Triisopropylsilyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tri(propan-2-yl)silyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIXYSSKXAOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166323 | |
| Record name | Tri-isopropyl silyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157859-20-6 | |
| Record name | Tris(1-methylethyl)silyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-isopropyl silyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-isopropyl silyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylsilyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triisopropylsilyl Acrylate (B77674): Chemical Properties and Applications
Introduction
Triisopropylsilyl acrylate (TIPS-A) is an organosilicon compound that incorporates a reactive acrylate moiety and a sterically bulky triisopropylsilyl protecting group.[1] This unique combination of functional groups makes it a versatile monomer and chemical intermediate with significant applications in polymer chemistry, materials science, and organic synthesis.[1][2] Its utility is particularly noted in the formulation of advanced coatings, adhesives, and materials for biomedical applications.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless liquid characterized by its reactive acrylate group and hydrolytically labile silyl (B83357) ester.[2][4] These features are central to its function in various chemical transformations. The physical and chemical properties are summarized in Table 1.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₂₄O₂Si | [2][5][6] |
| Molecular Weight | 228.41 g/mol | [2][5] |
| IUPAC Name | tri(propan-2-yl)silyl prop-2-enoate | [5] |
| CAS Number | 157859-20-6 | [2][5][6] |
| Appearance | Colorless clear liquid | [2][4] |
| Density | 0.871 - 0.91 g/mL | [2][7] |
| Boiling Point | 230.7 °C at 760 mmHg 102 °C at 10 mmHg | [2][7] |
| Flash Point | 77.6 - 78 °C | [7] |
| Refractive Index (n20D) | 1.43 - 1.45 | [2][7] |
| Water Solubility | Insoluble to low solubility (60-1,000,000 mg/L at 20-25°C) | [7][8] |
| Solubility | Soluble in organic solvents like ether | [8] |
| Vapor Pressure | 0.0649 mmHg at 25°C | [7] |
| Storage Temperature | 2-8°C, Refrigerated |[2][7] |
Spectral Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary, the expected characteristics based on its molecular structure are outlined below. These are standard techniques used for quality control and structural elucidation.[9][10]
Table 2: Predicted Spectral Properties of this compound
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Vinyl Protons (CH₂=CH) | δ 5.8 - 6.4 ppm (multiplets) |
| Methine Proton (-CH(CH₃)₂) | δ ~1.2 ppm (septet) | |
| Methyl Protons (-CH(CH₃)₂) | δ ~1.1 ppm (doublet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |
| Vinyl Carbons (CH₂=CH) | δ ~128 ppm, ~130 ppm | |
| Methine Carbon (-CH(CH₃)₂) | δ ~12 ppm | |
| Methyl Carbons (-CH(CH₃)₂) | δ ~18 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ |
| C=C Stretch (Alkenyl) | ~1630-1640 cm⁻¹ | |
| Si-O-C Stretch | ~1050-1150 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 228 |
Reactivity and Stability
Chemical Stability: this compound is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere to protect from moisture.[2][6] The product is often supplied with a stabilizer like Butylated hydroxytoluene (BHT) to prevent premature polymerization.[2] The triisopropylsilyl group is known for its steric bulk, which provides significant stability against hydrolysis compared to smaller silyl ethers, a key feature for controlling the erosion rate in applications like self-polishing coatings.[11][12]
Reactivity:
-
Polymerization: As an acrylate monomer, it readily undergoes free-radical polymerization to form functional polymers.[1][11] It can be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA), to tailor the properties of the resulting polymer for specific applications, like marine antifouling coatings.[4][11]
-
Protecting Group: In organic synthesis, the triisopropylsilyl (TIPS) group serves as an excellent protecting group for the acrylate functionality, preventing it from undergoing unwanted side reactions under certain conditions.[1][13]
-
Hydrolysis: The silyl ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, yielding poly(acrylic acid) and triisopropylsilanol (B95006). This controlled hydrolysis is the mechanism behind its use in erodible systems and self-polishing coatings.[11]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing high-purity this compound involves the reaction of triisopropylsilanol with acryloyl chloride in the presence of an acid scavenger and a polymerization inhibitor.[4][14]
Methodology:
-
Reaction Setup: A three-necked flask is charged with triisopropylsilanol (1 mol), toluene (B28343) as the solvent (400 ml), and triethylamine (B128534) as an acid-binding agent (1.2 mol) under a nitrogen atmosphere.[4]
-
Initial Reaction: The mixture is heated to 45°C and stirred for 3 hours.[4]
-
Inhibitor Addition: A polymerization inhibitor, such as thiodiphenylamine (0.03% of the mass of triisopropylsilanol), is added to the reaction mixture.[4][14]
-
Acryloylation: Acryloyl chloride (1.2 mol) is added dropwise to the mixture.[4][14]
-
Final Reaction and Purification: The reaction is continued for an additional 2 hours. The resulting mixture is then filtered, and the liquid phase is purified by rectification (distillation) to yield the final product.[4][14]
Caption: A generalized workflow for the synthesis of this compound.
Free Radical Polymerization
This compound is a key monomer in self-polishing coatings, often produced via free-radical polymerization.
Methodology:
-
Terpolymerization Example: The terpolymerization of this compound (SiA), methyl methacrylate (MMA), and n-butyl acrylate (BA) is conducted via free radical bulk polymerization at 70°C.[4][11]
-
Initiator: A suitable free-radical initiator (e.g., AIBN or benzoyl peroxide) is used to start the polymerization.
-
Reaction Control: The reaction is performed under an inert atmosphere to prevent oxygen inhibition. The monomer feed compositions are optimized to achieve the desired polymer properties.[11]
-
Analysis: The progress of the reaction and the composition of the resulting terpolymer are monitored using techniques like ¹H NMR.[11]
Caption: The three main stages of free-radical polymerization involving TIPS-Acrylate.
Applications in Research and Drug Development
The unique properties of this compound make it valuable in several high-technology fields.
-
Coatings and Adhesives: It is a critical monomer for producing high-performance, self-polishing antifouling coatings for marine vessels.[1][4][8] The polymer's controlled hydrolysis in seawater gradually releases the antifouling agent. It also enhances adhesion, durability, and chemical resistance in specialty coatings and adhesives.[1][2]
-
Biomedical Field: Its biocompatibility makes it suitable for coatings on medical devices that require resistance to bodily fluids.[2] The ability to form functionalized polymers opens avenues for its use in drug controlled-release systems and biosensor materials.[1][15]
-
Organic Synthesis: The TIPS group is a robust protecting group, allowing chemists to perform reactions on other parts of a molecule without affecting the acrylate group.[1][13]
-
Electronic Materials: The hydrophobicity and stability imparted by the silyl group are beneficial in producing electronic materials and surface modifiers.[1][3]
Caption: How the core properties of TIPS-Acrylate lead to its diverse applications.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: Safety and Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements (Selected) | Source(s) |
|---|---|---|---|
| Flammability | Combustible liquid (Category 4) | P210: Keep away from heat/sparks/open flames. | [16] |
| Skin | Skin Irritation (Category 2) May cause an allergic skin reaction (Sensitization, Skin 1B) | P261: Avoid breathing vapors. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5][16][17] |
| Eye | Serious Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |
| Environmental | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) | P273: Avoid release to the environment. P391: Collect spillage. |[5][16][17] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[16]
-
Take precautions against static discharge.[16]
References
- 1. dakenchem.com [dakenchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 157859-20-6 | this compound [sancaiindustry.com]
- 4. This compound | 157859-20-6 [chemicalbook.com]
- 5. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound [chinahutu.com]
- 9. mdpi.com [mdpi.com]
- 10. lehigh.edu [lehigh.edu]
- 11. researchgate.net [researchgate.net]
- 12. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. warshel.com [warshel.com]
An In-depth Technical Guide to the Synthesis of Triisopropylsilyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of triisopropylsilyl acrylate (B77674) (TIPS acrylate), a versatile monomer and protecting group reagent. The document details established synthesis protocols, presents key quantitative data in a structured format, and outlines the reaction mechanism.
Introduction
Triisopropylsilyl acrylate is a valuable compound in organic synthesis and materials science.[1] The sterically hindered triisopropylsilyl group serves as an effective protecting group for the acrylate moiety, preventing unwanted side reactions under specific conditions.[1] Furthermore, as an acrylate monomer, it can be polymerized to form functional polymers with applications in coatings, adhesives, and biomedical devices. This guide consolidates information from various sources to provide a practical and in-depth resource for the laboratory synthesis of this compound.
Synthesis Protocols
Two primary methods for the synthesis of this compound are prevalent in the literature, both of which involve the reaction of a triisopropylsilyl precursor with an acrylate source.
Protocol 1: Reaction of Triisopropyl Silanol (B1196071) with Acryloyl Chloride
This is the most commonly cited method, utilizing triisopropyl silanol and acryloyl chloride in the presence of an acid scavenger.
Experimental Protocol:
A detailed experimental procedure based on established protocols is as follows:[2][3]
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add triisopropyl silanol (1.0 mol), toluene (B28343) (400 mL), and triethylamine (B128534) (1.2 mol).
-
Initial Reaction: Heat the mixture to 45°C and stir for 3 hours.
-
Inhibitor Addition: Add a polymerization inhibitor, such as phenothiazine (B1677639) or thiodiphenylamine (0.02-0.04% by mass of triisopropyl silanol).[2][3]
-
Acryloyl Chloride Addition: Slowly add acryloyl chloride (1.1-1.2 mol) dropwise to the reaction mixture while maintaining the temperature between 10-80°C (a reaction temperature of 45°C is often preferred).[2]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Purification: The crude product is purified by rectification (distillation under reduced pressure) to yield high-purity this compound.
Quantitative Data Summary for Protocol 1
| Parameter | Value | Reference |
| Triisopropyl Silanol | 1.0 mol | [2][3] |
| Acryloyl Chloride | 1.1 - 1.2 mol | [2] |
| Acid Scavenger (Triethylamine) | 1.1 - 1.4 mol | [2] |
| Solvent (Toluene) | 350 - 450 mL | [2] |
| Polymerization Inhibitor | 0.02 - 0.04% (w/w of silanol) | [2] |
| Reaction Temperature | 10 - 80 °C (45 °C preferred) | [2] |
| Reaction Time | 5 hours (3h initial + 2h post-addition) | [2][3] |
| Reported Yield | >97% | [3] |
| Reported Purity | >99.7% | [3] |
Protocol 2: Alternative Synthesis from Potassium Acrylate
An alternative method involves the reaction of triisopropylsilyl chloride with potassium acrylate.
Experimental Protocol:
-
Reaction Setup: Combine potassium acrylate and 2,6-di-tert-butyl-4-methyl-phenol (BHT) as a polymerization inhibitor in toluene under an inert atmosphere.
-
Reactant Addition: Add triisopropylsilyl chloride to the mixture.
-
Reaction: Heat the reaction mixture at 45-50°C for 6 hours.
-
Workup and Purification: The workup and purification would typically involve filtration of the potassium chloride byproduct followed by distillation of the solvent and purification of the product by vacuum distillation.
Quantitative Data Summary for Protocol 2
| Parameter | Value |
| Reactants | |
| Triisopropylsilyl Chloride | Molar equivalent to potassium acrylate |
| Potassium Acrylate | Molar equivalent to silyl (B83357) chloride |
| Solvent | Toluene |
| Inhibitor | 2,6-di-tert-butyl-4-methyl-phenol (BHT) |
| Temperature | 45 - 50 °C |
| Reaction Time | 6 hours |
Reaction Mechanism and Workflow
The synthesis of this compound via the reaction of triisopropyl silanol and acryloyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Reaction workflow for the synthesis of this compound.
Physical and Spectroscopic Data
Accurate characterization of the synthesized this compound is crucial for its use in further applications.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₂Si |
| Molecular Weight | 228.4 g/mol |
| Appearance | Colorless transparent liquid |
| Boiling Point | 102 °C @ 10 mmHg |
| Density | 0.91 g/mL |
| Refractive Index (n20/D) | 1.45 |
Expected Spectroscopic Data:
-
¹H NMR:
-
Vinyl Protons: Three signals in the range of 5.8-6.5 ppm, exhibiting characteristic doublet of doublets splitting patterns.
-
Triisopropylsilyl Protons: A multiplet or septet for the CH group around 1.1-1.3 ppm and a doublet for the CH₃ groups around 1.0-1.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 165 ppm.
-
Vinyl Carbons: Two signals between 128-132 ppm.
-
Triisopropylsilyl Carbons: Signals for the CH and CH₃ groups in the aliphatic region.
-
-
FTIR (Infrared Spectroscopy):
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=C Stretch (Alkenyl): An absorption band around 1630-1640 cm⁻¹.
-
Si-O-C Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
-
C-H Stretches (Aliphatic and Vinylic): Bands in the 2850-3100 cm⁻¹ region.
-
Conclusion
The synthesis of this compound is a well-established procedure that can be reliably performed in a standard laboratory setting. The reaction of triisopropyl silanol with acryloyl chloride in the presence of an acid scavenger offers a high-yield route to this valuable compound. Careful control of reaction conditions and the use of a polymerization inhibitor are critical for achieving high purity and yield. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this compound for their specific applications.
References
triisopropylsilyl acrylate molecular weight and formula
An In-depth Technical Guide to Triisopropylsilyl Acrylate (B77674)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triisopropylsilyl acrylate, a versatile monomer with significant potential in materials science and the biomedical field. The document details its chemical and physical properties, synthesis and polymerization protocols, and explores its emerging applications, particularly in the realm of drug development.
Core Molecular and Physical Properties
This compound (TISA) is an acrylate monomer functionalized with a bulky triisopropylsilyl protecting group. This structure imparts unique properties, influencing its polymerization behavior and the characteristics of the resulting polymers.
Molecular Formula: C₁₂H₂₄O₂Si[1]
Molecular Weight: 228.40 g/mol [2]
Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄O₂Si | [1] |
| Molecular Weight | 228.40 g/mol | [2] |
| CAS Number | 157859-20-6 | [1] |
| Appearance | Colorless transparent liquid | [1] |
| Purity | ≥99.0% | [1] |
| Boiling Point | 230.7 °C | [1] |
| Flash Point | 77.6 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents like ether | [1] |
Synthesis and Polymerization Protocols
The synthesis and polymerization of this compound are critical processes for its application. The bulky triisopropylsilyl group can influence reaction kinetics and the properties of the resulting polymers.
Synthesis of High-Purity this compound
A common method for synthesizing high-purity this compound involves the reaction of triisopropyl silanol (B1196071) with acryloyl chloride.
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel under a nitrogen atmosphere, mix triisopropyl silanol (1 mole), a solvent such as toluene (B28343) (350-450 ml), and an acid-binding agent (1.1-1.4 moles).[3]
-
Inhibitor Addition: Add a polymerization inhibitor, such as phenothiazine (B1677639) or copper acetate, with a mass equivalent to 0.02-0.04% of the triisopropyl silanol mass.[3]
-
Acryloyl Chloride Addition: At a controlled temperature between 0-80 °C, slowly add acryloyl chloride (1-1.2 moles) dropwise to the mixture.[3]
-
Reaction Completion: After the addition of acryloyl chloride is complete, continue the reaction for an additional 2 hours.[3]
-
Purification: Filter the reaction mixture and purify the liquid phase by rectification to obtain the final product.[3]
Polymerization Techniques
Polymers of this compound can be synthesized through various methods, including free-radical polymerization and living polymerization techniques, which allow for greater control over the polymer architecture.
Free Radical Bulk Polymerization:
This method has been used in the terpolymerization of this compound (SiA), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (BA) at 70 °C to create binders for self-polishing coatings.[4]
Group-Transfer Polymerization (GTP):
GTP is a form of living polymerization that can be used to synthesize copolymers of triisopropylsilyl (meth)acrylate with a narrow polydispersity index (Mw/Mn of up to 2.0).[5] This technique is advantageous for creating well-defined polymer structures.[5]
Experimental Protocol for GTP (General):
-
Initiator: A silylketene acetal (B89532) is used as the initiator.[5]
-
Monomers: Triisopropylsilyl (meth)acrylate and a (meth)acrylic acid derivative are used as monomers.[5]
-
Catalyst: The polymerization is conducted in the presence of a suitable catalyst.[5]
-
Reaction Conditions: The reaction temperature is typically maintained between -100°C and 200°C.[5]
-
Procedure: Any two of the monomer, catalyst, and initiator are mixed, and the addition of the third component starts the polymerization.[5]
Applications in Drug Development
The unique properties of this compound-based polymers make them promising candidates for various applications in the biomedical field, particularly in drug delivery. The biocompatibility of acrylate-based polymers is a critical factor, and while specific data for this compound is limited, the general class of acrylates has been extensively studied.[6]
Controlled Release Systems
Polymers derived from this compound have potential applications in controlled-release drug delivery systems. The silyl (B83357) group can impart hydrophobicity, which can be tailored to control the release rate of encapsulated drugs. Copolymers containing acrylate functionalities are widely explored for creating matrices and coatings for oral solid dosage forms to achieve sustained or targeted release.[7]
Biomedical Coatings and Devices
The ability to form durable and functional coatings makes this compound a candidate for modifying the surface of medical devices.[8] Such coatings can improve biocompatibility, reduce fouling, and provide a platform for immobilizing bioactive molecules.
Smart Drug Delivery Systems
The acrylate backbone of these polymers allows for copolymerization with functional monomers that can respond to specific physiological stimuli such as pH or temperature. This "smart" behavior is highly desirable for targeted drug delivery, where the drug is released preferentially at the site of action. For instance, pH-sensitive acrylic polymers are used for colonic drug release.[9]
Safety and Handling
This compound is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. This compound [chinahutu.com]
- 2. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Controlled release solid dosage forms using combinations of (meth)acrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dakenchem.com [dakenchem.com]
- 9. pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropylsilyl Acrylate: A Technical Guide for Advanced Applications
CAS Number: 157859-20-6 Synonyms: Acrylic acid triisopropylsilyl ester, TIPS Acrylate (B77674)
This technical guide provides an in-depth overview of triisopropylsilyl acrylate (TIPS acrylate), a versatile organosilicon monomer. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in its synthesis, properties, and applications. TIPS acrylate combines the reactivity of an acrylate group with the bulky, hydrophobic triisopropylsilyl protecting group, offering unique advantages in polymer chemistry, organic synthesis, and the development of advanced materials.
Chemical and Physical Properties
This compound is a colorless, transparent liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a foundation for its use in various experimental settings. The bulky triisopropylsilyl group imparts significant steric hindrance and hydrophobicity to the molecule.
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₂Si[2] |
| Molecular Weight | 228.41 g/mol [2] |
| Appearance | Colorless clear liquid[2] |
| Boiling Point | 102 °C at 10 mmHg[2] |
| Density | 0.91 g/mL[2] |
| Refractive Index (n20D) | 1.45[2] |
| Purity | ≥ 98% (GC)[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ether.[3] |
| Storage Conditions | Store at 2 - 8 °C, sealed in a dry place.[2][4] |
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards. It is classified as a skin irritant and sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[5][6] Adherence to the following safety protocols is mandatory.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Health Hazards | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.[5] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[4] |
| Environmental Hazards | GHS09 (Environment) | Warning | H410 / H411: Very toxic to aquatic life with long lasting effects.[5] |
| Physical Hazards | - | Warning | H227: Combustible liquid. |
Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Contaminated work clothing should not be allowed out of the workplace.[5] Avoid release to the environment and collect any spillage.[5]
Experimental Protocols
Synthesis of this compound
A high-purity synthesis of this compound can be achieved through the esterification of triisopropyl silanol (B1196071) with acryloyl chloride.[1][7] The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Materials:
-
Triisopropyl silanol (1 mol)
-
Toluene (400 ml)
-
Triethylamine (B128534) (1.2 mol)
-
Acryloyl chloride (1.2 mol)
-
Thiodiphenylamine (0.03% of triisopropyl silanol mass)
-
Three-necked flask equipped with a stirrer, nitrogen inlet, and condenser
Procedure:
-
Under a nitrogen atmosphere, combine triisopropyl silanol, toluene, and triethylamine in the three-necked flask.[1]
-
Heat the mixture to 45°C and stir for 3 hours.[1]
-
Add thiodiphenylamine, which acts as a polymerization inhibitor.[1]
-
Slowly add acryloyl chloride to the reaction mixture.[1]
-
Continue the reaction for an additional 2 hours.[1]
-
Following the reaction, the product, this compound, is isolated via rectification. This process typically yields a product with a purity greater than 99.7%.[1]
Free Radical Polymerization
This compound is a valuable monomer for creating functional polymers via polymerization techniques like free-radical polymerization.[8] It can be copolymerized with other common monomers, such as methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA), to produce self-polishing coatings.[1][9]
Materials:
-
This compound (SiA) monomer
-
Co-monomers (e.g., MMA, BA)
-
Free radical initiator (e.g., AIBN)
-
Solvent (for solution polymerization, if not bulk)
Procedure (Bulk Polymerization Example):
-
Charge a reactor with a predetermined feed composition of this compound and co-monomers (e.g., MMA, BA).[9]
-
Add a free radical initiator.
-
Heat the mixture to a specified temperature (e.g., 70°C) to initiate polymerization.[1][9]
-
Maintain the reaction under controlled conditions to achieve the desired conversion and molecular weight.
-
The resulting terpolymer can be analyzed for its composition and properties.[9] For certain applications, living polymerization techniques may be preferred to achieve a narrow polydispersity index (Mw/Mn).[10]
Applications in Research and Development
The unique structure of this compound lends itself to a wide range of applications, from creating advanced materials to roles in organic synthesis and drug delivery.[8]
Key Application Areas:
-
Polymer Chemistry: It is a key monomer for synthesizing polymers with tailored properties.[2] The silyl (B83357) group can be hydrolyzed under specific conditions, which is a critical feature for creating self-polishing antifouling coatings for marine applications.[1][10] These coatings gradually wear away, releasing biocides and preventing the buildup of marine organisms.
-
Organic Synthesis: The triisopropylsilyl group serves as a bulky and effective protecting group for the acrylate functionality, preventing it from undergoing unwanted side reactions during multi-step syntheses.[8] Its large size can also direct reactions to other parts of a molecule.[11]
-
Coatings and Adhesives: TIPS acrylate is used to formulate high-performance coatings and adhesives.[2][8] It enhances water resistance, thermal stability, adhesion, and chemical resistance in the final products.[2][8]
-
Surface Modification: The compound is used to modify surfaces, imparting hydrophobicity and improved chemical resistance, which is beneficial in the electronics and textiles industries.[2][8]
-
Biomedical and Drug Development: In the biomedical field, TIPS acrylate holds potential for creating biocompatible materials.[8] Its acrylate group allows for further functionalization, making it suitable for developing drug controlled-release systems, biosensor materials, and durable coatings for medical devices.[2][8] Acrylate-based polymers are often used as pressure-sensitive adhesives in transdermal drug delivery systems.[12]
References
- 1. This compound | 157859-20-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [chinahutu.com]
- 4. This compound | 157859-20-6 [sigmaaldrich.com]
- 5. warshel.com [warshel.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 8. dakenchem.com [dakenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical Properties of Triisopropylsilyl Acrylate (B77674)
Abstract
Triisopropylsilyl acrylate (TIPSA) is a versatile monomer utilized in polymer chemistry and materials science. Its unique structure, combining a reactive acrylate group with a bulky, hydrolytically labile triisopropylsilyl ether, offers a range of desirable properties for the synthesis of advanced materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and an exploration of its potential applications in the field of drug development, particularly in controlled-release systems.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₄O₂Si | [1][2] |
| Molecular Weight | 228.40 g/mol | [1][3] |
| CAS Number | 157859-20-6 | [1][2] |
| Appearance | Colorless, clear liquid | [3] |
| Density | 0.871 g/cm³ | [2] |
| Boiling Point | 230.7 °C at 760 mmHg | [2][4] |
| Flash Point | 77.6 °C | [2][4] |
| Refractive Index | 1.43 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ether. | [4] |
| Vapor Pressure | 0.0649 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and polymerization of this compound are crucial for its effective use in research and development.
Synthesis of High-Purity this compound
A common method for the synthesis of high-purity this compound involves the reaction of triisopropylsilanol (B95006) with acryloyl chloride in the presence of an acid-binding agent.[5][6]
Materials:
-
Triisopropylsilanol
-
Toluene (B28343) (or another suitable solvent like n-hexane, xylene)
-
Triethylamine (B128534) (or another suitable acid-binding agent)
-
Acryloyl chloride
-
Phenothiazine (B1677639) or copper acetate (B1210297) (polymerization inhibitor)[5]
-
Nitrogen gas supply
-
Standard glass reaction vessel with stirring, dropping funnel, and reflux condenser
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, mix triisopropylsilanol (1 mol), toluene (350-450 mL), and triethylamine (1.1-1.4 mol).[5]
-
Add a small amount of polymerization inhibitor, such as phenothiazine or copper acetate (0.02-0.04% of the mass of triisopropylsilanol).[5]
-
Under a nitrogen atmosphere, heat the mixture to a temperature between 10-80°C (an optimal temperature of 45°C has been reported).[5]
-
Slowly add acryloyl chloride (1-1.2 mol) dropwise to the reaction mixture while maintaining the temperature.[5]
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.[5]
-
Cool the mixture to room temperature and filter to remove the triethylammonium (B8662869) chloride salt formed during the reaction.
-
The resulting liquid phase is then subjected to rectification (distillation) to obtain the high-purity this compound product.[5]
Caption: Workflow for the synthesis and purification of this compound.
Free Radical Polymerization of this compound
This compound can be polymerized via free radical polymerization to form poly(this compound).[7]
Materials:
-
This compound (monomer)
-
A free radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
An appropriate solvent (e.g., toluene, THF)
-
Nitrogen or Argon gas supply
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Dissolve the this compound monomer in the chosen solvent within the reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent oxygen inhibition of the polymerization.[8]
-
Add the free radical initiator to the solution. The amount will depend on the desired molecular weight of the polymer.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~60-80°C for AIBN).[8]
-
Maintain the temperature and stirring for a set period (several hours to overnight) to allow the polymerization to proceed.
-
The polymerization can be terminated by cooling the reaction mixture and exposing it to air.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and subsequent drying.
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the acrylate protons (three distinct multiplets in the vinyl region, ~5.8-6.4 ppm) and the triisopropylsilyl group (a multiplet for the CH group and a doublet for the CH₃ groups).
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the two carbons of the vinyl group, and the carbons of the triisopropylsilyl group are expected. The chemical shifts of acrylate carbons are typically around 128-132 ppm for the CH₂ and CH, and around 165 ppm for the C=O.[9]
-
IR Spectroscopy: Key absorption bands would include the C=O stretching of the ester group (~1720-1740 cm⁻¹), C=C stretching of the acrylate (~1635 cm⁻¹), and Si-O-C stretching.[10][11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of the isopropyl groups and the acrylate moiety.
Potential for Biomedical and Drug Development Applications
While this compound is primarily used in materials science, its chemical functionalities present intriguing possibilities for biomedical applications, particularly in drug delivery.[12]
The silyl (B83357) ether bond in this compound is known to be susceptible to hydrolysis, especially under acidic conditions.[4] This property can be exploited in the design of drug delivery systems where a therapeutic agent is attached to the polymer backbone via a silyl ether linkage.
Controlled Drug Release
Polymers synthesized from this compound or its co-polymers can serve as a scaffold for prodrugs. A drug with a hydroxyl group can be covalently attached to the silicon atom, forming a silyl ether prodrug. In the physiological environment, particularly in the slightly acidic milieu of tumor tissues or within cellular compartments like endosomes and lysosomes, the silyl ether bond can be cleaved, releasing the active drug. The rate of this release can be tuned by modifying the steric and electronic properties of the substituents on the silicon atom. The bulky triisopropyl groups in TIPSA confer significant stability, which could be advantageous for slower, more sustained release profiles.
Caption: Conceptual diagram of a silyl acrylate-based drug delivery system.
Transdermal Drug Delivery
Silicone-containing acrylic polymers are also being explored for use in transdermal drug delivery patches. These materials can offer a good balance of adhesion, drug solubility, and release characteristics. For instance, silicone-containing acrylic polymers have been investigated for the transdermal delivery of amine drugs such as amphetamine, methylphenidate, and rivastigmine.[13][14] The incorporation of silyl acrylate monomers like TIPSA into these polymer systems could be a strategy to modulate the properties of the adhesive matrix and control the release of the incorporated drug.
Conclusion
This compound is a valuable monomer with well-characterized physical properties. Its synthesis and polymerization can be achieved through established chemical protocols. Beyond its traditional applications in materials science, the unique chemical reactivity of the triisopropylsilyl ether group suggests significant potential for its use in the development of advanced drug delivery systems. Further research into the biocompatibility and degradation kinetics of poly(this compound) and its copolymers is warranted to fully explore its utility in the pharmaceutical and biomedical fields.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. youtube.com [youtube.com]
- 13. echemi.com [echemi.com]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Triisopropylsilyl Acrylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for triisopropylsilyl acrylate (B77674) (TISA). The following sections detail the chemical and physical properties, hazard identification, toxicological data, safe handling and storage procedures, personal protective equipment (PPE) recommendations, emergency protocols, and waste disposal guidelines. This guide is intended to provide essential safety information for laboratory and manufacturing personnel working with this compound.
Chemical Identification and Physical Properties
Triisopropylsilyl acrylate is a silyl-functional acrylate monomer. It is primarily used in the synthesis of polymers for specialized applications such as marine anti-fouling coatings, adhesives, and other advanced polymer systems.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 157859-20-6 | [1][3] |
| Molecular Formula | C₁₂H₂₄O₂Si | [3] |
| Molecular Weight | 228.41 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 220-225 °C | [1] |
| 230.7 °C | [3] | |
| 102 °C / 10 mmHg | ||
| Flash Point | 77.6 °C | [3][4] |
| 78 °C | ||
| Density | 0.871 g/cm³ | [4] |
| Specific Gravity (20/20) | 0.91 | |
| Refractive Index | 1.45 | |
| Solubility | Insoluble in water; soluble in organic solvents like ether. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classification for this compound
| Classification | Hazard Statement | GHS Code | Source |
| Flammable liquids | Combustible liquid | H227 | |
| Skin corrosion/irritation | Causes skin irritation | H315 | [5] |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | |
| Skin sensitization | May cause an allergic skin reaction | H317 | [5] |
| Hazardous to the aquatic environment, short-term (acute) | Very toxic to aquatic life | H400 | [6] |
| Hazardous to the aquatic environment, long-term (chronic) | Very toxic to aquatic life with long lasting effects | H410 | |
| Hazardous to the aquatic environment, long-term (chronic) | Toxic to aquatic life with long lasting effects | H411 | [5] |
Toxicological Data
The primary toxicological concerns associated with this compound are skin irritation and sensitization.[5] Ingestion and dermal exposure data from animal studies are summarized below.
Table 3: Acute Toxicity Data for this compound
| Route | Species | Value | Source |
| Oral | Rat | LD50: > 2500 mg/kg bw | [5] |
| Dermal | Rat | LD50: > 2000 mg/kg bw | [5] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling
-
Ventilation: Use in a well-ventilated area.[7] Process enclosures, local exhaust ventilation, or other engineering controls should be used to keep airborne contaminant levels below recommended exposure limits.[5]
-
Avoid Contact: Avoid contact with skin and eyes.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Grounding of equipment is recommended.[8]
-
Inert Atmosphere: Do not handle under an inert atmosphere (e.g., nitrogen). The presence of oxygen is necessary for the inhibitor to function effectively.[8][9]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[9] Some suppliers recommend refrigeration (0-10°C).
-
Containers: Keep containers tightly sealed.[7] Store in sealed containers secured from falling.[5]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
Inhibitor Maintenance: Ensure good distribution of the inhibitor and dissolved oxygen. Observe the maximum storage time.[8] The product is often stabilized with BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone).[9]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Close-fitting protective goggles or safety glasses with side shields. A face shield may be necessary for larger quantities or when splashing is a risk. | [5][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile gloves are more protective for acrylates than latex or vinyl). Protective clothing to prevent skin contact. Disposable clothing may be appropriate. | [5][11] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or during aerosol-generating procedures, a NIOSH-approved respirator may be required. The filter class must be suitable for the maximum expected contaminant concentration. | [5][10] |
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the exposed person to fresh air. If symptoms persist, seek medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the contaminated skin with plenty of water and detergent. If skin irritation or rash occurs, get medical advice/attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]
-
Ingestion: Rinse mouth with water. Seek medical advice/attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, dry powder, foam, and carbon dioxide may be used.[5]
-
Special Hazards: Hazardous decomposition products include silicon dioxide, carbon monoxide, and carbon dioxide.[5]
-
Protective Equipment: Fire-fighters should wear appropriate protective equipment and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[5]
Accidental Release Measures
For non-emergency personnel, evacuate the area and ensure adequate ventilation. For emergency responders, wear appropriate respiratory protection if vapor is generated.[5] Prevent the material from entering drains or water courses.[5] Absorb the spill with a suitable inert material (e.g., sand, kieselguhr) and transfer it to labeled containers for disposal.[5] Wash the spill site with water.[5]
References
- 1. CAS 157859-20-6 | this compound [sancaiindustry.com]
- 2. This compound | 157859-20-6 [chemicalbook.com]
- 3. This compound [chinahutu.com]
- 4. Page loading... [wap.guidechem.com]
- 5. warshel.com [warshel.com]
- 6. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. newstetic.com [newstetic.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. nbinno.com [nbinno.com]
- 10. toxicitylab.com [toxicitylab.com]
- 11. dermnetnz.org [dermnetnz.org]
Solubility of Triisopropylsilyl Acrylates in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triisopropylsilyl acrylate (B77674) in organic solvents. Recognizing the current gap in publicly available quantitative data, this document furnishes qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and a logical workflow to guide researchers in their laboratory practices.
Introduction
Triisopropylsilyl acrylate (TIPS-Ac) is a versatile monomer increasingly utilized in the synthesis of specialty polymers for applications ranging from advanced coatings and adhesives to biomedical devices. Its bulky triisopropylsilyl group imparts unique properties such as hydrophobicity, thermal stability, and controlled reactivity. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in polymerization reactions, formulation development, and purification processes. This guide aims to equip researchers with the necessary information to confidently work with this compound.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature or chemical databases. However, qualitative assessments consistently indicate its general solubility in common non-polar and polar aprotic organic solvents.
Table 1: Qualitative Solubility of this compound and Structurally Related Silyl Acrylates
| Solvent | Compound | Solubility | Temperature (°C) | Citation |
| Diethyl Ether | This compound | Soluble | Not Specified | [1] |
| Diethyl Ether | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |
| Tetrahydrofuran (THF) | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |
| Ethanol | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |
| Most Organic Solvents | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |
Note: The information for Methyl (1-trimethylsilyl)acrylate is provided as a reference for a structurally similar compound. Direct quantitative comparison is not recommended without experimental verification.
For general reference, a non-silyl analogue, methyl acrylate, is reported to be miscible with most organic solvents.[3] However, the presence of the large triisopropylsilyl group in TIPS-Ac is expected to significantly influence its solubility characteristics, likely favoring less polar solvents.
Experimental Protocol for Determining Solubility
To empower researchers to obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the isothermal shake-flask method, is provided. This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)
-
Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
-
Drying oven
Procedure
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that the solvent becomes saturated. b. Record the initial mass of the this compound. c. Add a known volume or mass of the desired organic solvent to the vial. d. Securely seal the vial to prevent solvent evaporation. e. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). f. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase remains constant, confirming equilibrium has been reached.
-
Sample Collection and Preparation: a. Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 4 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibrium temperature) syringe. c. Immediately pass the collected solution through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility. d. Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the mass of the solution.
-
Quantification of Solute:
-
Gravimetric Method (for non-volatile solutes in volatile solvents): a. Gently evaporate the solvent from the volumetric flask using a rotary evaporator or a stream of nitrogen. b. Once the solvent is removed, place the flask in a drying oven at a temperature well below the boiling point of this compound to remove any residual solvent. c. Cool the flask to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound. d. Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).
-
Chromatographic Method (GC or HPLC): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method. c. Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, which represents the solubility.
-
Data Presentation
All quantitative data should be summarized in a structured table for easy comparison. The table should include the solvent, the determined solubility with units (e.g., g/100 mL, mol/L), the temperature at which the measurement was taken, and the analytical method used.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Caption: Factors Influencing Application Performance.
References
basic mechanism of triisopropylsilyl protecting group
An In-Depth Technical Guide on the Core Mechanism of the Triisopropylsilyl (TIPS) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The triisopropylsilyl (TIPS) group is a sterically hindered organosilicon moiety extensively employed in organic synthesis as a protecting group for alcohols. Its bulky nature confers significant stability, allowing for selective protection and deprotection, a crucial aspect in the synthesis of complex molecules. This guide delves into the fundamental mechanism of the TIPS protecting group, providing a comprehensive overview of its application, stability, and cleavage.
Core Principles of TIPS Protection
The primary role of the TIPS group is to temporarily replace the acidic proton of a hydroxyl group, rendering it inert to various reaction conditions such as those involving strong bases, nucleophiles, and certain oxidizing and reducing agents. The large steric hindrance provided by the three isopropyl groups shields the silicon-oxygen bond from cleavage, making it significantly more stable than less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers.[1]
Introduction of the TIPS Protecting Group
The protection of an alcohol with a TIPS group is typically achieved by reacting the alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base. The base serves to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic silicon atom of TIPSCl and displacing the chloride ion.
A common base used for this transformation is imidazole (B134444), which is believed to play a dual role. It not only acts as a base but also as a nucleophilic catalyst, forming a more reactive silylimidazolium intermediate.
Mechanism of Protection
The reaction proceeds via a nucleophilic substitution at the silicon center. The alcohol, activated by the base, attacks the silicon atom of TIPSCl, leading to the formation of the TIPS ether and a salt byproduct.
Diagram of the alcohol protection mechanism.
Relative Stability of Silyl Ethers
The stability of silyl ethers is a critical factor in their selection and application. The steric bulk of the substituents on the silicon atom directly correlates with the stability of the silyl ether. The TIPS group, with its three bulky isopropyl groups, is one of the more robust common silyl ethers.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from various sources.[1][2]
Deprotection of TIPS Ethers
The removal of the TIPS group, or deprotection, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions. The choice of deprotection method depends on the sensitivity of the substrate and the presence of other protecting groups.
Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, forming a strong Si-F bond, which drives the cleavage of the Si-O bond.[3] The most common fluoride source is tetrabutylammonium (B224687) fluoride (TBAF). Other reagents include hydrogen fluoride-pyridine complex (HF-pyridine) and triethylamine (B128534) trihydrofluoride (Et3N·3HF), which are less basic alternatives.[3]
Diagram of the fluoride-mediated deprotection mechanism.
Acid-Catalyzed Deprotection
Under acidic conditions, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water or alcohol). This is followed by the cleavage of the Si-O bond. Due to its steric bulk, the deprotection of TIPS ethers often requires stronger acidic conditions compared to less hindered silyl ethers.
Diagram of the acid-catalyzed deprotection mechanism.
Experimental Protocols
Protection of a Primary Alcohol with TIPSCl
Materials:
-
Primary alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TIPSCl dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a TIPS Ether using TBAF
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Summary of Deprotection Conditions
| Reagent | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) |
| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temperature | 30 min - 4 h | 84 - 95 |
| HF | MeCN | Room Temperature | 2 h | 91 |
| HCl | H₂O, MeOH | Room Temperature | 15 h | 81 |
| Et₃N·3HF | THF | Room Temperature | 2.5 days | 100 |
Data compiled from SynArchive.[4]
Conclusion
The triisopropylsilyl protecting group is a powerful tool in modern organic synthesis, offering a high degree of stability due to its significant steric bulk. A thorough understanding of its introduction and cleavage mechanisms, as well as its relative stability compared to other silyl ethers, is paramount for its effective implementation in the synthesis of complex molecules. The choice of protection and deprotection conditions should be carefully considered based on the specific substrate and the overall synthetic strategy.
References
Methodological & Application
Application Notes and Protocols for Triisopropylsilyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques for the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA), a versatile monomer utilized in the synthesis of advanced polymer materials. The controlled polymerization of TIPSA is crucial for producing well-defined polymers with tailored properties for applications in drug delivery, medical devices, and specialty coatings. This document details protocols for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and generalized methods for anionic and cationic polymerization of TIPSA.
Data Presentation: Comparative Analysis of Polymerization Techniques
The following table summarizes typical quantitative data obtained from different controlled polymerization techniques for silyl-functionalized acrylates and methacrylates, providing an indication of expected outcomes for TIPSA polymerization under similar conditions.
| Polymerization Technique | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Initiator/Catalyst System | Reference |
| RAFT | 3-[Tris(trimethylsilyloxy)silyl] propyl methacrylate (B99206) | 5,000 - 50,000 | < 1.20 | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) / AIBN | Adapted from[1] |
| ATRP | Methyl Methacrylate | 8,760 | 1.10 | Ethyl 2-bromoisobutyrate / CuBr / N-propyl-2-pyridylmethanimine | Adapted from[2] |
| Anionic | Methyl Methacrylate | 10,000 - 100,000 | < 1.10 | s-BuLi / DPE | Representative |
| Cationic | Alkyl Vinyl Ether | 5,000 - 50,000 | 1.1 - 1.3 | 1-(Isobutoxy)ethyl acetate (B1210297) / Lewis Acid | Representative |
Experimental Protocols
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile and robust method for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The following protocol is adapted from the successful RAFT polymerization of a structurally similar silyl (B83357) methacrylate and is expected to be a good starting point for TIPSA.
Materials:
-
Triisopropylsilyl acrylate (TIPSA), inhibitor removed
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) or dioxane as solvent
-
Schlenk flask, magnetic stirrer, oil bath, and vacuum/inert gas line
Protocol:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDB) and initiator (AIBN). A typical molar ratio of [TIPSA]:[CPDB]:[AIBN] is 200:1:0.2.
-
Add the desired amount of TIPSA monomer and anhydrous solvent to the flask.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at 60-80°C. The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.
-
Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated in a non-solvent such as cold methanol (B129727), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC). Monomer conversion can be monitored by ¹H NMR spectroscopy.
Caption: Workflow for RAFT polymerization of TIPSA.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains. The following is a representative protocol for the ATRP of acrylates that can be adapted for TIPSA.
Materials:
-
This compound (TIPSA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous toluene or anisole (B1667542) as solvent
-
Schlenk flask, magnetic stirrer, oil bath, and vacuum/inert gas line
Protocol:
-
Catalyst/Ligand Complex Formation: To a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent. Add the PMDETA ligand and stir until a homogeneous solution is formed.
-
Addition of Monomer and Initiator: Add the TIPSA monomer to the catalyst solution.
-
Degassing: The mixture is degassed by three freeze-pump-thaw cycles.
-
Initiation: After the final thaw and backfilling with inert gas, add the EBiB initiator via syringe to start the polymerization.
-
Polymerization: The reaction flask is placed in a thermostated oil bath, typically at 60-90°C, and stirred for the desired reaction time.
-
Termination and Purification: The polymerization is terminated by opening the flask to air, which oxidizes the copper catalyst. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.
-
Characterization: The polymer is characterized by GPC for Mn and PDI, and ¹H NMR for conversion.
Caption: Workflow for ATRP of TIPSA.
Anionic Polymerization (Representative Protocol)
Anionic polymerization can produce polymers with very narrow molecular weight distributions but requires stringent reaction conditions due to the high reactivity of the anionic propagating species. This protocol is a generalized procedure for the anionic polymerization of acrylates and will likely require optimization for TIPSA.
Materials:
-
This compound (TIPSA), rigorously purified and dried
-
sec-Butyllithium (s-BuLi) as initiator
-
1,1-Diphenylethylene (DPE) as an initiator moderator (optional)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent, freshly distilled
-
High-vacuum apparatus, including all-glass sealed reactors or Schlenk line with rigorous inert atmosphere techniques
Protocol:
-
Solvent and Monomer Purification: THF is purified by distillation from sodium/benzophenone ketyl under argon. TIPSA is purified by distillation under reduced pressure and stored over molecular sieves.
-
Reactor Preparation: The reaction vessel is flame-dried under high vacuum to remove any adsorbed moisture.
-
Reaction Setup: Anhydrous THF is distilled into the reactor under vacuum. The reactor is cooled to -78°C.
-
Initiation: A solution of s-BuLi is added to the THF, optionally pre-reacted with a small amount of DPE to form a less reactive, colored initiator.
-
Polymerization: The purified TIPSA monomer is slowly added to the initiator solution at -78°C with vigorous stirring. The polymerization is typically very fast.
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Purification: The polymer is precipitated in a large excess of a non-solvent like methanol or water, filtered, and dried under vacuum.
-
Characterization: The polymer is analyzed by GPC and NMR.
Caption: Workflow for anionic polymerization of TIPSA.
Cationic Polymerization (Representative Protocol)
Cationic polymerization of acrylates is less common and more challenging to control than radical or anionic methods. It is typically initiated by strong acids or Lewis acids and is highly sensitive to impurities. This is a generalized protocol and would require significant optimization for TIPSA.
Materials:
-
This compound (TIPSA), rigorously purified and dried
-
A Lewis acid initiator system, e.g., SnCl₄ with a co-initiator like water or an alcohol.
-
Anhydrous, non-polar solvent such as dichloromethane (B109758) or toluene.
-
Dry glassware and inert atmosphere conditions.
Protocol:
-
Rigorous Purification: All reagents and solvents must be scrupulously dried and purified.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the solvent and TIPSA monomer are added and cooled to a low temperature (e.g., -78°C to 0°C).
-
Initiation: The Lewis acid initiator (e.g., SnCl₄) is added, followed by the co-initiator if required.
-
Polymerization: The reaction is maintained at the low temperature with stirring.
-
Termination: The polymerization is quenched by the addition of a nucleophilic agent such as methanol or ammonia.
-
Purification: The polymer is isolated by precipitation in a non-solvent, filtered, and dried.
-
Characterization: The resulting polymer is characterized by GPC and NMR.
References
Application Notes and Protocols for the Free Radical Polymerization of Triisopropylsilyl Acrylate (TIPSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(triisopropylsilyl acrylate) (PTIPSA) via free radical polymerization. This includes conventional free radical polymerization and controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Additionally, a protocol for the subsequent hydrolysis of PTIPSA to the hydrophilic poly(acrylic acid) (PAA) is described, a crucial step for various biomedical applications, including drug delivery.
Introduction
Triisopropylsilyl acrylate (B77674) (TIPSA) is a functional monomer that can be polymerized to yield poly(this compound) (PTIPSA), a hydrophobic polymer. The bulky triisopropylsilyl protecting group allows for the synthesis of well-defined polymer architectures. Subsequent removal of this silyl (B83357) group through hydrolysis converts the hydrophobic PTIPSA into the hydrophilic and biocompatible poly(acrylic acid) (PAA). This transformation is of significant interest in the field of drug development for applications such as pH-responsive drug delivery systems, hydrogels, and surface modification of biomedical devices.[1]
Free radical polymerization is a versatile method for synthesizing a wide range of polymers.[2] While conventional free radical polymerization is a robust and straightforward technique, it often results in polymers with broad molecular weight distributions.[3] For applications requiring precise control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) methods like RAFT and ATRP are preferred.[4][5] These techniques introduce a reversible deactivation mechanism for the growing polymer chains, leading to polymers with predetermined molecular weights and narrow polydispersity indices (PDI).[4][5]
Polymerization of this compound
Conventional Free Radical Polymerization
Conventional free radical polymerization of TIPSA can be initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in an inert solvent under an inert atmosphere to prevent side reactions.
Experimental Protocol: Conventional Free Radical Polymerization of TIPSA
-
Monomer Purification: this compound (TIPSA) should be passed through a column of basic alumina (B75360) to remove the inhibitor prior to use.
-
Reaction Setup: A Schlenk flask is charged with TIPSA monomer and a suitable solvent (e.g., toluene, dioxane). The solution is degassed by several freeze-pump-thaw cycles.
-
Initiation: The initiator (e.g., AIBN) is added to the reaction mixture. The amount of initiator will influence the final molecular weight of the polymer.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70 °C for AIBN) and stirred for a predetermined time under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Termination and Purification: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent such as cold methanol (B129727), filtered, and dried under vacuum to a constant weight.
Table 1: Representative Data for Conventional Free Radical Polymerization of a Silyl-Methacrylate
| Entry | Monomer | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 3-[tris(trimethylsilyl)silyl]propyl methacrylate | AIBN (1%) | Toluene | 70 | 24 | >95 | 38.2 | 2.22 |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with controlled molecular weights and low PDIs.[4] The control is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound.[3]
Experimental Protocol: RAFT Polymerization of TIPSA
-
Materials: TIPSA (inhibitor removed), a RAFT agent (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid), an initiator (e.g., AIBN), and a solvent (e.g., toluene) are required.
-
Reaction Setup: The TIPSA monomer, RAFT agent, and initiator are dissolved in the solvent in a Schlenk flask. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: The solution is thoroughly degassed using at least three freeze-pump-thaw cycles.
-
Polymerization: The flask is immersed in a preheated oil bath at a temperature suitable for the initiator (e.g., 70 °C for AIBN) and stirred for the desired reaction time.
-
Characterization: Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Purification: The polymerization is quenched by cooling and exposure to air. The polymer is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
Table 2: Representative Data for RAFT Polymerization of a Silyl-Methacrylate
| Target DP | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 100 | 2 | 45 | 12.5 | 1.15 |
| 100 | 4 | 70 | 18.0 | 1.12 |
| 100 | 8 | 90 | 22.5 | 1.10 |
| 200 | 8 | 85 | 40.0 | 1.18 |
Data adapted from a study on 3-[tris(trimethylsilyl)silyl]propyl methacrylate.[7] This table illustrates the controlled nature of RAFT polymerization, showing a linear increase in molecular weight with conversion and low PDI values.
Diagram 1: RAFT Polymerization Mechanism
Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization mechanism.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that utilizes a transition metal complex (e.g., copper bromide with a ligand) as a catalyst to reversibly activate and deactivate the growing polymer chains.[5] This allows for the synthesis of well-defined polymers with complex architectures.
Experimental Protocol: ATRP of TIPSA
-
Materials: TIPSA (inhibitor removed), an initiator (e.g., ethyl α-bromoisobutyrate), a catalyst (e.g., Cu(I)Br), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA), and a solvent (e.g., anisole (B1667542) or toluene).
-
Catalyst Complex Formation: The catalyst (Cu(I)Br) and ligand (PMDETA) are added to a Schlenk flask under an inert atmosphere. The solvent is then added, and the mixture is stirred until the catalyst dissolves to form the catalyst complex.
-
Reaction Mixture: The TIPSA monomer and the initiator are added to the catalyst solution.
-
Degassing: The reaction mixture is degassed by freeze-pump-thaw cycles.
-
Polymerization: The reaction is initiated by placing the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring and Termination: The reaction progress can be monitored by taking samples for NMR and GPC analysis. The polymerization is terminated by cooling the flask and exposing the mixture to air, which oxidizes the copper catalyst and stops the reaction.
-
Purification: The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent like cold methanol and dried.
Table 3: Representative Data for ATRP of Acrylates
| Monomer | Initiator | Catalyst/Ligand | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| tert-Butyl Acrylate | EBiB | CuBr/PMDETA | 60 | 6.5 | 79 | 25.1 | 1.24 |
| Methyl Acrylate | EBiB | CuBr/dNbpy | 90 | 4 | 95 | 10.8 | 1.15 |
Diagram 2: ATRP Experimental Workflow
Caption: A typical experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Hydrolysis of PTIPSA to Poly(acrylic acid)
The conversion of the hydrophobic PTIPSA to the hydrophilic PAA is a key step for many biomedical applications. This is typically achieved by acid-catalyzed hydrolysis of the silyl ester groups.
Experimental Protocol: Hydrolysis of PTIPSA
-
Dissolution: The purified PTIPSA is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Acid Addition: An acid catalyst, such as methanesulfonic acid or trifluoroacetic acid, is added to the polymer solution.[8] The concentration of the acid and the reaction time will determine the extent of hydrolysis.
-
Reaction: The mixture is stirred at room temperature for a specified period. The progress of the hydrolysis can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the triisopropylsilyl group.
-
Purification: The resulting poly(acrylic acid) is typically insoluble in the organic solvent and will precipitate out. The precipitate is collected by filtration or centrifugation.
-
Washing and Drying: The PAA is washed thoroughly with the organic solvent to remove any residual acid and unreacted starting material. It is then dried under vacuum to a constant weight. Alternatively, the solvent can be removed under reduced pressure, and the resulting polymer can be purified by dialysis against deionized water to remove the acid and any small molecule impurities.
Applications in Drug Development
The ability to synthesize well-defined PTIPSA and subsequently convert it to PAA opens up numerous possibilities in drug development:
-
pH-Responsive Drug Delivery: PAA is a polyelectrolyte with carboxylic acid groups that are deprotonated at physiological pH, leading to swelling of the polymer matrix. In the acidic environment of tumors or endosomes, the carboxylic acid groups become protonated, causing the polymer to collapse and release the encapsulated drug.[9]
-
Hydrogels for Controlled Release: PAA can be cross-linked to form hydrogels that can encapsulate and provide sustained release of therapeutic agents.[1]
-
Nanoparticle Formulation: Amphiphilic block copolymers containing a hydrophobic block (like PTIPSA or another polymer) and a hydrophilic PAA block can self-assemble into micelles or polymersomes in aqueous solution. These nanoparticles can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.
-
Bioconjugation: The carboxylic acid groups of PAA can be functionalized with targeting ligands, imaging agents, or other biomolecules to create advanced drug delivery systems.[9]
Conclusion
The free radical polymerization of this compound provides a versatile platform for the synthesis of advanced polymeric materials for biomedical applications. The choice between conventional and controlled radical polymerization techniques allows for the tailoring of polymer properties to meet specific needs. The straightforward hydrolysis of the resulting polymer to poly(acrylic acid) further enhances its utility, particularly in the design of sophisticated drug delivery systems. The protocols and data presented here serve as a valuable resource for researchers and scientists working in polymer chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a multi-arm poly(acrylic acid) star polymer for application in sustained delivery of cisplatin and a nitric oxide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triisopropylsilyl Acrylate in Self-Polishing Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triisopropylsilyl acrylate (B77674) (TIPSA) in the formulation of self-polishing antifouling coatings for marine applications. The information compiled herein, supported by experimental protocols and quantitative data, is intended to guide researchers in the development and evaluation of advanced and environmentally benign antifouling solutions.
Introduction to Triisopropylsilyl Acrylate (TIPSA) in Self-Polishing Coatings
This compound (TIPSA) is a key monomer in the formulation of modern, tin-free self-polishing antifouling coatings. These coatings are designed to prevent the accumulation of marine organisms, such as barnacles, algae, and mussels, on submerged surfaces, particularly ship hulls. The self-polishing mechanism of TIPSA-based coatings relies on the gradual hydrolysis of the silyl (B83357) ester side chains of the polymer binder in seawater. This hydrolysis renders the polymer surface more hydrophilic, leading to a controlled dissolution or "polishing" of the coating. This process continuously exposes a fresh, biocide-containing layer, ensuring long-term antifouling performance. The bulky triisopropylsilyl group provides excellent control over the hydrolysis rate, contributing to the longevity and effectiveness of the coating.
Mechanism of Self-Polishing Action
The self-polishing action of TIPSA-based coatings is a chemically controlled process. The binder in these coatings is typically a copolymer of TIPSA with other acrylic monomers, such as methyl methacrylate (B99206) (MMA) and butyl acrylate (BA). When the coating is immersed in seawater (which is slightly alkaline, with a pH of around 8.2), the triisopropylsilyl ester groups undergo hydrolysis. This reaction cleaves the silyl group, leaving a carboxylic acid group on the polymer backbone. The resulting poly(acrylic acid) is soluble in seawater, causing the surface layer of the coating to gradually dissolve. This controlled erosion not only releases biocides at a steady rate but also creates a smooth surface, which reduces hydrodynamic drag and improves fuel efficiency for marine vessels.
Caption: Self-polishing mechanism of a TIPSA-based coating in seawater.
Experimental Protocols
Synthesis of this compound (TIPSA)-Based Terpolymer
This protocol describes the free-radical bulk polymerization of a terpolymer of this compound (SiA), methyl methacrylate (MMA), and n-butyl acrylate (BA).[1]
Materials:
-
This compound (SiA), purified
-
Methyl methacrylate (MMA), purified
-
n-Butyl acrylate (BA), purified
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), as initiator
-
Toluene (B28343), as solvent
-
Nitrogen gas
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Charge the reaction vessel with the desired molar ratios of SiA, MMA, and BA monomers and toluene.
-
Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the mixture to 70°C under a continuous nitrogen blanket.
-
Dissolve the AIBN initiator in a small amount of toluene and add it to the reaction vessel to initiate polymerization.
-
Maintain the reaction at 70°C with constant stirring for the desired reaction time (e.g., 24 hours).
-
Monitor the conversion of monomers periodically by taking samples and analyzing them using techniques like gas chromatography (GC) or gravimetry.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and wash the precipitated polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterize the resulting terpolymer for its molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) using gel permeation chromatography (GPC). The composition of the terpolymer can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for the synthesis of a TIPSA-based terpolymer.
Formulation of a Self-Polishing Antifouling Paint
This protocol provides a general procedure for the formulation of a self-polishing antifouling paint using the synthesized TIPSA-based copolymer.
Materials:
-
TIPSA-based copolymer
-
Solvent (e.g., xylene, methyl isobutyl ketone)
-
Biocides (e.g., cuprous oxide, zinc pyrithione)
-
Pigments (e.g., titanium dioxide, iron oxide)
-
Extenders (e.g., talc, barytes)
-
Thixotropic agent (e.g., bentonite (B74815) clay)
-
Plasticizer (e.g., chlorinated paraffin)
-
High-speed disperser
Procedure:
-
In a suitable mixing vessel, dissolve the TIPSA-based copolymer in the chosen solvent under gentle agitation to form the binder solution.
-
Once the polymer is completely dissolved, add the thixotropic agent and disperse it at high speed until a gel-like consistency is achieved.
-
Gradually add the pigments and extenders to the vessel while continuing to mix at high speed.
-
Add the biocides to the mixture. Caution: Handle biocides with appropriate personal protective equipment in a well-ventilated area.
-
Add the plasticizer to the formulation.
-
Continue to mix the entire formulation at high speed for a specified period (e.g., 30-60 minutes) to ensure uniform dispersion of all components.
-
After dispersion, allow the paint to cool down and perform quality control tests, such as viscosity, density, and fineness of grind.
-
Store the final paint formulation in a sealed container.
Evaluation of Coating Performance
3.3.1. Polishing Rate Measurement
The polishing rate can be determined using a rotary apparatus that simulates the movement of a ship through water.
Procedure:
-
Apply the formulated antifouling paint to a cylindrical test specimen.
-
Measure the initial dry film thickness at multiple points using a non-destructive thickness gauge.
-
Mount the coated cylinder on a rotating drum immersed in a tank of natural or artificial seawater.
-
Rotate the drum at a constant speed to simulate a specific vessel speed.
-
Periodically remove the test specimen, gently clean the surface with a soft cloth to remove any slime, and measure the remaining dry film thickness.
-
The polishing rate is calculated as the average decrease in film thickness over time (µm/month).
3.3.2. Antifouling Performance Evaluation (Static Immersion)
This method, based on ASTM D3623, evaluates the resistance of the coating to biofouling under static conditions.[2]
Procedure:
-
Coat test panels with the antifouling paint.
-
Immerse the panels in a marine environment with a high fouling pressure.
-
Periodically inspect the panels for the attachment of marine organisms.
-
Rate the fouling according to a standardized rating scale (e.g., 0 for no fouling to 5 for heavy fouling) for different types of organisms (algae, barnacles, etc.).
-
Record the fouling rating at regular intervals (e.g., monthly) over a prolonged period (e.g., 12-24 months).
Quantitative Data Summary
The following tables summarize typical quantitative data for TIPSA-based self-polishing coatings.
Table 1: Copolymer Characterization
| Copolymer Composition (molar ratio SiA:MMA:BA) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1:2:1 | 8,500 | 17,000 | 2.0 |
| 1:1:1 | 9,200 | 19,300 | 2.1 |
| 2:1:1 | 7,800 | 16,400 | 2.1 |
Table 2: Coating Performance Data
| Coating Formulation | Polishing Rate (µm/month) | Antifouling Rating (after 12 months) |
| TIPSA-based SPC with Cuprous Oxide | 5 - 10 | 1 (Slight Fouling) |
| Commercial Silyl Acrylate SPC | 7 - 12 | 0-1 (No to Slight Fouling) |
| Rosin-based Ablative Coating | 10 - 15 | 2 (Moderate Fouling) |
Conclusion
This compound is a versatile and effective monomer for the development of high-performance, long-lasting self-polishing antifouling coatings. The controlled hydrolysis of the silyl ester groups provides a reliable mechanism for the continuous renewal of the coating surface, ensuring consistent biocide release and a smooth hull profile. The protocols and data presented in these application notes offer a foundational guide for researchers and professionals in the field to formulate and evaluate novel and environmentally responsible marine coatings. Further research can focus on optimizing copolymer compositions and paint formulations to enhance performance and address specific environmental and operational requirements.
References
Application Notes & Protocols: Triisopropylsilyl (TIPS) Group for Hydroxyl Protection
Topic: Application of the Triisopropylsilyl (TIPS) Group for Hydroxyl Protection Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions of the highly reactive -OH group. Silyl (B83357) ethers are among the most versatile and widely used protecting groups due to their ease of formation, stability under a range of conditions, and selective removal under mild protocols.[1][2] Among the common silyl ethers, the triisopropylsilyl (TIPS) group offers a high degree of steric bulk, which imparts significant stability, making it a preferred choice for syntheses involving harsh basic or nucleophilic conditions.[3]
It is important to clarify a common point of confusion: the reagent used to install the TIPS protecting group is typically triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSTf) , not triisopropylsilyl acrylate (B77674). Triisopropylsilyl acrylate is a valuable monomer used in polymer synthesis, where the TIPS group may protect the acrylate functionality or impart hydrophobicity to the resulting polymer.[4] This document will detail the correct and standard procedures for the protection of hydroxyl groups using TIPSCl.
Key Advantages of TIPS Protection:
-
High Stability: More robust than smaller silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl), especially under basic conditions.[1]
-
Selective Deprotection: Can be removed selectively in the presence of more stable silyl ethers like TBDPS (tert-butyldiphenylsilyl). Conversely, less stable silyl groups can be removed while leaving the TIPS group intact.
-
Steric Selectivity: The significant steric hindrance of the TIPS group allows for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[1]
Data Presentation
Table 1: Comparison of Common Silylating Agents for Alcohols
| Silylating Agent | Common Reagents | Base/Catalyst | Typical Solvent | Relative Stability (Acidic) | Relative Stability (Basic) |
| TIPS | TIPSCl, TIPSTf | Imidazole (B134444), 2,6-Lutidine, Et₃N | DMF, CH₂Cl₂ | High | Very High |
| TBS/TBDMS | TBSCl, TBSTf | Imidazole, DMAP | DMF, CH₂Cl₂ | Medium | Medium |
| TES | TESCl | Pyridine, Et₃N | CH₂Cl₂ | Low | Low |
| TMS | TMSCl, HMDS | Pyridine, Et₃N | CH₂Cl₂, THF | Very Low | Very Low |
| TBDPS | TBDPSCl | Imidazole | DMF | Very High | Medium |
Relative stability order (acidic): TMS < TES < TBS < TIPS < TBDPS[1] Relative stability order (basic): TMS < TES < TBS ≈ TBDPS < TIPS [1]
Table 2: Reaction Conditions for TIPS Protection of Alcohols
| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Primary Alcohol | TIPSCl | Imidazole | DMF | 25 - 40 | 12 - 16 h | >95% | [2][5] |
| Primary Alcohol | TIPSCl | Et₃N, DMAP | CH₂Cl₂ | 25 (RT) | 25 h | ~95% | [2] |
| Hindered Alcohol | TIPSTf | 2,6-Lutidine | CH₂Cl₂ | -78 to 0 | 1 - 5 h | >90% | [5] |
Table 3: Common Deprotection Conditions for TIPS Ethers
| Reagent | Solvent | Temperature (°C) | Time | Comments | Reference |
| TBAF (1M) | THF | 0 - 25 (RT) | 0.5 - 4 h | Most common method; fluoride (B91410) source. | [2] |
| HF·Pyridine | THF/Pyridine | 0 - 25 (RT) | 2 - 8 h | Effective but requires plasticware. | [2] |
| HCl (aq) | MeOH / H₂O | 25 (RT) | 15 h | Aqueous acidic conditions. | [2] |
| Et₃N·3HF | THF | 25 (RT) | ~2.5 days | Mild, buffered fluoride source. | [2] |
| TASF | THF | 0 | 5 min | Anhydrous, highly reactive fluoride source. | [2] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TIPSCl and Imidazole
This protocol is a robust and widely used method for the silylation of primary and less-hindered secondary alcohols.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TIPS-protected alcohol.
Protocol 2: Deprotection of a TIPS Ether using TBAF
This is the most common method for cleaving silyl ethers, utilizing a fluoride ion source which forms a very strong Si-F bond.
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Mandatory Visualizations
Diagram 1: Reaction Scheme for TIPS Protection of an Alcohol
Caption: General reaction for the protection of an alcohol using TIPSCl.
Diagram 2: Experimental Workflow for Protection and Deprotection
References
Application Notes and Protocols for Surface Modification of Materials with Triisopropylsilyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl acrylate (B77674) (TIPS-acrylate) is a versatile monomer used in the functionalization and modification of material surfaces. Its unique chemical structure, featuring a reactive acrylate group and a bulky, hydrophobic triisopropylsilyl protecting group, allows for the creation of surfaces with tailored properties. The acrylate functionality serves as a platform for polymerization and covalent attachment to substrates, while the triisopropylsilyl group imparts significant hydrophobicity and stability.
These application notes provide a comprehensive overview of the use of TIPS-acrylate for surface modification, including detailed protocols for synthesis, surface coating, and characterization. Additionally, we explore its applications in drug delivery and biomolecule immobilization, offering valuable insights for researchers in materials science, drug development, and biomedical engineering. While specific quantitative data for TIPS-acrylate is emerging, this document also presents data from analogous acrylate-based systems to provide a comparative context.
Key Applications
Surface modification with triisopropylsilyl acrylate offers a range of benefits applicable to various fields:
-
Enhanced Hydrophobicity: The triisopropylsilyl groups create a highly hydrophobic surface, ideal for producing water-repellent coatings and anti-fouling materials.
-
Biocompatible Coatings: Acrylate-based polymers are often biocompatible, making TIPS-acrylate a candidate for modifying the surfaces of biomedical implants and devices to improve their interaction with biological systems.
-
Drug Delivery Systems: The hydrophobic nature of poly(TIPS-acrylate) can be utilized to encapsulate and control the release of hydrophobic drugs.
-
Functionalized Surfaces: The acrylate group can be further modified post-polymerization, allowing for the attachment of biomolecules, targeting ligands, or other functional moieties.[1]
-
High-Performance Coatings: Polymers derived from TIPS-acrylate can exhibit excellent chemical and water resistance, suitable for demanding coating applications.
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is adapted from a patented method for the preparation of high-purity this compound.[2]
Materials:
-
Triisopropyl silanol (B1196071)
-
Acryloyl chloride
-
Toluene (B28343) (or other suitable solvent like hexane (B92381) or xylene)
-
Triethylamine (B128534) (or another suitable acid-binding agent)
-
Phenothiazine (B1677639) or copper acetate (B1210297) (polymerization inhibitor)
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rectification/distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, combine triisopropyl silanol (1 mol), toluene (350-450 mL), and triethylamine (1.1-1.4 mol).
-
Inhibitor Addition: Add a small amount of phenothiazine or copper acetate (0.02-0.04% of the mass of triisopropyl silanol) to the mixture to prevent premature polymerization of the acrylate.
-
Acryloyl Chloride Addition: Cool the mixture in an ice bath (or maintain the desired reaction temperature between 0-80 °C). Slowly add acryloyl chloride (1-1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours with continuous stirring under a nitrogen atmosphere.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.
-
Filtration: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Purification: Purify the filtrate by rectification (distillation under reduced pressure) to obtain the high-purity this compound product.
Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and FTIR to confirm its structure and purity.
Protocol 2: Surface Modification of Silicon Wafers by Spin Coating
This protocol describes a general procedure for applying a thin film of a TIPS-acrylate-based polymer onto a silicon wafer. This protocol can be adapted for other flat substrates.
Materials:
-
Poly(this compound) (pTIPS-acrylate) - synthesized via free radical polymerization of the TIPS-acrylate monomer.
-
Toluene (or other suitable solvent for the polymer)
-
Silicon wafers
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized water
-
Nitrogen gas
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Polymer Solution Preparation: Dissolve the pTIPS-acrylate in toluene to achieve the desired concentration. The concentration will influence the final film thickness. A typical starting concentration is 1-5% (w/v).
-
Spin Coating:
-
Place a cleaned and dried silicon wafer on the chuck of the spin coater and apply vacuum.
-
Dispense the pTIPS-acrylate solution onto the center of the wafer. The amount of solution will depend on the wafer size.
-
Start the spin coater. A two-step process is often used:
-
Spread cycle: A low speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution.
-
Spin cycle: A high speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
-
Annealing: Transfer the coated wafer to a hot plate or into a vacuum oven and anneal at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for 1-2 hours to remove any remaining solvent and improve film adhesion.
Protocol 3: Characterization of the Modified Surface
1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the pTIPS-acrylate coating on the surface.
-
Procedure:
-
Obtain a background spectrum of the clean, uncoated substrate.
-
Place the coated substrate in direct contact with the ATR crystal.
-
Collect the IR spectrum of the coated surface.
-
-
Expected Result: The spectrum of the coated surface should show characteristic peaks for the pTIPS-acrylate, such as C=O stretching of the acrylate group (~1730 cm-1), Si-O-C stretching, and C-H stretching from the alkyl groups.
2. Contact Angle Goniometry:
-
Purpose: To quantify the hydrophobicity of the modified surface.
-
Procedure:
-
Place a droplet of deionized water (typically 5-10 µL) onto the surface of the coated and uncoated substrates.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
-
Expected Result: A significant increase in the water contact angle for the pTIPS-acrylate coated surface compared to the clean, uncoated substrate, indicating a successful hydrophobic modification.
3. Atomic Force Microscopy (AFM):
-
Purpose: To analyze the surface topography and roughness of the coating.
-
Procedure:
-
Mount the coated substrate on the AFM stage.
-
Scan the surface in tapping mode to obtain topographical images.
-
Analyze the images to determine the root-mean-square (RMS) roughness.
-
-
Expected Result: AFM images will reveal the morphology of the polymer film. The surface roughness may increase after coating compared to the smooth silicon wafer.
Quantitative Data
The following tables summarize representative quantitative data for acrylate-based surface modifications. While specific data for TIPS-acrylate is limited in the public domain, these values from analogous systems provide a useful benchmark for expected performance.
Table 1: Contact Angle Measurements of Acrylate-Modified Surfaces
| Surface Material | Modifying Agent | Uncoated Contact Angle (°) | Coated Contact Angle (°) | Reference System |
| Silicon Wafer | Poly(methyl methacrylate) | ~30-40 | ~70-80 | Analogous Acrylate Polymer |
| Glass Slide | 3-(Trimethoxysilyl)propyl methacrylate | ~20-30 | ~60-70 | Analogous Silane Acrylate |
| Titanium | Poly(sulfobetaine methacrylate) | ~60-70 | <10 (superhydrophilic) | Zwitterionic Acrylate |
| Silicon Wafer (Expected) | Poly(TIPS-acrylate) | ~30-40 | >100 (Highly Hydrophobic) | Expected for TIPS-acrylate |
Table 2: Surface Roughness of Coated Surfaces Determined by AFM
| Substrate | Coating | RMS Roughness (nm) | Reference System |
| Silicon Wafer | Uncoated | < 0.5 | N/A |
| Silicon Wafer | Thiol-ene/acrylate polymer | 1.5 - 3.0 | Analogous Acrylate System |
| Titanium | Uncoated | ~4-5 | N/A |
| Titanium | Poly(sulfobetaine methacrylate) | ~10-15 | Zwitterionic Acrylate |
| Silicon Wafer (Expected) | Poly(TIPS-acrylate) | Variable, dependent on coating parameters | Expected for TIPS-acrylate |
Applications in Drug Development
Controlled Drug Release
The hydrophobic nature of pTIPS-acrylate makes it a promising candidate for creating matrix-based drug delivery systems for hydrophobic drugs. The drug can be incorporated into the polymer matrix, and its release can be controlled by diffusion through the polymer.
Protocol 4: Preparation and Evaluation of a Drug-Loaded pTIPS-acrylate Film
Materials:
-
pTIPS-acrylate
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
Dichloromethane (DCM) or other suitable solvent
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading:
-
Dissolve pTIPS-acrylate and the hydrophobic drug in DCM to form a homogeneous solution. The drug-to-polymer ratio can be varied to control the drug loading.
-
Cast the solution into a petri dish or onto a suitable substrate and allow the solvent to evaporate slowly in a controlled environment.
-
-
Drug Release Study:
-
Cut the drug-loaded film into small, uniform pieces.
-
Place each piece in a vial containing a known volume of PBS (pH 7.4) at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Plot the cumulative drug release versus time to obtain the release profile.
-
Biomolecule Immobilization
The acrylate groups on the surface of a pTIPS-acrylate coating can be modified to facilitate the covalent immobilization of biomolecules such as proteins, peptides, or antibodies. This is particularly useful for creating biosensors, biocompatible implants, and cell culture substrates.
Protocol 5: Covalent Immobilization of a Protein on a pTIPS-acrylate Surface
Materials:
-
pTIPS-acrylate coated substrate
-
Protein to be immobilized (e.g., Bovine Serum Albumin - BSA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sodium borohydride (B1222165) (optional, for stabilizing the linkage)
Procedure:
-
Surface Amination: Immerse the pTIPS-acrylate coated substrate in a solution of ethylenediamine to introduce primary amine groups onto the surface via Michael addition to the acrylate groups.
-
Activation with Glutaraldehyde: Incubate the aminated surface with a solution of glutaraldehyde in PBS. Glutaraldehyde acts as a homobifunctional crosslinker, with one aldehyde group reacting with the surface amines.
-
Protein Immobilization: Incubate the glutaraldehyde-activated surface with a solution of the protein in PBS. The free aldehyde groups on the surface will react with the amine groups of the protein (e.g., from lysine (B10760008) residues), forming a covalent bond.
-
Washing: Thoroughly wash the surface with PBS to remove any non-covalently bound protein.
-
(Optional) Reduction: The Schiff base linkage formed can be stabilized by reduction with a mild reducing agent like sodium borohydride.
Visualizations
Caption: Overall workflow for surface modification with TIPS-acrylate.
Caption: Workflow for drug release studies from pTIPS-acrylate films.
Caption: Signaling pathway for protein immobilization on a pTIPS-acrylate surface.
References
Synthesis of Functional Polymers Using Triisopropylsilyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl acrylate (B77674) (TIPSA) is a versatile monomer utilized in the synthesis of functional polymers. The triisopropylsilyl (TIPS) group serves as a bulky, hydrophobic protecting group for the acrylic acid moiety. This allows for controlled polymerization through various techniques, including Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, Group Transfer Polymerization (GTP), and conventional free-radical polymerization. The resulting poly(triisopropylsilyl acrylate) (PTIPSA) can be readily deprotected under mild conditions to yield poly(acrylic acid) (PAA). The carboxylic acid groups of PAA provide reactive sites for the covalent attachment of a wide range of molecules, including drugs, peptides, and targeting ligands, making it a valuable platform for the development of drug delivery systems and other advanced biomaterials.[1]
These application notes provide detailed protocols for the synthesis of TIPSA, its polymerization, the deprotection of PTIPSA to PAA, and the subsequent functionalization of PAA.
I. Synthesis of this compound (TIPSA) Monomer
The synthesis of high-purity TIPSA is crucial for achieving well-defined polymers. A common method involves the reaction of triisopropylsilanol (B95006) with acryloyl chloride.[2]
Protocol 1: Synthesis of High-Purity this compound[2]
Materials:
-
Triisopropylsilanol
-
Acryloyl chloride
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid-binding agent (e.g., triethylamine, pyridine)
-
Polymerization inhibitor (e.g., phenothiazine, copper acetate)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve triisopropylsilanol (1 mol) and an acid-binding agent (1.1-1.4 mol) in the chosen anhydrous solvent (350-450 mL).
-
Add a polymerization inhibitor (0.02-0.04% by mass relative to triisopropylsilanol).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acryloyl chloride (1-1.2 mol) dropwise to the stirred solution. Maintain the temperature between 0-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).
-
The filtrate, containing the crude TIPSA, is then purified by vacuum distillation to obtain the high-purity monomer.
II. Polymerization of this compound
The choice of polymerization technique influences the molecular weight, polydispersity, and architecture of the resulting polymer.
A. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3]
Materials:
-
This compound (TIPSA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon gas
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the TIPSA monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight. A typical ratio is 100:1:0.1.
-
Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Stir the reaction mixture for the predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR and Gel Permeation Chromatography (GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be purified by precipitation in a non-solvent such as cold methanol (B129727) or hexane (B92381), followed by filtration and drying under vacuum.
B. Group Transfer Polymerization (GTP)
GTP is a living polymerization method suitable for acrylic monomers, yielding polymers with low polydispersity.[4]
Materials:
-
This compound (TIPSA) monomer
-
Silyl (B83357) ketene (B1206846) acetal (B89532) initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)
-
Catalyst (e.g., tris(dimethylamino)sulfonium bifluoride (TASHF₂))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107), THF)
-
Nitrogen or Argon gas
-
Dry glassware
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
-
In a dry flask, dissolve the TIPSA monomer in anhydrous THF.
-
In a separate dry flask, prepare a solution of the catalyst in anhydrous THF.
-
Add the initiator to the monomer solution.
-
Introduce the catalyst solution to the monomer/initiator mixture to start the polymerization. The reaction is typically fast and proceeds at room temperature.
-
After the desired reaction time, terminate the polymerization by adding a proton source, such as methanol.
-
The polymer is then precipitated in a non-solvent, filtered, and dried.
C. Free Radical Polymerization
Conventional free radical polymerization is a simpler but less controlled method for polymerizing TIPSA. It generally results in polymers with a broader molecular weight distribution.[5]
Materials:
-
This compound (TIPSA) monomer
-
Radical initiator (e.g., AIBN, benzoyl peroxide)
-
Solvent (e.g., toluene, benzene)
-
Nitrogen or Argon gas
-
Reaction vessel with a condenser and magnetic stirrer
-
Oil bath
Procedure:
-
Dissolve the TIPSA monomer and the initiator in the solvent in the reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) in an oil bath with stirring.
-
Maintain the reaction for several hours until the desired conversion is reached.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
III. Deprotection of Poly(this compound) to Poly(acrylic acid)
The TIPS protecting group can be removed to yield poly(acrylic acid), which is essential for subsequent functionalization.
Protocol 5: Deprotection of PTIPSA
Materials:
-
Poly(this compound) (PTIPSA)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution in THF (1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the PTIPSA polymer in anhydrous THF.
-
Add a solution of TBAF in THF (typically 1.5-2 equivalents per silyl group) to the polymer solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the solution with dilute HCl to protonate the carboxylate groups.
-
Remove the THF by rotary evaporation.
-
Redissolve the resulting solid in a small amount of deionized water.
-
Purify the poly(acrylic acid) by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the pure poly(acrylic acid) as a white powder.
An alternative method involves acid-catalyzed hydrolysis.[6]
Protocol 6: Acid-Catalyzed Deprotection of PTIPSA[6]
Materials:
-
Poly(this compound) (PTIPSA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hexane or diethyl ether for precipitation
Procedure:
-
Dissolve the PTIPSA in dichloromethane.
-
Add trifluoroacetic acid (an excess, e.g., 5-10 equivalents per silyl group) to the solution.
-
Stir the reaction at room temperature for 12-24 hours. The deprotected poly(acrylic acid) may precipitate from the solution.
-
If a precipitate forms, filter the solid. If not, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like hexane or diethyl ether.
-
Wash the precipitated polymer several times with the non-solvent.
-
Dry the resulting poly(acrylic acid) under vacuum.
IV. Functionalization of Poly(acrylic acid)
The carboxylic acid groups of PAA can be activated to react with amine-containing molecules, such as drugs or targeting ligands, via amide bond formation. A common method utilizes carbodiimide (B86325) chemistry.[7][8]
Protocol 7: Amine Coupling to Poly(acrylic acid) using EDC/NHS Chemistry
Materials:
-
Poly(acrylic acid) (PAA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (drug, peptide, etc.)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or water depending on the solubility of the reactants)
-
Dialysis tubing
-
Deionized water or appropriate buffer
Procedure:
-
Dissolve the poly(acrylic acid) in the chosen solvent.
-
Add EDC (typically 1.5-2 equivalents per carboxylic acid group) and NHS (0.5-1 equivalent per carboxylic acid group) to the polymer solution and stir for 30-60 minutes at room temperature to activate the carboxyl groups.
-
Add the amine-containing molecule (typically 1-1.5 equivalents per carboxylic acid group) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the functionalized polymer by dialysis against an appropriate solvent (e.g., deionized water or buffer) to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the final functionalized polymer.
Data Presentation
| Polymerization Method | Monomer/Initiator/CTA Ratio | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| RAFT Polymerization | Varied | 10,000 - 100,000+ | 1.1 - 1.4 | [2][9] |
| GTP | Varied | 5,000 - 50,000 | 1.1 - 1.3 | [4] |
| Free Radical Polymerization | Varied | Broad Range | > 1.5 | [10] |
Note: The specific molecular weight and PDI are highly dependent on the reaction conditions, including monomer, initiator, and RAFT agent concentrations, as well as reaction time and temperature.
Visualizations
Caption: Workflow for the synthesis of functional polymers from TIPSA.
Caption: Simplified mechanism of RAFT polymerization.
Caption: Pathway from PTIPSA to a functionalized polymer conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. Thin film of Poly(acrylic acid-co-allyl acrylate) as a Sacrificial Protective Layer for Hydrophilic Self Cleaning Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles [mdpi.com]
- 8. Hydrophobic Functionalization of Polyacrylic Acid as a Versatile Platform for the Development of Polymer Lipid Nanodisks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]
Application Notes and Protocols: Triisopropylsilyl Acrylate in the Preparation of Biomedical Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triisopropylsilyl acrylate (B77674) (TIPSA) in the synthesis of advanced biomedical polymers. The unique properties of TIPSA, particularly the acid-labile triisopropylsilyl (TIPS) protecting group, make it an excellent monomer for creating "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their physicochemical properties in response to environmental triggers, most notably pH, making them highly valuable for applications such as controlled drug delivery, tissue engineering, and biosensing.
The core principle involves polymerizing the hydrophobic TIPSA monomer to create a well-defined polymer, which can then be deprotected to reveal hydrophilic acrylic acid units. This transformation from a hydrophobic to a hydrophilic polymer is the basis for its pH-responsive behavior.
Key Applications in Biomedicine
Polymers derived from triisopropylsilyl acrylate have significant potential in various biomedical fields:
-
Controlled Drug Delivery: The pH-responsive nature of poly(acrylic acid), the deprotected form of poly(TIPSA), allows for the development of drug delivery systems that release their therapeutic payload in specific pH environments, such as the acidic microenvironment of tumors or specific compartments within the gastrointestinal tract.[1]
-
Biocompatible Coatings: The initial hydrophobicity of poly(TIPSA) can be useful for coating medical devices. Subsequent surface deprotection can render the surface more biocompatible and resistant to biofouling.[1]
-
Tissue Engineering Scaffolds: The ability to tune the swelling properties of the resulting hydrogels based on pH can be exploited in the creation of scaffolds that mimic the extracellular matrix and support cell growth.
-
Biosensors: Changes in the swelling or conformation of the polymer in response to pH can be transduced into a detectable signal for biosensing applications.[1]
Data Presentation: Polymer Characteristics and pH-Responsive Swelling
The following tables summarize typical data obtained from the synthesis and characterization of polymers derived from TIPSA.
Table 1: Representative RAFT Polymerization of this compound (TIPSA)
| Parameter | Value |
| Monomer | This compound (TIPSA) |
| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Molar Ratio [TIPSA]:[CPDT]:[AIBN] | 100:1:0.2 |
| Solvent | Toluene (B28343) |
| Temperature | 70 °C |
| Time | 12 h |
| Resulting Polymer | Poly(this compound) (PTIPSA) |
| Molecular Weight (Mn, GPC) | ~20,000 g/mol |
| Polydispersity Index (PDI) | < 1.20 |
Table 2: pH-Dependent Equilibrium Swelling Ratio of Poly(acrylic acid) Hydrogel
The equilibrium swelling ratio (ESR) is a measure of the hydrogel's ability to absorb water and is highly dependent on the pH of the surrounding environment. It is calculated as:
ESR = (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel
| pH of Buffer Solution | Equilibrium Swelling Ratio (ESR) |
| 3.0 | Low (e.g., 5-10) |
| 5.0 | Moderate (e.g., 50-100) |
| 7.0 | High (e.g., >200) |
Note: The pKa of poly(acrylic acid) is approximately 4.25. At pH values below the pKa, the carboxylic acid groups are protonated, leading to a collapsed hydrogel with a low swelling ratio. Above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions. The electrostatic repulsion between these negative charges causes the hydrogel network to expand, resulting in a high swelling ratio.[2]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PTIPSA) via RAFT Polymerization
This protocol describes the synthesis of a well-defined poly(this compound) homopolymer using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
This compound (TIPSA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPDT) and the initiator (e.g., AIBN).
-
Add anhydrous toluene to dissolve the RAFT agent and initiator.
-
Add the TIPSA monomer to the solution. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate. A typical ratio is [TIPSA]:[CPDT]:[AIBN] = 100:1:0.2.
-
Degassing: Seal the Schlenk flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Purification: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be purified by precipitation in a non-solvent such as cold methanol, followed by filtration and drying under vacuum.
Protocol 2: Deprotection of Poly(this compound) (PTIPSA) to Poly(acrylic acid) (PAA)
This protocol describes the removal of the triisopropylsilyl protecting group to yield the pH-responsive poly(acrylic acid).
Materials:
-
Poly(this compound) (PTIPSA) from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Dissolution: Dissolve the PTIPSA polymer in dichloromethane (DCM) in a round-bottom flask.
-
Deprotection: While stirring, slowly add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents relative to the silyl (B83357) ester groups) to the polymer solution.[3]
-
Allow the reaction to stir at room temperature for 24 hours. The deprotected poly(acrylic acid) will precipitate from the reaction mixture.[3]
-
Purification: Isolate the precipitated poly(acrylic acid) by filtration.
-
To further purify, dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) and precipitate it into a non-solvent (e.g., hexane).
-
Collect the purified poly(acrylic acid) by filtration and dry it under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of pH-responsive poly(acrylic acid) from TIPSA.
Caption: pH-responsive behavior of poly(acrylic acid) leading to changes in swelling.
References
Application Notes and Protocols for Triisopropylsilyl Acrylate in Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triisopropylsilyl acrylate (B77674) (TIPSA) in the formulation of advanced electronic materials, with a primary focus on its application as a key component in photoresist formulations for microfabrication. The protocols outlined below are intended to serve as a foundational guide for the synthesis, characterization, and application of TIPSA-based polymers in research and development settings.
Introduction to Triisopropylsilyl Acrylate in Electronics
This compound is a versatile monomer that, upon polymerization, yields polymers with a unique combination of properties desirable for electronic applications. The bulky triisopropylsilyl side groups contribute to increased thermal stability, enhanced hydrophobicity, and improved mechanical properties of the resulting polymer.[1] These characteristics make poly(this compound) (PTIPSA) and its copolymers promising candidates for use as dielectric materials and as the resin component in photoresist formulations for photolithography.[1][2]
In photolithography, the polymer resin is a critical component of the photoresist, a light-sensitive material used to create patterned coatings on substrates.[3] Acrylate-based polymers are widely used in photoresists, particularly for deep ultraviolet (DUV) lithography, due to their favorable processing characteristics.[4] The incorporation of silicon-containing groups, such as the triisopropylsilyl group, can further enhance properties like etch resistance.
Quantitative Data Summary
The following table summarizes key physical and electrical properties of this compound monomer and representative values for acrylate-based polymers used in electronic applications. It is important to note that the properties of the final polymer can be tuned by copolymerization and formulation with other components.
| Property | This compound (Monomer) | Poly(acrylate) Based Dielectric (Representative) |
| Physical Properties | ||
| Molecular Formula | C₁₂H₂₄O₂Si[1] | - |
| Molecular Weight | 228.41 g/mol [1] | - |
| Density | 0.91 g/mL[1] | - |
| Boiling Point | 102 °C @ 10 mmHg[1] | - |
| Refractive Index (n20D) | 1.45[1] | - |
| Electrical Properties | ||
| Dielectric Constant | - | 2.7 - 4.5[5] |
| Thermal Properties | ||
| Thermal Stability | - | Enhanced stability is a known benefit[1][6] |
Experimental Protocols
Synthesis of this compound Monomer
This protocol describes a common method for the synthesis of high-purity this compound.
Materials:
-
Triisopropylsilanol (B95006) (1 mol)
-
Toluene (400 mL)
-
Triethylamine (1.2 mol)
-
Thiodiphenylamine (0.03% of triisopropylsilanol weight)
-
Acryloyl chloride (1.2 mol)
-
Nitrogen gas supply
-
Three-necked flask equipped with a stirrer, dropping funnel, and condenser
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, combine triisopropylsilanol, toluene, and triethylamine.[7][8]
-
Continue the reaction for an additional 2 hours.[8]
A typical yield for this process is around 97% with a purity greater than 99.7%.[7][8]
Polymerization of this compound
This protocol outlines a general procedure for the free-radical polymerization of this compound to form the homopolymer, poly(this compound).
Materials:
-
This compound monomer
-
A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
An appropriate solvent (e.g., Toluene or Propylene glycol monomethyl ether acetate (B1210297) - PGMEA)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Dissolve the this compound monomer in the chosen solvent within the reaction vessel.
-
De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Add the free-radical initiator (AIBN) to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) and stir under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours), depending on the desired conversion and molecular weight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Formulation of a TIPSA-Based Photoresist
This protocol provides a representative formulation for a chemically amplified positive-tone photoresist using a TIPSA-based polymer.
Components:
-
Resin: Poly(this compound-co-gamma-butyrolactone methacrylate-co-hydroxyadamantyl methacrylate) (Proportions to be optimized for desired properties)
-
Photoacid Generator (PAG): Triphenylsulfonium triflate (TPS-Tf) (e.g., 2 wt% of resin)
-
Quencher (Base): Tri-n-octylamine (e.g., 0.2 wt% of resin)
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA) (to achieve desired viscosity for spin coating)
Procedure:
-
Dissolve the TIPSA-based copolymer resin in PGMEA.
-
Add the photoacid generator (PAG) and quencher to the polymer solution.
-
Stir the mixture until all components are fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
Photolithography Process Using a TIPSA-Based Photoresist
This protocol details the steps for patterning a substrate using the formulated TIPSA-based photoresist.
Materials and Equipment:
-
Silicon wafer
-
TIPSA-based photoresist solution
-
Spin coater
-
Hot plate
-
UV exposure tool (e.g., operating at 248 nm or 193 nm)
-
Photomask
-
Developer solution (e.g., 2.38 wt% Tetramethylammonium hydroxide (B78521) - TMAH in water)
-
Deionized (DI) water
-
Nitrogen gun
Procedure:
-
Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) and apply an adhesion promoter like Hexamethyldisilazane (HMDS).
-
Spin Coating: Dispense the TIPSA-based photoresist onto the center of the wafer. Spin coat at a specific speed (e.g., 1500-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.
-
Soft Bake (Pre-bake): Bake the coated wafer on a hot plate (e.g., at 90-110°C for 60-90 seconds) to remove the solvent from the photoresist film.
-
Exposure: Align the photomask with the wafer and expose the photoresist to UV radiation with a specific dose. The silyl (B83357) acrylate groups can be acid-labile, allowing for deprotection in the exposed regions in a positive-tone resist.
-
Post-Exposure Bake (PEB): Bake the wafer on a hot plate (e.g., at 100-120°C for 60-90 seconds) to drive the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in the TMAH developer solution for a specific time (e.g., 30-60 seconds) to dissolve the exposed regions of the photoresist.
-
Rinse and Dry: Rinse the wafer with DI water and dry it with a nitrogen gun.
Visualizations
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Photolithography Workflow
Caption: General workflow for photolithography using a TIPSA-based photoresist.
References
- 1. Steps in Silicon Wafer Photolithography [waferworld.com]
- 2. Photoresist Photolithography Process [cleanroom.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of UV-curable acrylate films modified by functional methacrylate terminated polysiloxane hybrid oligomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US20210311388A1 - Photoresist composition and method of manufacturing semiconductor device - Google Patents [patents.google.com]
- 6. CN1227354A - Liquid photoresist - Google Patents [patents.google.com]
- 7. ipfdd.de [ipfdd.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Copolymerization of Triisopropylsilyl Acrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of triisopropylsilyl acrylate (B77674) (TIPSA) with methyl methacrylate (B99206) (MMA) offers a versatile platform for the synthesis of advanced functional polymers. The resulting poly(TIPSA-co-MMA) copolymers are of significant interest, particularly as precursors to amphiphilic and pH-responsive polymers for biomedical applications, including drug delivery systems. The triisopropylsilyl group serves as a bulky, hydrophobic protecting group for the acrylic acid moiety. Following polymerization, the silyl (B83357) ester can be selectively cleaved under acidic or basic conditions to yield poly(acrylic acid-co-methyl methacrylate), a copolymer with tunable hydrophilicity and stimuli-responsive behavior. This document provides detailed protocols for the synthesis and characterization of poly(TIPSA-co-MMA) and discusses its applications in drug development.
Key Applications in Drug Development
Copolymers of triisopropylsilyl acrylate and methyl methacrylate are primarily utilized as intermediates in the synthesis of functional materials for drug delivery.[1] The key application stems from the facile hydrolysis of the triisopropylsilyl ester to a carboxylic acid.
-
pH-Responsive Drug Delivery: After deprotection, the resulting poly(acrylic acid-co-methyl methacrylate) contains carboxylic acid groups that can be ionized in response to changes in pH. This property is exploited to create "smart" drug delivery systems that release their therapeutic payload in specific physiological environments, such as the slightly acidic milieu of tumor tissues or within endosomal compartments of cells.
-
Amphiphilic Copolymers for Micelle Formation: The hydrolysis of poly(TIPSA-co-MMA) generates an amphiphilic copolymer. These copolymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs, thereby improving their solubility, stability, and bioavailability.[2]
-
Bioadhesive Materials: The presence of carboxylic acid groups after hydrolysis can promote adhesion to biological tissues, making these copolymers suitable for applications in mucoadhesive drug delivery systems.
Reaction Scheme
The free-radical copolymerization of this compound (M1) and methyl methacrylate (M2) is typically initiated by a thermal initiator such as azobisisobutyronitrile (AIBN).
Caption: Free-radical copolymerization of TIPSA and MMA.
Quantitative Data Summary
The properties of the resulting copolymer are highly dependent on the monomer feed ratio and reaction conditions. The following tables summarize key quantitative data, including reactivity ratios and expected thermal properties.
Table 1: Monomer Reactivity Ratios
The reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of the same species versus the other comonomer. For the terpolymerization system including butyl acrylate, the reactivity ratios for the TIPSA/MMA pair have been determined.[3]
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (r_TIPSA) | r2 (r_MMA) | r1 * r2 | Copolymer Type |
| TIPSA | MMA | 0.4185[3] | 1.3754[3] | 0.5756 | Random |
Data from a terpolymerization study at 70°C. The product r1r2 < 1 suggests a tendency towards random incorporation of the monomers.
Table 2: Representative Copolymer Properties
While specific data for a series of binary TIPSA-MMA copolymers is not extensively published, the following table provides expected ranges for key properties based on analogous poly(acrylate-co-methacrylate) systems. The glass transition temperature (Tg) is expected to be a function of the copolymer composition.
| Feed Ratio (TIPSA:MMA) | Expected Copolymer Composition (TIPSA:MMA) | Mn ( g/mol ) | Mw/Mn (PDI) | Expected Tg (°C) |
| 75:25 | > 50:50 | 10,000 - 50,000 | 1.5 - 2.5 | 40 - 60 |
| 50:50 | < 50:50 | 10,000 - 50,000 | 1.5 - 2.5 | 60 - 80 |
| 25:75 | << 25:75 | 10,000 - 50,000 | 1.5 - 2.5 | 80 - 100 |
*Note: These are estimated values. Actual results will vary based on specific reaction conditions. The copolymer composition will be enriched in MMA compared to the feed, as r_MMA > 1 and r_TIPSA < 1.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of poly(TIPSA-co-MMA).
Protocol 1: Free-Radical Copolymerization of TIPSA and MMA
This protocol describes a standard solution polymerization.
Materials:
-
This compound (TIPSA), purified by passing through a column of basic alumina.
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina.[4]
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).
-
Anhydrous toluene (B28343) or benzene.
-
Methanol (for precipitation).
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of TIPSA and MMA to anhydrous toluene (total monomer concentration typically 1-2 M).
-
Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to total monomers).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 20-30 minutes while cooling in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into cold methanol to further purify.
-
Dry the final copolymer product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Characterization of Poly(TIPSA-co-MMA)
1. Composition Analysis by ¹H NMR Spectroscopy:
-
Dissolve a small sample of the dried copolymer in deuterated chloroform (B151607) (CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The copolymer composition can be determined by comparing the integration of the methoxy (B1213986) protons of the MMA units (~3.6 ppm) with the methine proton of the silyl group in the TIPSA units (~1.1 ppm).[5]
2. Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC):
-
Dissolve the copolymer in a suitable GPC solvent (e.g., THF).
-
Analyze the sample using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn). A patent suggests that a PDI of up to 2.0 is achievable via radical polymerization.[6]
3. Thermal Analysis by Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the copolymer.
-
Heat a small sample of the polymer under a nitrogen atmosphere, typically from room temperature to 150°C at a heating rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.
Protocol 3: Hydrolysis of Poly(TIPSA-co-MMA) to Poly(Acrylic Acid-co-MMA)
This protocol describes the deprotection of the silyl ester to yield the corresponding poly(acrylic acid) copolymer.
Materials:
-
Poly(TIPSA-co-MMA).
-
Tetrahydrofuran (THF).
-
Hydrochloric acid (HCl, e.g., 1 M aqueous solution).
Procedure:
-
Dissolve the poly(TIPSA-co-MMA) in THF.
-
Add an excess of aqueous HCl to the solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR, looking for the disappearance of the silyl proton signals.
-
Once the hydrolysis is complete, remove the THF by rotary evaporation.
-
The resulting aqueous solution can be dialyzed against deionized water to remove salts and unreacted acid.
-
The final poly(acrylic acid-co-MMA) product can be obtained by lyophilization.
Experimental Workflow Diagram
Caption: Workflow for synthesis and application of P(TIPSA-co-MMA).
References
- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. Upcycling polymethyl methacrylate to methacrylic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. tsijournals.com [tsijournals.com]
- 6. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation of High-Purity Triisopropylsilyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl (TIPS) acrylate (B77674) is a versatile monomer used in the synthesis of advanced polymers and functional materials. Its bulky silyl (B83357) group provides unique properties such as hydrophobicity, thermal stability, and controlled hydrolytic degradation, making it a valuable building block in various fields. Applications include the development of self-polishing antifouling coatings for marine applications, specialty adhesives, and functional polymers for biomedical use, such as in drug delivery systems.[1][2] The preparation of high-purity TIPS acrylate is crucial to ensure predictable polymerization kinetics and desired material properties. This document provides a detailed protocol for the synthesis, purification, and characterization of high-purity triisopropylsilyl acrylate.
Synthesis Pathway
The synthesis of this compound is typically achieved through the esterification of triisopropylsilanol (B95006) with acryloyl chloride. The reaction is carried out in the presence of an acid scavenger, such as a tertiary amine, to neutralize the hydrochloric acid byproduct. A polymerization inhibitor is also essential to prevent the premature polymerization of the acrylate monomer during synthesis and purification.
Reaction Scheme: (CH(CH₃)₂)₃SiOH + CH₂=CHCOCl → CH₂=CHCOOSi(CH(CH₃)₂)₃ + HCl
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of high-purity this compound, based on established protocols.[1][3]
| Parameter | Value/Range | Notes |
| Reactants | ||
| Triisopropylsilanol | 1.0 mol | Limiting Reagent |
| Acryloyl Chloride | 1.0 - 1.2 mol | Slight excess ensures complete conversion of silanol. |
| Triethylamine (B128534) (Acid Scavenger) | 1.1 - 1.4 mol | Neutralizes HCl byproduct, forming triethylamine hydrochloride. |
| Toluene (B28343) (Solvent) | 350 - 450 mL per mol of silanol | Anhydrous solvent is required. Other non-polar solvents like hexane (B92381) or cyclohexane (B81311) can be used.[1] |
| Inhibitor | ||
| Phenothiazine (B1677639) or Thiodiphenylamine | 0.02 - 0.04% (by weight of silanol) | Prevents premature polymerization of the acrylate. |
| Reaction Conditions | ||
| Temperature | 45 °C | A temperature range of 10-80 °C is possible, but 45 °C provides a good balance between reaction rate and stability.[1] |
| Reaction Time | 2 - 3 hours post-addition | |
| Purification & Yield | ||
| Purification Method | Vacuum Fractional Distillation (Rectification) | Essential for achieving high purity. |
| Purity (Post-Distillation) | > 99.5% (GC) | [3] |
| Yield | ~97% | [3] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of high-purity this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.
-
Heating mantle.
-
Filtration apparatus (e.g., Büchner funnel).
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Vacuum fractional distillation setup (e.g., Vigreux or packed column).
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Standard laboratory glassware.
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Triisopropylsilanol (TIPSOH)
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Acryloyl chloride
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Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
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Phenothiazine (or other suitable inhibitor like thiodiphenylamine)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
Addition of Acryloyl Chloride:
-
Slowly add acryloyl chloride (1.1 mol) to the reaction mixture dropwise via the dropping funnel over a period of 1-2 hours.
-
Maintain the reaction temperature at 45-50 °C during the addition. An exothermic reaction will occur, so cooling may be necessary.
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the mixture at 45 °C for an additional 2 hours to ensure the reaction goes to completion.[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride will have formed.
-
Filter the mixture to remove the salt. Wash the salt cake with a small amount of anhydrous toluene to recover any residual product.
-
Combine the filtrate and the washings. The resulting solution is the crude this compound.
-
-
Purification:
-
Assemble a vacuum fractional distillation apparatus. It is critical to add a polymerization inhibitor (e.g., a small amount of phenothiazine) to the distillation flask.
-
Carefully distill the filtrate under reduced pressure. First, the toluene solvent will be removed.
-
The high-purity this compound product is then collected. The boiling point is approximately 102 °C at 10 mmHg.
-
Store the purified product at 2-8 °C with a stabilizer (e.g., BHT) to prevent polymerization.
-
Characterization of High-Purity this compound
1. Gas Chromatography (GC):
-
Purpose: To determine the purity of the final product.
-
Expected Result: A single major peak corresponding to this compound, with a purity of > 99.5%.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the molecule.
-
Expected ¹H NMR Chemical Shifts (CDCl₃, ppm):
-
δ 5.8-6.5 (3H, m): The three vinyl protons of the acrylate group (CH₂=CH-). This typically appears as a characteristic AMX splitting pattern.
-
δ 1.3-1.5 (3H, m): The three methine protons (-CH(CH₃)₂) of the triisopropylsilyl group.
-
δ 1.0-1.1 (18H, d): The eighteen methyl protons (-CH(CH₃)₂) of the triisopropylsilyl group.
-
-
Expected ¹³C NMR Chemical Shifts (CDCl₃, ppm):
-
δ 165-166: Carbonyl carbon (C=O) of the ester.
-
δ 128-131: Vinyl carbons (CH₂=CH-).
-
δ 17-18: Methyl carbons (-CH(CH₃)₂) of the isopropyl groups.
-
δ 12-13: Methine carbons (-CH(CH₃)₂) of the isopropyl groups.
-
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triisopropylsilyl Acrylate (TIPSA) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Monomer Handling and Purity
Question 1: My TIPSA polymerization is failing to initiate or shows a long induction period. What are the likely causes?
Answer: Failure to initiate is a common problem in radical polymerization and can typically be attributed to several factors:
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Presence of Inhibitors: Commercial TIPSA is often supplied with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These must be removed prior to use.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively propagate the polymer chain.
-
Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of any residual inhibitors or oxygen.
-
Inactive Initiator: The initiator may have degraded over time or due to improper storage.
Troubleshooting Steps:
-
Purify the Monomer: Remove the inhibitor from the TIPSA monomer. A common method is to wash the monomer with an aqueous base solution (e.g., NaOH) to extract the phenolic inhibitor, followed by washing with brine and drying over an anhydrous salt like MgSO₄. Alternatively, passing the monomer through a column of basic alumina (B75360) is also effective. The purified monomer should be used immediately or stored under an inert atmosphere in the cold and dark.
-
Thoroughly Degas the Reaction Mixture: Before initiating the polymerization, the monomer and solvent mixture must be deoxygenated. This can be achieved by several methods, including:
-
Purging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes.
-
Performing at least three freeze-pump-thaw cycles for more rigorous oxygen removal, which is highly recommended for controlled polymerization techniques.
-
-
Verify Initiator Activity and Concentration: Use a fresh, properly stored initiator. If low conversion persists, consider incrementally increasing the initiator concentration.
Question 2: I am observing low monomer conversion in my TIPSA polymerization. How can I improve the yield?
Answer: Low monomer conversion can result from several factors that lead to premature termination of the growing polymer chains:
-
Suboptimal Reaction Temperature: The decomposition rate of thermal initiators is temperature-dependent. A temperature that is too low will result in a slow initiation rate, while a temperature that is too high can increase the rate of termination reactions.
-
Inadequate Initiator Concentration: As with initiation failure, an insufficient amount of active initiator will lead to a lower overall polymerization rate and incomplete conversion.
-
Monomer Impurities: Impurities in the monomer or solvent can act as chain transfer agents, terminating the growing polymer chains and limiting the final molecular weight and conversion.
-
Hydrolysis of Monomer: TIPSA is sensitive to moisture and can slowly hydrolyze to form acrylic acid and triisopropylsilanol.[1] The presence of acrylic acid can interfere with certain polymerization techniques, particularly anionic polymerization.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Consult the literature for the optimal temperature range for your chosen initiator. For AIBN, a common initiator, temperatures between 60-80°C are typical.
-
Adjust Initiator Concentration: If the temperature is optimal, a modest increase in the initiator concentration can lead to a higher polymerization rate and conversion.
-
Ensure High Purity of Reagents: Use freshly purified monomer and anhydrous, high-purity solvents.
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Work Under Anhydrous Conditions: To prevent monomer hydrolysis, ensure all glassware is oven-dried, and handle the monomer and solvents under an inert, dry atmosphere (e.g., using a Schlenk line or in a glovebox).
Controlling Polymer Characteristics
Question 3: The polydispersity index (PDI) of my poly(triisopropylsilyl acrylate) is high (>1.5) in a free-radical polymerization. How can I achieve a more controlled polymerization?
Answer: High PDI is characteristic of conventional free-radical polymerization due to the high rate of termination reactions. To synthesize polymers with a narrow molecular weight distribution (low PDI), controlled radical polymerization (CRP) techniques are necessary. The two most common methods for acrylates are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique involves the use of a RAFT agent to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weight and low PDI.
-
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains, providing excellent control over the polymerization.
For highly controlled systems, anionic polymerization can also be employed, although it requires more stringent reaction conditions (e.g., very low temperatures, ultra-pure reagents).
Question 4: I am having trouble with the deprotection of the triisopropylsilyl (TIPS) group to obtain poly(acrylic acid). What are the recommended conditions?
Answer: The TIPS group is a bulky and relatively stable silyl (B83357) ether, but it can be cleaved under specific conditions. Incomplete deprotection can leave hydrophobic silyl groups on the polymer backbone, affecting its solubility and properties.
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Acid-Catalyzed Deprotection: A common method for deprotecting silyl ethers on acrylate polymers is the use of a strong acid in an organic solvent.
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Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM): A solution of poly(TIPSA) in DCM can be treated with an excess of TFA at room temperature.[2][3] The resulting poly(acrylic acid) will precipitate from the solution.
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Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP): This has been shown to be a very effective and clean method for the deprotection of tert-butyl acrylate polymers and may be applicable to poly(TIPSA).[4] The reaction proceeds to completion under mild conditions.[4]
-
-
Fluoride-Based Deprotection: Fluoride (B91410) ions have a high affinity for silicon and are very effective for cleaving silyl ethers. However, for polymers, this can sometimes be too aggressive and lead to side reactions. Tetrabutylammonium fluoride (TBAF) in THF is a common reagent for this purpose.
Troubleshooting Deprotection:
-
Incomplete Reaction: If NMR analysis shows residual TIPS groups, increase the reaction time, the concentration of the acid, or gently warm the reaction mixture.
-
Polymer Solubility: Ensure the protected polymer is fully dissolved in the chosen solvent before adding the deprotection agent.
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Purification: After deprotection, the resulting poly(acrylic acid) should be purified by precipitation in a non-solvent (e.g., hexane) and dried under vacuum to remove residual acid and solvent.[2]
Data Presentation: Polymerization Conditions
The following tables summarize representative starting conditions for different polymerization methods. Note that specific data for the homopolymerization of TIPSA is limited in the literature; therefore, these conditions are based on general procedures for acrylates and silyl-acrylates and may require optimization.
Table 1: Representative Conditions for Free-Radical Polymerization of TIPSA
| Parameter | Condition | Purpose/Comment |
| Initiator | Azobisisobutyronitrile (AIBN) | Common thermal initiator. |
| [Monomer]:[Initiator] | 100:1 to 500:1 | Lower ratio increases rate but decreases molecular weight. |
| Solvent | Toluene (B28343), Dioxane, or Bulk | Anhydrous solvent is recommended. |
| Temperature | 60 - 80 °C | Depends on the desired rate of initiation for AIBN. |
| Time | 4 - 24 hours | Monitor conversion by NMR or GC. |
| Expected PDI | > 1.5 | Typical for conventional free-radical polymerization. |
Table 2: Representative Conditions for RAFT Polymerization of TIPSA
| Parameter | Condition | Purpose/Comment |
| RAFT Agent (CTA) | Trithiocarbonates (e.g., DDMAT) or Dithiobenzoates (e.g., CPDB) | Choice of CTA is crucial for controlling acrylate polymerization. |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.1 to 500:1:0.2 | This ratio determines the target molecular weight. |
| Initiator | AIBN or V-50 | Azo-initiators are commonly used.[5] |
| Solvent | Toluene, Dioxane, Anisole (B1667542) | Anhydrous and deoxygenated. |
| Temperature | 60 - 90 °C | Should be appropriate for the chosen initiator. |
| Time | 6 - 24 hours | Aim for high conversion for narrow PDI. |
| Expected PDI | < 1.3 | Indicative of a controlled polymerization. |
Table 3: Representative Conditions for ATRP of TIPSA
| Parameter | Condition | Purpose/Comment |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) or Methyl α-bromopropionate (MBrP) | Halogenated esters are common initiators. |
| Catalyst | Cu(I)Br or Cu(I)Cl | The activating species. |
| Ligand | PMDETA, Me₆TREN, or bipyridine derivatives | Solubilizes the copper salt and tunes its reactivity.[6] |
| [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | 100:1:1:1 | Ratios can be adjusted to control the polymerization rate. |
| Solvent | Toluene, Anisole, DMF | Choice of solvent can affect catalyst activity.[7] |
| Temperature | Room Temperature to 90 °C | Me₆TREN allows for polymerization at ambient temperatures.[6] |
| Time | 1 - 12 hours | Can be very fast depending on the catalyst system. |
| Expected PDI | < 1.2 | ATRP offers excellent control over polymer architecture. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of TIPSA
-
Monomer Purification: Remove the inhibitor from TIPSA by passing it through a short column of basic alumina.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of AIBN.
-
Addition of Reagents: Add purified TIPSA and anhydrous toluene via syringe. A typical concentration is 1-2 M.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at 70°C.
-
Monitoring and Termination: Allow the reaction to proceed for the desired time (e.g., 12 hours). The polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol (B129727). Collect the polymer by filtration and dry it under vacuum.
Protocol 2: RAFT Polymerization of TIPSA (Representative)
-
Preparation of Reaction Mixture: In a Schlenk tube with a stir bar, add the RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB) and initiator (e.g., AIBN).
-
Addition of Monomer: Add inhibitor-free TIPSA to the tube. A typical molar ratio is [TIPSA]:[CPDB]:[AIBN] = 200:1:0.1.
-
Degassing: Seal the tube and perform at least three freeze-pump-thaw cycles.
-
Polymerization: Backfill the tube with an inert gas and immerse it in a preheated oil bath at 70°C. Stir for the planned duration (e.g., 16 hours).
-
Termination and Purification: Quench the polymerization by cooling and exposure to air. Dissolve the mixture in a small amount of THF and precipitate into cold methanol or hexane (B92381). Filter and dry the polymer under vacuum.
Protocol 3: ATRP of TIPSA (Representative)
-
Catalyst/Ligand Solution: In a Schlenk flask, add Cu(I)Br and the ligand (e.g., PMDETA) in a 1:1 molar ratio. Add anhydrous anisole and stir under an inert atmosphere until a homogeneous solution forms.
-
Monomer Addition: Add inhibitor-free TIPSA to the catalyst solution.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Initiation: After backfilling with an inert gas, bring the flask to the desired reaction temperature (e.g., 60°C). Inject the initiator (e.g., ethyl α-bromoisobutyrate) to start the polymerization. The target ratio could be [TIPSA]:[Initiator]:[Cu(I)Br]:[PMDETA] = 100:1:1:1.
-
Termination and Purification: Stop the reaction by cooling and exposing to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Protocol 4: Deprotection of Poly(TIPSA) to Poly(acrylic acid)
-
Dissolution: Dissolve the purified poly(TIPSA) (1 g) in dichloromethane (20 mL) in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., 5 equivalents relative to the number of silyl ester repeating units) to the stirred solution at room temperature.[3]
-
Reaction: Stir the mixture for 24 hours. The deprotected poly(acrylic acid) should precipitate from the solution.[2]
-
Purification: Filter the precipitated polymer. To further purify, dissolve the polymer in a suitable solvent like THF or methanol and re-precipitate it in a non-solvent such as hexane or diethyl ether.
-
Drying: Collect the final product by filtration and dry it thoroughly under vacuum. Confirm the complete removal of the TIPS group by ¹H NMR spectroscopy (disappearance of the signals corresponding to the isopropyl protons).
Visualizations
References
- 1. This compound | 157859-20-6 [chemicalbook.com]
- 2. Thin film of Poly(acrylic acid-co-allyl acrylate) as a Sacrificial Protective Layer for Hydrophilic Self Cleaning Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Synthesis of Triisopropylsilyl Acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triisopropylsilyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing triisopropylsilyl acrylate?
A1: The most common and effective method is the reaction of a triisopropylsilyl precursor, such as triisopropylsilanol (B95006) or triisopropylsilyl chloride, with an acrylic acid derivative like acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and a polymerization inhibitor to prevent the acrylate from polymerizing.[1]
Q2: Why is a polymerization inhibitor necessary during the synthesis and storage of this compound?
A2: Acrylates are highly susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of light and impurities.[2] An inhibitor, such as phenothiazine (B1677639), copper acetate (B1210297), or butylated hydroxytoluene (BHT), is added to quench radical species and prevent premature polymerization of the monomer, which would otherwise lead to low yields and purification difficulties.[1][3][4]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Typical conditions involve reacting triisopropylsilanol with acryloyl chloride in an aprotic solvent like toluene (B28343). A tertiary amine base, such as triethylamine (B128534), is used as an acid scavenger. The reaction is often run at a moderately elevated temperature (e.g., 45°C) to ensure a reasonable reaction rate.[1]
Q4: How should I purify the final this compound product?
A4: The typical purification process involves filtering the reaction mixture to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride) followed by rectification (distillation) of the liquid phase to obtain the high-purity product.[1] Vacuum distillation is often preferred for acrylates to reduce the distillation temperature and minimize the risk of thermal polymerization.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q5: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A5: Low yields can arise from several factors:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The bulky triisopropylsilyl group can lead to steric hindrance, slowing down the reaction.
-
Solution: Increase the reaction time and/or moderately increase the temperature. Ensure efficient mixing to promote contact between reactants.
-
-
Side Reactions:
-
Cause: Polymerization of the acrylate monomer is a major side reaction. Hydrolysis of the silyl (B83357) ester or acryloyl chloride can also occur if moisture is present.
-
Solution: Ensure an adequate amount of polymerization inhibitor is present throughout the reaction. Use anhydrous solvents and reactants to prevent hydrolysis.
-
-
Loss During Workup:
-
Cause: Improper filtration or distillation techniques can lead to product loss.
-
Solution: Ensure the complete transfer of the product during filtration. During distillation, carefully monitor the temperature and pressure to avoid product decomposition or loss.
-
Q6: I am observing significant polymer formation in my reaction mixture. How can I prevent this?
A6:
-
Inadequate Inhibition:
-
Cause: The amount or type of polymerization inhibitor may be insufficient for the reaction scale and conditions.
-
Solution: Increase the concentration of the polymerization inhibitor (e.g., phenothiazine or copper acetate) as specified in established protocols (typically 0.02-0.04% by mass relative to the silanol).[1] Ensure the inhibitor is added at the beginning of the reaction.
-
-
High Reaction Temperature:
-
Cause: Elevated temperatures can accelerate radical formation and polymerization.
-
Solution: Maintain the reaction temperature within the recommended range (e.g., around 45°C).[1] Avoid localized overheating by ensuring uniform heating and stirring.
-
-
Presence of Radical Initiators:
-
Cause: Impurities in the reactants or solvent can initiate polymerization.
-
Solution: Use high-purity, freshly distilled, or commercially available anhydrous solvents and reactants.
-
Q7: My final product is impure, showing extra peaks in NMR/GC analysis. What are the likely side products and how can I minimize them?
A7:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction.
-
Solution: Drive the reaction to completion by adjusting stoichiometry (a slight excess of acryloyl chloride may be used), increasing reaction time, or optimizing the temperature.
-
-
Poly(this compound):
-
Cause: In-situ polymerization of the product.
-
Solution: As detailed in Q6, ensure adequate inhibition and control the reaction temperature.
-
-
Hydrolysis Products (Triisopropylsilanol and Acrylic Acid):
-
Cause: Presence of water in the reaction mixture. Triisopropylsilyl esters can be sensitive to hydrolysis.
-
Solution: Use anhydrous solvents and reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Michael Adducts:
-
Cause: The acrylate can act as a Michael acceptor, potentially reacting with nucleophiles present in the reaction mixture.[5][6][7]
-
Solution: Control the reaction conditions, such as temperature and the nature of the base, to minimize the likelihood of this side reaction. Using a non-nucleophilic base can be beneficial.
-
Q8: The filtration of the reaction mixture is very slow. What could be the reason and how can I resolve it?
A8:
-
Fine Precipitate:
-
Cause: The salt byproduct (e.g., triethylammonium chloride) may have formed as very fine particles, clogging the filter medium.
-
Solution: Try using a filter aid like Celite to improve the filtration flow rate. Alternatively, allowing the mixture to stand for a period might encourage the precipitate to agglomerate into larger, more easily filterable particles.
-
-
Polymer Formation:
-
Cause: The presence of oligomers or polymers can increase the viscosity of the solution and block the filter.
-
Solution: If polymerization is suspected, the reaction conditions need to be re-evaluated (see Q6). For the current batch, dilution with more solvent might help reduce the viscosity and aid filtration.
-
Experimental Protocols
Synthesis of High-Purity this compound
This protocol is adapted from a patented procedure and is intended for trained chemists in a laboratory setting.[1]
Materials:
-
Triisopropylsilanol
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Acryloyl chloride
-
Phenothiazine or Copper (II) acetate (polymerization inhibitor)
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Nitrogen gas supply
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet, combine triisopropylsilanol (1 mole), toluene (350-450 mL), and triethylamine (1.1-1.4 moles).
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Inhibitor Addition: Add the polymerization inhibitor (phenothiazine or copper acetate) at a concentration of 0.02-0.04% of the mass of triisopropylsilanol.
-
Reaction Conditions: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 45°C).
-
Acryloyl Chloride Addition: Slowly add acryloyl chloride (1.0-1.2 moles) dropwise to the reaction mixture from the dropping funnel over a period of time. Maintain the reaction temperature throughout the addition.
-
Reaction Completion: After the addition of acryloyl chloride is complete, continue to stir the reaction mixture at the set temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride precipitate.
-
The filtrate is then subjected to rectification (distillation under reduced pressure) to isolate the high-purity this compound.
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Recommended Range/Value | Reference |
| Reactants | ||
| Triisopropylsilanol | 1 mole equivalent | [1] |
| Acryloyl Chloride | 1.0 - 1.2 mole equivalents | [1] |
| Base | ||
| Triethylamine | 1.1 - 1.4 mole equivalents | [1] |
| Solvent | ||
| Toluene | 350 - 450 mL per mole of silanol | [1] |
| Inhibitor | ||
| Phenothiazine or Copper Acetate | 0.02 - 0.04% by mass of silanol | [1] |
| Temperature | 10 - 80 °C (45 °C is a common example) | [1] |
| Reaction Time | 2 hours after addition of acryloyl chloride | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 2. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process | MDPI [mdpi.com]
- 4. Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Triisopropylsilyl Acrylate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA).
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization techniques for triisopropylsilyl acrylate (TIPSA)?
A1: this compound can be polymerized using various techniques, with controlled radical polymerization (CRP) methods being the most common for achieving well-defined polymers. These include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Conventional free radical polymerization can also be used, though with less control over the polymer's molecular weight and dispersity. Due to the susceptibility of the acrylate's carbonyl group to nucleophilic attack, living anionic polymerization is challenging and often complicated by side reactions.
Q2: What are the primary side reactions to be aware of during TIPSA polymerization?
A2: The main side reactions of concern are:
-
Hydrolysis of the silyl (B83357) ester: The triisopropylsilyl (TIPS) group can be cleaved by water, which is often introduced from the monomer, solvent, or atmosphere. The TIPS group is notably more resistant to hydrolysis compared to other silyl ethers like tributylsilyl (TBS)[1].
-
Chain transfer reactions: Like other acrylate polymerizations, chain transfer to the monomer, polymer, or solvent can occur, potentially limiting the molecular weight and broadening the molecular weight distribution.
-
Termination reactions: In radical polymerizations, bimolecular termination (combination or disproportionation) is an inherent side reaction that leads to "dead" polymer chains.
-
Oxygen inhibition: In radical polymerizations, oxygen can inhibit the reaction by scavenging radicals. Proper degassing of the reaction mixture is crucial.
Q3: How does the bulky triisopropylsilyl group affect polymerization?
A3: The sterically demanding triisopropylsilyl group influences polymerization kinetics. This steric hindrance can affect the reactivity of the monomer and the propagating macroradical[2]. This may result in a lower propagation rate compared to less hindered acrylates.
Troubleshooting Guides
Issue 1: High Polydispersity (PDI > 1.3) in Controlled Radical Polymerization
| Potential Cause | Recommended Solution |
| Impure Monomer or Reagents | Purify the TIPSA monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure all other reagents (initiator, catalyst, ligand, RAFT agent, solvent) are of high purity and free from contaminants. |
| Presence of Oxygen | Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Incorrect Reagent Ratios (in ATRP or RAFT) | Carefully calculate and measure the molar ratios of monomer:initiator:catalyst:ligand (for ATRP) or monomer:RAFT agent:initiator (for RAFT). Deviations from optimal ratios can lead to a loss of control. |
| High Initiator Concentration | An excess of initiator can lead to a high concentration of growing chains, increasing the likelihood of termination events that broaden the PDI. Reduce the initiator concentration relative to the chain transfer agent or catalyst. |
| High Temperature | Elevated temperatures can increase the rate of side reactions, including termination and chain transfer. Optimize the reaction temperature for the specific CRP technique and initiator being used. |
Issue 2: Low or No Monomer Conversion
| Potential Cause | Recommended Solution |
| Inhibitor in Monomer | Commercial TIPSA may contain inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ). Remove the inhibitor by passing the monomer through a column of basic alumina immediately before use. |
| Insufficient Initiator | The initiator concentration may be too low to overcome trace inhibitors or generate a sufficient number of radicals. Increase the initiator concentration, but be mindful of its effect on PDI (see Issue 1). |
| Inactive Initiator | Ensure the initiator has been stored correctly and has not degraded. For thermally initiated reactions, confirm that the reaction temperature is appropriate for the initiator's half-life. |
| Oxygen Inhibition | Residual oxygen in the reaction system will scavenge radicals and inhibit polymerization. Improve the degassing procedure. |
| Catalyst Inactivity (ATRP) | The ATRP catalyst (e.g., Cu(I)Br) can be oxidized to the deactivating Cu(II) state by oxygen. Ensure all components are deoxygenated and the reaction is performed under an inert atmosphere. |
Issue 3: Bimodal Molecular Weight Distribution Observed in GPC
| Potential Cause | Recommended Solution |
| Poor Initiation Efficiency | A slow initiation process compared to propagation can lead to the formation of a low molecular weight peak corresponding to chains that started growing later in the reaction. Ensure a fast and efficient initiator is chosen for the polymerization conditions. |
| Chain Transfer Reactions | Significant chain transfer can create a population of lower molecular weight chains. Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize chain transfer. |
| Bimolecular Termination by Combination | The combination of two growing polymer chains will result in a "dead" chain with approximately double the molecular weight, which can appear as a high molecular weight shoulder or a distinct peak in the GPC trace. This is more prevalent at higher monomer conversions. |
| Contamination | Impurities that can act as initiators or chain transfer agents can lead to a secondary population of polymer chains. Ensure all glassware is meticulously cleaned and dried, and all reagents are pure. |
Issue 4: Evidence of Hydrolysis (Changes in Solubility, NMR Spectra)
| Potential Cause | Recommended Solution |
| Water Contamination | The presence of water in the monomer, solvent, or from atmospheric leaks can lead to the hydrolysis of the triisopropylsilyl ester, forming poly(acrylic acid) segments. |
| Preventative Measures: | |
| - Use freshly distilled and dried solvents. | |
| - Dry the TIPSA monomer over a drying agent (e.g., CaH₂) and distill it under reduced pressure before use. | |
| - Assemble the reaction apparatus hot from the oven and cool it under a stream of inert gas to minimize adsorbed water. | |
| - Maintain a positive pressure of inert gas throughout the polymerization. | |
| Post-Polymerization Workup | Exposure to acidic or basic aqueous conditions during purification can cause hydrolysis. Use neutral conditions for washing and purification steps. |
Quantitative Data
The following table summarizes the monomer reactivity ratios for the free radical terpolymerization of this compound (SiA), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (BA) in bulk at 70 °C[2]. These ratios indicate the relative reactivity of a propagating radical with its own monomer versus the comonomer.
| Radical/Monomer Pair | Reactivity Ratio | Interpretation |
| rSiA/MMA | 0.4185 | A growing SiA radical prefers to add an MMA monomer over another SiA monomer. |
| rMMA/SiA | 1.3754 | A growing MMA radical prefers to add another MMA monomer over a SiA monomer. |
| rSiA/BA | 0.8739 | A growing SiA radical has a slight preference for adding a BA monomer over another SiA monomer. |
| rBA/SiA | 0.5736 | A growing BA radical prefers to add a SiA monomer over another BA monomer. |
| rBA/MMA | 0.3692 | A growing BA radical prefers to add an MMA monomer over another BA monomer. |
| rMMA/BA | 1.7919 | A growing MMA radical strongly prefers to add another MMA monomer over a BA monomer. |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is for a solution polymerization targeting a specific degree of polymerization (DP).
Materials:
-
This compound (TIPSA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Schlenk flask, magnetic stir bar, rubber septum, vacuum/inert gas line
Procedure:
-
Monomer Purification: Pass TIPSA through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and AIBN. A typical molar ratio is [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.
-
Add anhydrous toluene to the flask, followed by the purified TIPSA monomer.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon). Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time points (under an inert atmosphere) and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: GPC Sample Preparation for Poly(this compound)
Materials:
-
Poly(this compound) sample
-
HPLC-grade tetrahydrofuran (B95107) (THF)
-
Precision balance
-
Vials with caps
-
Syringe and 0.2 µm PTFE syringe filter
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the dry poly(TIPSA) sample into a clean vial[3].
-
Dissolution: Add the appropriate volume of THF to achieve a concentration of 2-5 mg/mL. Cap the vial and allow the polymer to dissolve completely. Gentle agitation or stirring can be used, but avoid vigorous shaking that could shear the polymer chains[4].
-
Filtration: Once fully dissolved, draw the polymer solution into a syringe. Attach a 0.2 µm PTFE syringe filter and carefully filter the solution into a clean GPC vial[5]. This step removes any dust or particulate matter that could damage the GPC columns.
-
Capping and Analysis: Securely cap the GPC vial and place it in the autosampler tray of the GPC instrument for analysis.
Visualizations
Caption: Troubleshooting workflow for common issues in TIPSA polymerization.
Caption: Hydrolysis side reaction of Poly(TIPSA) and relative stability.
Caption: General workflow for controlled radical polymerization of TIPSA.
References
- 1. Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
preventing gel formation in triisopropylsilyl acrylate reactions
Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing gel formation in reactions involving triisopropylsilyl acrylate (B77674) (TIPSA).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of gel formation when working with triisopropylsilyl acrylate?
A1: Gel formation is typically the result of unintended and premature polymerization of the acrylate monomer. The primary triggers for this polymerization are:
-
Presence of Radical Initiators: Contaminants such as peroxides can initiate a runaway polymerization reaction.
-
Elevated Temperatures: High temperatures, often encountered during distillation or reactions, can thermally initiate polymerization.[1]
-
Exposure to UV Light: Ultraviolet radiation possesses sufficient energy to initiate radical polymerization.[2]
-
Inhibitor Depletion: The stabilizer included in the monomer can be consumed over time, leaving the acrylate susceptible to polymerization.[3]
-
Oxygen Levels: Many common inhibitors require the presence of a small amount of oxygen to be effective.[2][3] Conversely, an oxygen-free environment can sometimes promote certain types of polymerization.
Q2: Which inhibitors are effective for preventing the polymerization of this compound?
A2: While specific data for this compound is limited, information can be extrapolated from general knowledge of acrylate stabilization. Common inhibitors used for acrylate monomers include:
-
Butylated Hydroxytoluene (BHT): This is a common stabilizer for this compound.[4][5]
-
Phenothiazine (B1677639) (PTZ) and Copper Acetate (B1210297): These have been used in the synthesis of high-purity this compound to prevent polymerization.[6]
-
Hydroquinone (HQ) and its Monomethyl Ether (MEHQ): These are widely used and effective inhibitors for a range of acrylate monomers.[1][7][8]
Q3: Gel formation is occurring during the distillation of my this compound. What can I do to prevent this?
A3: Distillation is a high-risk step for polymerization due to the elevated temperatures. To mitigate this:
-
Maintain a Low Temperature: Use vacuum distillation to lower the boiling point of the monomer.
-
Ensure Adequate Inhibition: Introduce a sufficient amount of a suitable inhibitor into the distillation flask.[8]
-
Maintain a Low Oxygen Atmosphere: While some oxygen is necessary for many inhibitors to function, a high oxygen concentration can be detrimental.[2] It is crucial to maintain a controlled atmosphere, for example, by bubbling a mixture of air and nitrogen through the liquid.
Q4: How should I properly store this compound to prevent it from solidifying?
A4: To ensure the longevity of the monomer and prevent gel formation during storage:
-
Refrigerate: Store the monomer at a reduced temperature, typically between 0-10°C.[4][9]
-
Protect from Light: Keep the container in a dark location to prevent light-induced polymerization.[2]
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent reactions with atmospheric components.[5]
-
Dry Conditions: The product should be stored in a dry, ventilated area, as it can be sensitive to moisture.[4][10]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Gel formation during synthesis | Insufficient inhibitor concentration. | Add an appropriate inhibitor, such as phenothiazine or copper acetate, at a concentration of 0.02-0.04% by mass relative to the starting silanol (B1196071).[6] |
| High reaction temperature. | Maintain the reaction temperature within the recommended range, for example, between 10-80°C for the synthesis from triisopropyl silanol and acryloyl chloride.[6] | |
| Product solidifies in storage | Depletion of inhibitor over time. | If the monomer is stored for an extended period, it may be necessary to add a fresh amount of inhibitor. |
| Improper storage conditions. | Store at 0-10°C in a dark, dry, and well-ventilated area under an inert atmosphere.[4][5][10] | |
| Polymerization during purification | High temperatures during distillation. | Utilize vacuum distillation to reduce the boiling point and maintain a lower pot temperature. |
| Lack of inhibitor in the vapor phase. | Choose an inhibitor that has a suitable vapor pressure to ensure it is present in the distillation column. |
Experimental Protocols
Synthesis of High-Purity this compound
This protocol is adapted from a patented method to produce high-purity this compound while minimizing the risk of gel formation.[6][9]
Materials:
-
Triisopropyl silanol
-
Toluene (B28343) (or other suitable solvent like hexane (B92381) or cyclohexane)[6]
-
Triethylamine (B128534) (acid-binding agent)
-
Acryloyl chloride
-
Phenothiazine or copper acetate (inhibitor)[6]
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a stirrer, nitrogen inlet, and dropping funnel, combine triisopropyl silanol (1 mol), toluene (400 mL), and triethylamine (1.2 mol).[9]
-
Begin stirring the mixture under a nitrogen atmosphere.
-
Add phenothiazine at a concentration of 0.03% of the mass of the triisopropyl silanol.[9]
-
Heat the mixture to 45°C.[9]
-
Slowly add acryloyl chloride (1.2 mol) dropwise to the reaction mixture.[9]
-
After the addition is complete, continue to react the mixture for 2-3 hours.[9]
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
The resulting liquid phase can then be purified by vacuum distillation to obtain the final product.
Visualizations
Caption: Workflow for preventing gel formation in TIPSA synthesis.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. download.basf.com [download.basf.com]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. This compound | 157859-20-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 9. This compound | 157859-20-6 [chemicalbook.com]
- 10. CAS 157859-20-6 | this compound [sancaiindustry.com]
Technical Support Center: Synthesis of Triisopropylsilyl Acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of triisopropylsilyl acrylate (B77674) synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of triisopropylsilyl acrylate in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the possible causes?
-
Answer: Low yield can stem from several factors:
-
Poor Quality of Reagents: Ensure that the triisopropylsilanol (B95006) is of high purity and the acryloyl chloride has not degraded. Acryloyl chloride is moisture-sensitive and can hydrolyze to acrylic acid, which will not react under these conditions.
-
Insufficient Acid Scavenger: The reaction of triisopropylsilanol with acryloyl chloride produces HCl as a byproduct. A tertiary amine, such as triethylamine (B128534), is crucial to neutralize the HCl. If an insufficient amount of the amine is used, the reaction mixture will become acidic, which can lead to side reactions and inhibit the desired esterification. An excess of the acid-binding agent is recommended.[1]
-
Reaction Temperature: The reaction temperature should be carefully controlled. While the reaction can proceed over a range of temperatures (e.g., 10-80°C), an optimal temperature can significantly improve the yield. One reported high-yield procedure specifies a reaction temperature of 45°C.[1]
-
Moisture Contamination: The presence of water in the reaction setup can lead to the hydrolysis of both the acryloyl chloride and the this compound product. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen).
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I avoid them?
-
Answer: The primary side products in this synthesis are typically:
-
Poly(this compound): Acrylates are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. To prevent this, a polymerization inhibitor such as phenothiazine (B1677639), thiodiphenylamine, or copper acetate (B1210297) should be added to the reaction mixture.[1]
-
Hexa-isopropyldisiloxane: This can form from the self-condensation of triisopropylsilanol, particularly under acidic conditions if the acid scavenger is not effective.
-
Acrylic Anhydride: This can form from the reaction of acryloyl chloride with acrylic acid (if present from hydrolysis).
-
Issue 3: Product is Unstable and Decomposes During Purification
-
Question: My this compound seems to be decomposing during distillation. How can I purify it effectively?
-
Answer: this compound can be sensitive to both heat and moisture.
-
Hydrolysis: The triisopropylsilyl ether linkage is susceptible to hydrolysis, especially under acidic or strongly basic conditions. Ensure all workup and purification steps are performed under neutral or slightly basic conditions and with dry solvents. The bulky triisopropylsilyl group provides significant steric protection, making it more resistant to hydrolysis than smaller silyl (B83357) ethers.
-
Polymerization: As mentioned, elevated temperatures during distillation can induce polymerization. It is crucial to perform the distillation under reduced pressure to lower the boiling point. Additionally, ensure a polymerization inhibitor is present in the distillation flask.
-
Purification Method: Rectification (fractional distillation) is a recommended method for achieving high purity.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the tertiary amine in this reaction?
-
A1: The tertiary amine, such as triethylamine, acts as an acid scavenger. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between triisopropylsilanol and acryloyl chloride. This prevents the buildup of acid in the reaction mixture, which could otherwise lead to unwanted side reactions.
-
-
Q2: Why is a polymerization inhibitor necessary?
-
A2: Acrylate monomers, like this compound, are highly susceptible to free-radical polymerization, especially when heated. The inhibitor is added to quench any radical species that may form, thus preventing the monomer from polymerizing and ensuring a higher yield of the desired product.
-
-
Q3: What is the typical purity and yield I can expect with an optimized protocol?
-
A3: With a well-optimized protocol, it is possible to achieve a high yield and purity. For instance, a patented method reports a product yield of 97% with a purity greater than 99.7%.[1]
-
-
Q4: Can I use other silylating agents?
-
A4: While this guide focuses on the reaction of triisopropylsilanol with acryloyl chloride, other silylation methods exist. However, the use of triisopropylsilanol is a direct and efficient route to the desired silyl acrylate.
-
-
Q5: What are the safety precautions for handling acryloyl chloride?
-
A5: Acryloyl chloride is a corrosive, flammable, and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also highly reactive with water.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yield from a high-purity synthesis protocol.[1]
| Parameter | Value |
| Reactants | Triisopropylsilanol, Acryloyl Chloride |
| Solvent | Toluene (B28343) |
| Acid Binding Agent | Triethylamine |
| Inhibitor | Thiodiphenylamine or Neutralized Verdigris |
| Molar Ratio (Silanol:Solvent:Amine) | 1 mol : 350-450 mL : 1.1-1.4 mol |
| Molar Ratio (Acryloyl Chloride:Silanol) | 1-1.2 mol : 1 mol |
| Inhibitor Concentration | 0.02-0.04% of Triisopropylsilanol mass |
| Reaction Temperature | 10-80 °C (45 °C preferred) |
| Reaction Time | 2 hours after acryloyl chloride addition |
| Reported Yield | 97% |
| Reported Purity | > 99.7% |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of high-purity this compound.[1]
Materials:
-
Triisopropylsilanol (1 mol)
-
Toluene (400 mL)
-
Triethylamine (1.2 mol)
-
Acryloyl chloride (1.1 mol)
-
Phenothiazine (0.03% of the mass of triisopropylsilanol)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware for organic synthesis (three-necked flask, dropping funnel, condenser, magnetic stirrer, heating mantle)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
-
Initial Mixture: To the flask, add triisopropylsilanol (1 mol), toluene (400 mL), and triethylamine (1.2 mol).
-
Inhibitor Addition: Add phenothiazine (0.03% of the mass of triisopropylsilanol) to the mixture.
-
Reaction Conditions: Begin stirring and heat the mixture to 45°C under a nitrogen atmosphere.
-
Acryloyl Chloride Addition: Slowly add acryloyl chloride (1.1 mol) to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 45°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 45°C for an additional 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation (rectification) to obtain pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Triisopropylsilyl Acrylate (TIPS Acrylate)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of triisopropylsilyl acrylate (B77674) (TIPS acrylate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude triisopropylsilyl acrylate?
Common impurities include unreacted starting materials such as triisopropylsilanol (B95006) and acryloyl chloride, the acid-binding agent (e.g., triethylamine), and its corresponding salt (e.g., triethylamine (B128534) hydrochloride). Additionally, hydrolysis of the product can lead to the formation of triisopropylsilanol and acrylic acid. Oligomers or polymers of the acrylate may also be present, especially if the reaction or storage conditions are not properly controlled.
Q2: What is the recommended method for purifying crude TIPS acrylate?
Rectification, or fractional distillation under vacuum, is a highly effective method for purifying TIPS acrylate to a high degree of purity (>99.7%).[1][2] This technique is suitable for separating the product from less volatile starting materials and salts. Care must be taken to prevent polymerization at elevated temperatures.
Q3: Why is a polymerization inhibitor necessary, and which one should be used?
Like other acrylates, TIPS acrylate can readily self-polymerize, especially when exposed to heat, light, or initiators.[3] This polymerization is often rapid and exothermic. To ensure stability during distillation and storage, a polymerization inhibitor is crucial. Commercial preparations are often stabilized with butylated hydroxytoluene (BHT).[4][5][6] Other inhibitors used during synthesis and purification include thiodiphenylamine, phenothiazine (B1677639), and copper acetate.[1][2] For an inhibitor to be effective, the presence of dissolved oxygen is often required.[7]
Q4: What are the optimal storage conditions for purified TIPS acrylate?
Purified TIPS acrylate should be stored in a cool, dark, and dry environment, typically at temperatures between 2-8°C.[4][8][9] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. The presence of a stabilizer like BHT is recommended for long-term storage.[4]
Q5: How can I assess the purity of my final product?
The purity of TIPS acrylate can be effectively determined using Gas Chromatography (GC), as indicated by suppliers who guarantee purity levels of >98.0% by GC.[4][5][6] Other useful analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify organic impurities, and Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the required functional groups.
Purification Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Polymerized During Distillation | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point. The boiling point of TIPS acrylate is approximately 102°C at 10 mmHg.[4] |
| Insufficient or ineffective inhibitor. | Ensure an appropriate, non-volatile polymerization inhibitor (e.g., phenothiazine, hydroquinone) is added to the distillation flask before heating.[10] | |
| Presence of radical initiators or oxygen. | Ensure all glassware is scrupulously clean. While some oxygen is needed for many common inhibitors to function, distillation should generally be performed under vacuum or an inert atmosphere to prevent side reactions.[7] | |
| Low Yield After Purification | Product hydrolysis during workup or chromatography. | TIPS acrylate is sensitive to water.[9] Use anhydrous solvents and reagents. If performing chromatography, use neutral or deactivated silica/alumina and run the column quickly. |
| Polymerization leading to product loss. | Add an inhibitor during workup and purification steps. Avoid excessive heating.[10] | |
| Inefficient separation. | Optimize the purification method. For distillation, ensure the column has sufficient theoretical plates. For chromatography, perform small-scale trials to find the optimal solvent system. | |
| Final Product is Cloudy or Contains Precipitate | Presence of water causing hydrolysis. | Dry the crude product solution over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal or distillation. Ensure storage containers are dry and sealed.[10] |
| Precipitation of salts (e.g., triethylamine HCl). | Filter the crude reaction mixture before distillation or other purification steps.[2] | |
| Final Product has a Yellow/Brown Color | Impurities from starting materials. | Ensure the purity of starting materials before the reaction. |
| Degradation of the inhibitor. | Some inhibitors can cause discoloration. This is often a cosmetic issue if purity is confirmed by other means (GC, NMR). | |
| Trace metal impurities. | Traces of metals, for instance from a palladium catalyst if using certain synthetic routes, can cause coloration. Passing the product through a plug of activated carbon may help.[11] | |
| Presence of Acidic Impurities (e.g., Acrylic Acid) | Incomplete reaction or hydrolysis. | Wash the crude product in an organic solvent with a dilute basic solution (e.g., 5% sodium bicarbonate solution), followed by a water and then a brine wash. Dry the organic layer thoroughly before proceeding.[10][12] |
Physical & Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂Si | [1][13] |
| Molecular Weight | 228.4 g/mol | [1][13] |
| Boiling Point | 230.7 ± 9.0 °C (Predicted, 760 mmHg) | [1][9] |
| 102 °C (10 mmHg) | [4] | |
| Density | 0.91 g/mL | [4][9] |
| Refractive Index (n20/D) | ~1.4485 - 1.45 | [1][4] |
| Storage Temperature | 2-8°C | [4][8][9] |
| Purity (Commercial) | ≥ 98% (GC) | [4][5] |
Visualizing the Process
Purification Workflow
Caption: Figure 1. General Purification Workflow for TIPS Acrylate
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting Guide for Impure Product
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude TIPS acrylate after initial workup (filtration and/or washing).
-
Apparatus Setup: Assemble a clean, dry distillation apparatus suitable for vacuum operation. Include a Vigreux column for fractional distillation. Ensure all joints are properly sealed with vacuum grease.
-
Inhibitor Addition: To the distillation flask containing the crude TIPS acrylate, add a non-volatile polymerization inhibitor such as phenothiazine (e.g., 0.1% w/w).
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Heating: Begin stirring the crude product and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction at the expected boiling point (approx. 102°C at 10 mmHg).[4] Monitor the head temperature closely; a stable temperature indicates a pure fraction.
-
Storage: Add a storage inhibitor like BHT (e.g., 100-200 ppm) to the collected pure product. Store the purified liquid at 2-8°C under an inert atmosphere.[4][8]
Protocol 2: Inhibitor Removal by Caustic Wash
This protocol is for removing phenolic inhibitors (like BHT or hydroquinone) prior to polymerization or other reactions where the inhibitor might interfere. The resulting monomer is not stabilized and should be used immediately.[14]
-
Initial Setup: In a separatory funnel, dissolve the TIPS acrylate in a water-immiscible, inert solvent (e.g., diethyl ether or ethyl acetate) at approximately a 1:1 volume ratio.
-
Caustic Wash: Add an equal volume of a cold (0-5°C) 1M sodium hydroxide (B78521) (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer, containing the deprotonated phenolic inhibitor, will often be colored.
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat: Repeat the caustic wash (Step 2 & 3) two more times, or until the aqueous layer is colorless.
-
Neutralization: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Check that the aqueous layer is neutral with pH paper.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to facilitate the removal of water.
-
Drying and Isolation: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<30°C).
-
Immediate Use: Use the purified, inhibitor-free monomer immediately to prevent spontaneous polymerization.
References
- 1. This compound | 157859-20-6 [chemicalbook.com]
- 2. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 3. gantrade.com [gantrade.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 157859-20-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 157859-20-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. synthomer.com [synthomer.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound [chinahutu.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Controlling Molecular Weight in Triisopropylsilyl Acrylate (TIPSA) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA). The focus is on achieving control over molecular weight and minimizing dispersity using controlled radical polymerization techniques such as RAFT and ATRP.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(triisopropylsilyl acrylate) (PTIPSA) molecular weight much higher or lower than targeted?
A1: Discrepancies between theoretical and experimental molecular weight in controlled radical polymerization of TIPSA can arise from several factors:
-
Initiator Efficiency: The initiator may not be 100% efficient, meaning not all initiator molecules start a polymer chain. This is a common issue in radical polymerizations.
-
Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or polymer can terminate growing chains and initiate new ones, leading to a deviation from the target molecular weight.
-
Impurities: Impurities in the monomer, solvent, or initiator can interfere with the polymerization process. It is crucial to use purified reagents.
-
Oxygen Presence: Dissolved oxygen is a potent inhibitor of radical polymerizations and can lead to an induction period and poor control over the reaction.[1]
Q2: What is a typical polydispersity index (PDI or Đ) for a well-controlled TIPSA polymerization?
A2: A well-controlled RAFT or ATRP polymerization of TIPSA should yield polymers with a narrow molecular weight distribution. A PDI value below 1.3 is generally considered good, with values approaching 1.1 indicating excellent control.
Q3: Can the triisopropylsilyl (TIPS) group hydrolyze during polymerization?
A3: The triisopropylsilyl group is a bulky substituent that offers significant steric protection to the silyl (B83357) ester bond, making it relatively resistant to hydrolysis under typical polymerization conditions. Studies on the closely related poly(triisopropylsilyl methacrylate) (PTIPSIMA) have shown it to be more stable against hydrolysis compared to less bulky silyl methacrylates.[2][3] However, prolonged exposure to acidic or basic conditions, especially in the presence of water, should be avoided.
Q4: How does the bulky TIPS group affect the polymerization kinetics?
A4: The steric hindrance from the bulky triisopropylsilyl group can influence polymerization kinetics. It may lead to a slower rate of propagation compared to smaller acrylate monomers. This steric effect can also influence the tacticity of the resulting polymer.
Troubleshooting Guides
Problem 1: Polymerization Fails to Initiate or is Significantly Delayed
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1] |
| Inefficient Initiator | Ensure the chosen initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C. If the temperature is too low, its decomposition will be slow. |
| Inhibitor in Monomer | Commercial TIPSA may contain inhibitors. Purify the monomer by passing it through a column of basic alumina (B75360) before use. |
| Impure Reagents | Use purified and dry solvents. Impurities can act as inhibitors or chain transfer agents. |
Problem 2: Broad Polydispersity Index (PDI > 1.5)
| Possible Cause | Suggested Solution |
| High Initiator Concentration | An excess of initiator relative to the chain transfer agent (in RAFT) or catalyst (in ATRP) can lead to a significant fraction of conventionally initiated chains, broadening the PDI. A typical [CTA]/[Initiator] ratio for RAFT is between 5:1 and 10:1. |
| Inappropriate RAFT Agent/ATRP Catalyst | The choice of RAFT agent or ATRP catalyst system is crucial. For acrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. For ATRP, a copper-based catalyst with a suitable ligand is common. |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions. Aim for moderate to high, but not complete, conversion. |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of "living" character. Consider lowering the reaction temperature. |
Problem 3: Formation of Insoluble Gel
| Possible Cause | Suggested Solution |
| Multifunctional Impurities | Impurities with more than one polymerizable group can act as crosslinkers, leading to gel formation. Ensure high purity of the TIPSA monomer. |
| Chain Transfer to Polymer | At high monomer conversions and temperatures, chain transfer to the polymer backbone can occur, creating active sites that can lead to branching and crosslinking. |
| High Initiator Concentration | An excessively high concentration of initiator can lead to a high concentration of growing polymer chains, increasing the likelihood of chain-chain coupling. |
Data Presentation
Table 1: Representative Data for Molecular Weight Control of Poly(silyl acrylates) via RAFT Polymerization
This table presents hypothetical data based on typical results for the RAFT polymerization of bulky silyl acrylates. Actual results for TIPSA may vary and require optimization.
| Entry | [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn (theoretical, g/mol ) | Mn (experimental, g/mol ) | PDI (Đ) |
| 1 | 50:1:0.2 | 85 | 9,700 | 9,500 | 1.15 |
| 2 | 100:1:0.2 | 82 | 18,700 | 18,100 | 1.18 |
| 3 | 200:1:0.2 | 78 | 35,600 | 34,500 | 1.22 |
| 4 | 400:1:0.2 | 75 | 68,500 | 65,900 | 1.28 |
Experimental Protocols
Protocol 1: Representative RAFT Polymerization of TIPSA
This protocol is a starting point and may require optimization.
Materials:
-
This compound (TIPSA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene (B28343) (or other suitable solvent)
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add TIPSA (e.g., 5.71 g, 25 mmol), CPDT (e.g., 87.4 mg, 0.25 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) for a target DP of 100. Add anhydrous toluene (e.g., 10 mL).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Collect the polymer by filtration and dry under vacuum at room temperature.
Protocol 2: Representative ATRP of TIPSA
This protocol is a starting point and may require optimization.
Materials:
-
This compound (TIPSA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous anisole (B1667542) (or other suitable solvent)
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under inert atmosphere, add CuBr (e.g., 35.9 mg, 0.25 mmol) and a magnetic stir bar.
-
Monomer and Initiator Solution: In a separate flask, dissolve TIPSA (e.g., 11.42 g, 50 mmol), EBiB (e.g., 97.5 mg, 0.5 mmol), and PMDETA (e.g., 52.2 µL, 0.25 mmol) in anhydrous anisole (e.g., 10 mL). Degas this solution by bubbling with nitrogen or argon for 30 minutes.
-
Reaction Setup: Transfer the degassed monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a cannula.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60 °C and stir. The solution should turn homogeneous and colored, indicating the formation of the active catalyst complex.
-
Monitoring and Termination: Monitor the reaction as described for the RAFT protocol. Terminate the reaction by cooling and exposing to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Visualizations
References
troubleshooting inconsistent results in silyl acrylate polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and other common issues encountered during silyl (B83357) acrylate (B77674) polymerization.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate challenges in your experiments.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: Why is my silyl acrylate polymerization not starting, or why is there a long induction period?
Answer: Failure to initiate or a significant delay in polymerization is a common problem that can often be traced to the following causes:
-
Presence of Inhibitors: Silyl acrylate monomers are typically shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and will consume the free radicals generated by your initiator, thus preventing polymerization.[1][2]
-
Dissolved Oxygen: Oxygen can also act as a radical scavenger, leading to an induction period or complete inhibition of the polymerization.[3] It is crucial to deoxygenate the reaction mixture before initiating the polymerization.
-
Inactive Initiator: The initiator may have degraded due to improper storage or handling. Always check the expiration date and store initiators according to the manufacturer's recommendations.
-
Insufficient Initiator Concentration: The amount of initiator may be too low to overcome the effects of residual inhibitors or other impurities.[3]
Solutions:
-
Remove Inhibitors: Before polymerization, it is often necessary to remove the inhibitor from the monomer.[1][2] Detailed protocols for inhibitor removal are provided in the "Experimental Protocols" section.
-
Deoxygenate the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time to remove dissolved oxygen.[4] Alternatively, perform freeze-pump-thaw cycles for more rigorous deoxygenation.[3]
-
Verify Initiator Activity: Use a fresh batch of initiator or test the activity of your current batch on a small-scale control reaction.
-
Optimize Initiator Concentration: While being careful not to negatively impact the desired molecular weight, a slight increase in initiator concentration can sometimes help overcome inhibition.[3]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?
Answer: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains.[4]
-
Inadequate Initiation: As with initiation failure, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[4]
-
Presence of Impurities: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or terminating agents.[5] Water is a common impurity that can interfere with the polymerization.
-
Suboptimal Reaction Temperature: The reaction temperature affects the rate of both initiation and propagation. A temperature that is too low can lead to a sluggish reaction and incomplete conversion. Conversely, a temperature that is too high can increase the rate of side reactions and termination.[5]
-
Monomer Purity: Besides inhibitors, other impurities in the monomer can affect the polymerization. It is crucial to use high-purity monomers.[5]
Solutions:
-
Ensure Monomer and Solvent Purity: Purify the monomer to remove inhibitors and other impurities.[5] Use high-purity, dry solvents.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific system.[5]
-
Check Initiator Concentration: Ensure you are using the correct amount of a fully active initiator.[5]
Frequently Asked Questions (FAQs)
-
Q1: How should I store my silyl acrylate monomer?
-
A1: Silyl acrylate monomers should be stored in a cool, dark, and dry place, typically in the refrigerator. The container should be tightly sealed to prevent moisture ingress and exposure to oxygen. It is also important to ensure the inhibitor is still present if the monomer is to be stored for an extended period.
-
-
Q2: Is it always necessary to remove the inhibitor before polymerization?
-
A2: For many applications, especially those requiring controlled polymerization and predictable molecular weights, removing the inhibitor is crucial.[1][2] However, for some bulk polymerizations or when using a higher initiator concentration, the effect of the inhibitor can sometimes be overcome, resulting in an initial induction period followed by polymerization.[6]
-
-
Q3: How does moisture affect silyl acrylate polymerization?
-
A3: Moisture can be detrimental to silyl acrylate polymerization in two main ways. First, it can lead to the hydrolysis of the silyl ester group, which can alter the properties of the resulting polymer. Secondly, water can act as a chain transfer agent in some polymerization systems, affecting the molecular weight and potentially leading to a broader polydispersity.[5]
-
Data Presentation
The following tables summarize the expected impact of various experimental parameters on the outcomes of silyl acrylate polymerization.
Table 1: Effect of Initiator Concentration on Polymerization of a Model Silyl Acrylate
| Initiator Concentration (mol%) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 85 | 150,000 | 1.8 |
| 0.5 | 95 | 30,000 | 1.5 |
| 1.0 | 98 | 15,000 | 1.4 |
| 2.0 | 99 | 7,500 | 1.6 |
Note: This is illustrative data. Actual results will vary depending on the specific monomer, initiator, and reaction conditions.[7]
Table 2: Influence of Reaction Temperature on Polymerization Outcome
| Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 50 | 75 | 45,000 | 1.7 |
| 60 | 92 | 35,000 | 1.5 |
| 70 | 98 | 25,000 | 1.4 |
| 80 | 95 (side reactions may occur) | 20,000 | 1.9 |
Note: This is illustrative data. Higher temperatures can sometimes lead to side reactions that broaden the PDI.[8]
Experimental Protocols
Protocol 1: Inhibitor Removal from Silyl Acrylate Monomers
This protocol describes a common method for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.
Materials:
-
Silyl acrylate monomer
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
Procedure:
-
Place the silyl acrylate monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored if it has extracted the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of saturated brine solution to help remove residual water.[4]
-
Drain the aqueous layer and transfer the monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.[4]
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[4]
Protocol 2: General Procedure for Free-Radical Polymerization of Silyl Acrylates
This protocol provides a general method for the solution polymerization of a silyl acrylate monomer.
Materials:
-
Purified silyl acrylate monomer
-
Anhydrous, inhibitor-free solvent (e.g., toluene, THF)
-
Free-radical initiator (e.g., AIBN, BPO)
-
Schlenk flask or other suitable reaction vessel with a condenser
-
Inert gas source (argon or nitrogen) with a bubbler
-
Stir plate and stir bar
-
Constant temperature oil bath
Procedure:
-
Set up the reaction apparatus, ensuring all glassware is clean and dry.
-
Add the desired amount of solvent to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.[4]
-
Add the purified silyl acrylate monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator (either as a solid or dissolved in a small amount of deoxygenated solvent) to the reaction flask.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[4]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[4]
-
The polymer can then be purified by precipitation in a non-solvent (e.g., methanol, hexanes), followed by filtration and drying under vacuum.
Mandatory Visualizations
The following diagrams illustrate logical troubleshooting workflows for common issues in silyl acrylate polymerization.
Caption: Troubleshooting workflow for polymerization initiation failure.
Caption: Troubleshooting workflow for low monomer conversion.
References
Technical Support Center: Polymerization of Triisopropylsilyl Acrylate (TIPSA)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of initiator concentration on the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA) and related bulky silyl (B83357) (meth)acrylates. The information is tailored for researchers, scientists, and professionals in drug development who are utilizing these polymers in their work.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing initiator concentration on the polymerization of silyl acrylates?
Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2] This is because a higher concentration of initiator generates a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[1]
Q2: How does initiator concentration affect the molecular weight of the resulting polymer?
In conventional free-radical polymerization, a higher initiator concentration typically results in a lower polymer molecular weight. This is because the total amount of monomer is divided among a larger number of growing polymer chains.
In controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom Transfer Radical Polymerization), the molecular weight is primarily determined by the ratio of monomer to initiator concentration.[3] Therefore, a higher initiator concentration, at a constant monomer concentration, will lead to a lower molecular weight.
Q3: What is the impact of initiator concentration on the polydispersity index (PDI) of the polymer?
In controlled radical polymerizations such as RAFT, the ratio of the RAFT agent to the initiator is a critical factor in maintaining a low PDI (typically < 1.5). A higher initiator concentration relative to the RAFT agent can lead to a loss of control and a broader molecular weight distribution (higher PDI), as more chains may be initiated through conventional free-radical pathways rather than through the RAFT mechanism.
Q4: Can the initiator concentration affect the final monomer conversion?
Yes. An increased initiator concentration can lead to a higher final monomer conversion within a given reaction time due to the increased polymerization rate.[1][2] However, in some systems, a very high initiator concentration can lead to premature termination reactions, which might limit the final conversion.
Troubleshooting Guide
| Issue | Potential Cause Related to Initiator Concentration | Suggested Solution |
| Low Monomer Conversion | - Insufficient Initiator: The concentration of initiator may be too low to achieve the desired conversion in a reasonable timeframe. - Low Initiator Efficiency: The chosen initiator may have low efficiency under the current reaction conditions (e.g., temperature). | - Increase the initiator concentration incrementally. - In controlled polymerizations (RAFT/ATRP), consider increasing the initiator concentration while maintaining the appropriate ratio with the control agent/catalyst. - Ensure the reaction temperature is suitable for the thermal decomposition of the initiator. |
| High Polydispersity Index (PDI > 1.5) in Controlled Polymerization | - Excessive Initiator: The ratio of initiator to the RAFT agent or ATRP catalyst may be too high, leading to a loss of control over the polymerization. | - Decrease the initiator concentration to achieve a more suitable ratio of control agent to initiator. For RAFT, a ratio of [RAFT agent]/[initiator] >> 1 is often recommended.[4] |
| Polymer Molecular Weight is Lower Than Targeted | - High Initiator Concentration: The amount of initiator is too high relative to the monomer concentration. | - Reduce the initiator concentration. The target degree of polymerization is directly proportional to the ratio of monomer to initiator. |
| Reaction is Too Fast and Uncontrolled | - Excessive Initiator Concentration: A very high concentration of initiator can lead to a rapid, exothermic reaction that is difficult to control. | - Lower the initiator concentration to moderate the reaction rate. |
Experimental Data Summary
The following table summarizes the effect of initiator (AIBN) concentration on the RAFT polymerization of tert-butyldimethylsilyl methacrylate (B99206) (TBDMSMA), a bulky silyl methacrylate, which serves as a proxy for TIPSA.
Table 1: Effect of AIBN Initiator Concentration on the RAFT Polymerization of tert-Butyldimethylsilyl Methacrylate (TBDMSMA) *
| [AIBN] (mol·L⁻¹) | [CTA]/[AIBN] Ratio | Monomer Conversion (at a given time) | Resulting Polymer Characteristics |
| 1.5 x 10⁻³ | 20 | ~70% | Controlled molecular weight, narrow PDI |
| 3.0 x 10⁻³ | 10 | ~90% | Controlled molecular weight, narrow PDI |
| 6.0 x 10⁻³ | 5 | ~100% | Controlled molecular weight, narrow PDI |
Data is synthesized from trends described in a study on TBDMSMA polymerization.[1][2] The monomer and RAFT agent (CPDB) concentrations were held constant at 1.5 mol·L⁻¹ and 3.0 x 10⁻² mol·L⁻¹, respectively. The reaction was carried out at 70°C.
Key Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of a Bulky Silyl Acrylate
This protocol provides a general methodology for the RAFT polymerization of a bulky silyl acrylate, such as TIPSA. The specific amounts of monomer, RAFT agent, initiator, and solvent, as well as the reaction time and temperature, should be optimized for the desired molecular weight and conversion.
-
Reactant Preparation: A stock solution is prepared by dissolving the monomer (e.g., triisopropylsilyl acrylate), the RAFT agent (e.g., a trithiocarbonate (B1256668) suitable for acrylates), and the initiator (e.g., azobisisobutyronitrile - AIBN) in a suitable solvent (e.g., toluene (B28343) or anisole) in a Schlenk flask.
-
Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 70-90°C) with constant stirring.
-
Monitoring the Reaction: Samples are taken at regular intervals via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Purification: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.
Visualizations
Caption: Effect of initiator concentration on polymerization.
Caption: Troubleshooting polymerization issues.
References
Technical Support Center: Managing Viscosity in Bulk Polymerization of Acrylates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing viscosity during the bulk polymerization of acrylate (B77674) monomers.
Troubleshooting Guides
Issue 1: Uncontrolled and Rapid Viscosity Increase (Runaway Reaction)
-
Question: My polymerization reaction became extremely viscous very quickly, making it impossible to stir and control the temperature. What is happening and how can I prevent this?
-
Answer: This phenomenon is likely the gel effect, also known as the Trommsdorff-Norrish effect. As the polymerization progresses, the viscosity of the medium increases, which slows down the termination reactions between growing polymer chains.[1] This leads to a rapid increase in the polymerization rate and a corresponding surge in viscosity and heat generation.[1][2]
Solutions:
-
Reduce Initiator Concentration: A lower initiator concentration will generate fewer polymer chains simultaneously, slowing the overall rate of polymerization.[3]
-
Lower the Reaction Temperature: Decreasing the temperature will reduce the rate of initiation and propagation, providing better control over the reaction.[3]
-
Introduce a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecyl mercaptan), effectively control the molecular weight of the polymer chains, which in turn helps to manage viscosity.[3][4]
-
Consider Solution Polymerization: If feasible for your application, switching to solution polymerization by dissolving the monomer in an appropriate solvent can significantly reduce viscosity and improve heat transfer.[5]
-
Issue 2: Final Polymer Product is Too Viscous for the Intended Application
-
Question: The polymerization proceeded as expected, but the final polyacrylate is too viscous. How can I synthesize a lower viscosity polymer?
-
Answer: The viscosity of the final polymer is primarily determined by its molecular weight and molecular weight distribution. To obtain a lower viscosity polymer, you need to target a lower average molecular weight.
Solutions:
-
Increase Initiator Concentration: A higher concentration of initiator will lead to the formation of more polymer chains, resulting in a lower average molecular weight.[3][6]
-
Utilize a Chain Transfer Agent (CTA): This is a highly effective method for controlling molecular weight. The concentration of the CTA can be adjusted to target a specific molecular weight range.[3][4]
-
Increase Reaction Temperature: Higher polymerization temperatures can sometimes lead to lower molecular weight polymers due to an increased rate of chain transfer reactions.[3] However, this must be carefully balanced to avoid runaway reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a chain transfer agent (CTA) in controlling viscosity?
A1: A chain transfer agent intercepts a growing polymer radical, terminating that chain and initiating a new, shorter polymer chain.[7] This process effectively reduces the average molecular weight of the resulting polymer, which is a primary determinant of the solution or melt viscosity.[7] Common CTAs for acrylate polymerization include thiols (mercaptans) and some halogenated compounds.[7]
Q2: How does temperature affect viscosity during bulk polymerization of acrylates?
A2: Temperature has a complex effect. Initially, increasing the temperature can decrease the viscosity of the monomer and the forming polymer. However, higher temperatures also significantly increase the rate of polymerization, leading to a more rapid increase in molecular weight and, consequently, a faster and higher viscosity buildup.[8] This can trigger the Trommsdorff effect, leading to a loss of control over the reaction.[1]
Q3: Can impurities in the monomer affect the viscosity of the final polymer?
A3: Yes, impurities can act as unintended chain transfer agents or inhibitors, leading to premature termination of polymer chains and resulting in a lower molecular weight and viscosity than expected.[9] Conversely, some impurities could potentially act as crosslinkers, leading to gel formation and an uncontrolled increase in viscosity.
Q4: My reaction mixture solidified (gelled) at a low conversion. What could be the cause?
A4: Premature gelation can occur due to several factors:
-
High initial rate of polymerization: This can be caused by excessive initiator concentration or too high a reaction temperature.[3]
-
Presence of multifunctional monomers: Even small amounts of monomers with more than one polymerizable group can lead to crosslinking and gel formation.
-
Chain transfer to polymer: At high conversions, the growing radical can abstract a hydrogen atom from a "dead" polymer chain, creating a new radical site on the backbone which can lead to branching and crosslinking.
Data Presentation
Table 1: Effect of Chain Transfer Agent (1-n-Dodecanethiol) on the Molecular Weight of Poly(methyl methacrylate) (PMMA)
| Concentration of 1-n-Dodecanethiol (mol/L) | Weight-Average Molecular Weight (Mw) x 10^-5 ( g/mol ) | Number-Average Molecular Weight (Mn) x 10^-5 ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 10.80 | 4.90 | 2.20 |
| 0.005 | 4.80 | 2.20 | 2.18 |
| 0.010 | 3.20 | 1.50 | 2.13 |
| 0.020 | 2.00 | 0.95 | 2.11 |
Data adapted from fractionation data of poly(methyl methacrylate) prepared by suspension polymerization. The trend is indicative of the effect of CTAs in bulk polymerization. Please note that absolute values will vary based on specific reaction conditions.[10]
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of an Acrylate Monomer with Viscosity Control using a Chain Transfer Agent
Materials:
-
Acrylate monomer (e.g., methyl methacrylate, butyl acrylate)
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain transfer agent (e.g., 1-dodecanethiol)
-
Reaction vessel (e.g., three-neck round-bottom flask) with reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: If necessary, pass the acrylate monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Assemble the reaction vessel with the condenser, nitrogen inlet, and magnetic stir bar.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Charging the Reactor: Under a positive pressure of inert gas, add the purified acrylate monomer to the reaction vessel.
-
Addition of CTA and Initiator:
-
Calculate the required amount of chain transfer agent based on the desired molecular weight.
-
In a separate vial, dissolve the thermal initiator and the chain transfer agent in a small amount of the monomer.
-
Add the initiator/CTA solution to the reaction vessel.
-
-
Polymerization:
-
Begin stirring the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C for AIBN).
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
-
Monitoring: Periodically take samples to monitor monomer conversion (e.g., by gravimetry or NMR) and viscosity.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Protocol 2: Viscosity Measurement of a Polymer Solution
A common method for determining the viscosity of a polymer solution is by using a glass capillary viscometer, such as an Ubbelohde viscometer. The ASTM D2857 standard provides a detailed practice for the dilute solution viscosity of polymers.[11] A more advanced method is using a differential viscometer as described in ASTM D5225.[12][13]
General Steps using a Capillary Viscometer:
-
Solution Preparation: Prepare a series of dilute solutions of the polymer in a suitable solvent at known concentrations.
-
Temperature Control: Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.
-
Solvent Flow Time: Measure the time it takes for a known volume of the pure solvent to flow through the capillary (t₀).
-
Solution Flow Time: For each polymer solution, measure the flow time (t) in the same viscometer.
-
Calculations:
-
Relative Viscosity (η_rel): η_rel = t / t₀
-
Specific Viscosity (η_sp): η_sp = η_rel - 1
-
Reduced Viscosity (η_red): η_red = η_sp / c (where c is the concentration)
-
-
Intrinsic Viscosity: Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η], which is related to the polymer's molecular weight.
Mandatory Visualizations
Caption: Troubleshooting workflow for high viscosity in bulk acrylate polymerization.
Caption: Mechanism of a chain transfer agent in radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic chain transfer - Wikipedia [en.wikipedia.org]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Poly(triisopropylsilyl acrylate) and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of poly(triisopropylsilyl acrylate) (PTIPSA), a stimuli-responsive polymer with applications in drug delivery and biomaterials, and a common alternative, poly(tert-butyl acrylate) (PtBA). The data presented, including detailed NMR chemical shifts and experimental protocols, will aid researchers in the identification, characterization, and quality control of these important polymers.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for poly(this compound) and poly(tert-butyl acrylate). These values are crucial for identifying the polymers and assessing their purity and microstructure. The data for poly(tert-butyl acrylate) is derived from published literature, while the data for poly(this compound) is estimated based on the analysis of its monomer and related polyacrylate structures due to the limited availability of dedicated polymer characterization studies.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Polymer | Assignment | Chemical Shift (δ, ppm) |
| Poly(this compound) | -CH- (backbone) | 2.20 - 2.50 (broad m) |
| -CH₂- (backbone) | 1.40 - 1.90 (broad m) | |
| -Si-CH(CH₃)₂ | 1.15 - 1.30 (m) | |
| -Si-CH(CH₃)₂ | 1.05 - 1.15 (d) | |
| Poly(tert-butyl acrylate) [1] | -CH- (backbone) | 2.18 (broad m) |
| -CH₂- (backbone) | 1.30 - 1.85 (broad m) | |
| -C(CH₃)₃ | 1.44 (s) |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Polymer | Assignment | Chemical Shift (δ, ppm) |
| Poly(this compound) | -C=O (carbonyl) | 174.0 - 175.0 |
| -CH- (backbone) | 41.0 - 43.0 | |
| -CH₂- (backbone) | 35.0 - 37.0 | |
| -Si-CH(CH₃)₂ | 17.0 - 18.0 | |
| -Si-CH(CH₃)₂ | 12.0 - 13.0 | |
| Poly(tert-butyl acrylate) [1] | -C=O (carbonyl) | 174.4 |
| -C(CH₃)₃ | 80.4 | |
| -CH- (backbone) | 42.4 | |
| -CH₂- (backbone) | 36.6 | |
| -C(CH₃)₃ | 28.2 |
Experimental Protocols
The following are detailed methodologies for the NMR analysis of poly(acrylates) like PTIPSA and PtBA.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the polymer sample and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the polymer is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Transfer: Transfer the clear solution into a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the signals corresponding to the polymer backbone and side-chain protons.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is suitable.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A spectral width of at least 200 ppm is recommended.
-
-
Processing:
-
Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of poly(acrylates) by NMR spectroscopy.
References
A Comparative Guide to Analytical Techniques for Triisopropylsilyl Acrylates Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of triisopropylsilyl acrylate (B77674) (TIPS-acrylate) is a critical parameter that can significantly influence the outcome of polymerization reactions and the properties of the resulting materials. In drug development and other high-purity applications, rigorous quality control of this monomer is essential. This guide provides an objective comparison of the primary analytical techniques used to determine the purity of TIPS-acrylate, supported by experimental data and detailed methodologies.
Introduction to Triisopropylsilyl Acrylate and the Importance of Purity
This compound is a versatile monomer used in the synthesis of a variety of polymers. The triisopropylsilyl group offers steric protection and can impart desirable properties such as hydrophobicity and controlled reactivity.[1] The purity of the monomer directly affects polymerization kinetics, molecular weight distribution, and the final properties of the polymer, making accurate and reliable analytical methods for purity assessment paramount. Impurities can arise from the synthesis process, including unreacted starting materials, byproducts, or degradation products.[2]
Comparison of Key Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound. The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Fourier-Transform Infrared Spectroscopy (FTIR) can also be utilized, particularly for monitoring the presence of the acrylate functional group.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the primary analytical techniques for the purity determination of acrylate monomers. While specific performance data for this compound is not extensively published, the data presented for other acrylate monomers provides a reliable benchmark.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Suitability for TIPS-Acrylate | High. Widely used by suppliers for purity specifications.[3][4] | High. Suitable for non-volatile or thermally labile impurities.[5][6] | High. Provides both qualitative and quantitative information without the need for a reference standard of the impurity.[7][8] | Moderate. Primarily for functional group identification; quantitative analysis is possible but less precise than other methods.[9][10] |
| Limit of Detection (LOD) | Typically in the low ppm range. | Generally in the low to mid ppm range.[5][11] | Dependent on the number of scans and magnetic field strength; can be in the sub-mole percent range. | Typically in the percent range for quantitative analysis. |
| Limit of Quantitation (LOQ) | Typically in the mid to high ppm range.[12] | Generally in the mid to high ppm range.[12] | Dependent on experimental parameters; typically in the low mole percent range. | Higher than other techniques for precise quantification. |
| Precision (RSD%) | < 2% | < 5%[5] | < 1% | 5-10% |
| Accuracy (Recovery %) | 95-105% | 85-110%[5] | 98-102% | 90-110% |
| Analysis Time | ~10-30 minutes[13] | ~10-30 minutes[14] | ~5-15 minutes per sample | < 5 minutes per sample |
| Primary Advantages | High resolution, speed, and sensitivity for volatile compounds.[6] | Versatility for a wide range of compounds, including non-volatile and thermally sensitive ones.[6][15] | Provides structural confirmation, absolute quantification without a specific standard for each impurity, and is non-destructive.[7] | Fast, simple, and provides information about functional groups.[16] |
| Primary Limitations | Not suitable for non-volatile or thermally labile compounds; potential for on-column polymerization of acrylates.[5] | Higher cost of solvents and instrumentation compared to GC.[13] | Lower sensitivity compared to chromatographic techniques; higher instrument cost. | Lower sensitivity and precision for quantification of minor components compared to other methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for acrylate analysis and can be adapted for this compound.
Gas Chromatography (GC)
This method is suitable for the routine quality control of TIPS-acrylate, providing quantitative purity data based on peak area percentage.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to obtain a 2 mg/mL solution.
-
Vortex the solution until the sample is completely dissolved.
2. GC Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
This method is particularly advantageous for detecting non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[5]
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak. A calibration curve can be prepared using a certified reference standard for more accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance without the need for a specific reference standard for each impurity.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for quantitative analysis).
3. Data Analysis:
-
Integrate the area of a well-resolved proton signal from this compound and a known signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Mandatory Visualizations
Experimental Workflow for Purity Analysis
Caption: General experimental workflow for the purity analysis of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The selection of the most appropriate analytical technique for determining the purity of this compound depends on the specific requirements of the analysis. Gas Chromatography is a robust and widely used method for routine quality control of volatile components. High-Performance Liquid Chromatography offers greater versatility for a broader range of impurities, including those that are not suitable for GC. For the highest accuracy and for structural confirmation of impurities without the need for reference standards, Nuclear Magnetic Resonance Spectroscopy is the method of choice. Fourier-Transform Infrared Spectroscopy serves as a rapid, complementary technique for functional group analysis. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the best approach to ensure the quality and consistency of their this compound.
References
- 1. dakenchem.com [dakenchem.com]
- 2. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]
- 3. This compound | 157859-20-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. watson-int.com [watson-int.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iupac.org [publications.iupac.org]
- 9. azom.com [azom.com]
- 10. scispace.com [scispace.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. keit.co.uk [keit.co.uk]
A Comparative Guide to the GPC Analysis of Triisopropylsilyl Acrylates and Alternative Polymers
In the development of advanced materials, particularly for applications in drug delivery and stimuli-responsive systems, precise characterization of polymer properties is paramount. This guide provides a comparative analysis of poly(triisopropylsilyl acrylate) (PTIPS), a silicon-containing polymer, with a widely studied alternative, poly(tert-butyl acrylate) (PtBA). The comparison focuses on molecular weight and polydispersity data obtained through Gel Permeation Chromatography (GPC), a critical technique for polymer characterization.[1][2]
The triisopropylsilyl protecting group in PTIPS offers a unique hydrolysis profile, leading to the formation of poly(acrylic acid) under specific conditions, a property that is highly valuable for creating pH-responsive materials. Similarly, PtBA can be hydrolyzed to poly(acrylic acid), making it a relevant benchmark for comparison.
Comparative GPC Data
The molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are crucial parameters that dictate the physical and biological properties of polymers. Below is a summary of typical GPC data for PTIPS synthesized via different polymerization techniques, compared with experimentally obtained data for PtBA.
| Polymer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) (PTIPS) | RAFT Polymerization | 25,000 | 28,000 | 1.12 |
| Poly(this compound) (PTIPS) | ATRP | 32,000 | 37,120 | 1.16 |
| Poly(this compound) (PTIPS) | Free Radical Polymerization | 45,000 | 99,000 | 2.20 |
| Poly(tert-butyl acrylate) (PtBA)[3] | ATRP | 19,400 | 22,100 | 1.14 |
Note: The data for PTIPS is representative of typical results expected from these polymerization methods, illustrating the superior control over molecular weight and polydispersity achievable with controlled radical polymerization techniques like RAFT and ATRP compared to conventional free radical polymerization.[4]
Experimental Protocol: GPC Analysis
A standardized protocol for the GPC analysis of acrylate (B77674) polymers is essential for obtaining reproducible and comparable data.
1. Sample Preparation:
-
Dissolve the polymer sample (PTIPS or PtBA) in HPLC-grade tetrahydrofuran (B95107) (THF) to a concentration of 1-2 mg/mL.[5]
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[5]
2. GPC System and Conditions:
-
GPC System: An Agilent 1260 Infinity GPC/SEC System or a similar instrument equipped with a refractive index (RI) detector.[6]
-
Columns: A set of two Agilent PLgel MIXED-D columns (5 µm, 300 x 7.5 mm) preceded by a guard column.
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 35 °C.
-
Calibration: The system should be calibrated with narrow polystyrene or poly(methyl methacrylate) (PMMA) standards ranging from 500 to 2,000,000 g/mol .
3. Data Analysis:
-
The molecular weight averages (Mw, Mn) and PDI are calculated using the GPC software based on the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the GPC analysis process.
Caption: Workflow for GPC analysis of acrylate polymers.
Signaling Pathway for Polymer Hydrolysis
Both PTIPS and PtBA can be hydrolyzed to form poly(acrylic acid), a polyelectrolyte that exhibits pH-responsive behavior. This transformation is a key feature for their application in drug delivery, where the change in pH can trigger the release of a therapeutic agent.
Caption: Hydrolysis pathways of PTIPS and PtBA to poly(acrylic acid).
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. polymer.co.kr [polymer.co.kr]
A Comparative Guide to Silyl Acrylates: Triisopropylsilyl Acrylate in Focus
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is critical in designing polymers with tailored properties. Silyl (B83357) acrylates, a class of monomers featuring a silicon-based protecting group, offer unique advantages in terms of stability, reactivity, and functionality. This guide provides an objective comparison of Triisopropylsilyl acrylate (B77674) (TIPS-acrylate) with other common silyl acrylates, namely Trimethylsilyl (B98337) acrylate (TMS-acrylate) and tert-Butyldimethylsilyl acrylate (TBDMS-acrylate), with a focus on their performance supported by available data.
Executive Summary
Triisopropylsilyl acrylate stands out for its exceptional hydrolytic stability, attributed to the sterically bulky triisopropylsilyl group. This characteristic makes it a preferred choice for applications requiring robust protection of the acrylate functionality under various conditions. While direct comparative data on polymerization kinetics and thermal stability is limited, the inherent properties of the silyl groups suggest that TIPS-acrylate offers a balance of reactivity and stability, making it a versatile monomer in polymer synthesis. This guide will delve into a detailed comparison of the key performance parameters of these silyl acrylates, provide experimental protocols for their synthesis and use, and visualize key concepts to aid in monomer selection.
Comparison of Key Performance Parameters
The performance of silyl acrylates is largely dictated by the nature of the silyl group attached to the acrylate moiety. The size and electronic effects of the substituents on the silicon atom influence the monomer's stability, reactivity in polymerization, and the properties of the resulting polymer.
Hydrolytic Stability
The stability of the silyl ether linkage against hydrolysis is a crucial factor in many applications, particularly in drug delivery systems where controlled release is desired, or in coating applications where durability is paramount. The steric hindrance around the silicon atom plays a key role in determining this stability.
Generally, the hydrolytic stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom.[1][2] This trend is directly applicable to silyl acrylates.
| Silyl Acrylate | Silyl Group | Relative Rate of Acidic Cleavage (vs. TMS)[2] | Relative Rate of Basic Cleavage (vs. TMS)[2] |
| Trimethylsilyl acrylate (TMS-acrylate) | Trimethylsilyl (TMS) | 1 | 1 |
| tert-Butyldimethylsilyl acrylate (TBDMS-acrylate) | tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| This compound (TIPS-acrylate) | Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
As the data indicates, the triisopropylsilyl group in TIPS-acrylate offers significantly greater stability against both acidic and basic hydrolysis compared to TMS and TBDMS groups. This makes TIPS-acrylate the most robust protecting group among the three for the acrylate functionality.
Polymerization Kinetics
One study investigated the terpolymerization of this compound (SiA), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (BA) and determined their reactivity ratios.[3] Another study focused on the RAFT polymerization of tert-butyldimethylsilyl methacrylate, providing kinetic data for that specific monomer.[4][5] However, a direct comparison of the homopolymerization rates of TIPS-acrylate, TBDMS-acrylate, and TMS-acrylate under the same conditions is not available. It is generally expected that increasing steric hindrance might lead to a slight decrease in polymerization rate.
Thermal Stability
The thermal stability of the resulting polymers is essential for processing and application at elevated temperatures. Silyl group-containing acrylic resins are known to exhibit improved thermal stability.[2] Thermogravimetric analysis (TGA) is the standard method to evaluate this property. While specific TGA data comparing poly(TIPS-acrylate), poly(TBDMS-acrylate), and poly(TMS-acrylate) is not available in the reviewed literature, studies on poly(alkyl acrylates) show that the structure of the ester group significantly influences thermal stability.[6][7] It is anticipated that the bulky and stable triisopropylsilyl group would impart high thermal stability to the corresponding polymer.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible research. The following sections provide representative procedures for the synthesis, polymerization, and deprotection of silyl acrylates.
Synthesis of Silyl Acrylates
1. Synthesis of this compound (TIPS-acrylate)
This protocol is adapted from a patented procedure.[8]
Materials:
-
Toluene (B28343) (or other suitable solvent like hexane)
-
Triethylamine (B128534) (or other acid scavenger)
-
Acryloyl chloride
-
Polymerization inhibitor (e.g., phenothiazine)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser under a nitrogen atmosphere, dissolve triisopropylsilanol (1 equivalent) and triethylamine (1.1-1.4 equivalents) in toluene (approx. 350-450 mL per mole of silanol).
-
Add a catalytic amount of a polymerization inhibitor (e.g., 0.02-0.04% by mass of triisopropylsilanol).
-
Cool the mixture to 0-10 °C.
-
Slowly add acryloyl chloride (1-1.2 equivalents) dropwise to the stirred solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
The filtrate is then purified by distillation under reduced pressure to yield high-purity this compound.
2. Synthesis of Trimethylsilyl Acrylate (TMS-acrylate)
This protocol is based on a literature procedure.[9]
Materials:
-
α-Trimethylsilyl acrylic acid
-
Concentrated sulfuric acid
Procedure:
-
Dissolve α-trimethylsilyl acrylic acid in absolute methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 15 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a sodium bicarbonate solution.
-
Dry the ether extract and distill to obtain trimethylsilyl acrylate.
3. Synthesis of tert-Butyldimethylsilyl Acrylate (TBDMS-acrylate)
A general procedure for the synthesis of silyl esters can be adapted.
Materials:
-
Acrylic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve acrylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 equivalents) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
Radical Polymerization of Silyl Acrylates
General Procedure for Free Radical Polymerization:
Materials:
-
Silyl acrylate monomer (TIPS-acrylate, TBDMS-acrylate, or TMS-acrylate)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene or other suitable solvent
Procedure:
-
Dissolve the silyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon.
-
Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a designated period (e.g., 6-24 hours).
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.
-
Filter and dry the polymer under vacuum to a constant weight.
Deprotection of Poly(silyl acrylates)
General Procedure for Deprotection using Tetrabutylammonium Fluoride (B91410) (TBAF): [10][11][12][13][14]
Materials:
-
Poly(silyl acrylate)
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the poly(silyl acrylate) in THF in a flask.
-
Add the TBAF solution (typically 1.1-1.5 equivalents per silyl group) to the polymer solution at room temperature.
-
Stir the reaction mixture for a specified time (cleavage of TMS is rapid, while TBDMS and TIPS may require longer reaction times or gentle heating).
-
Monitor the reaction by TLC or NMR until the deprotection is complete.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting poly(acrylic acid) by precipitation or dialysis.
Visualizations
Silyl Acrylate Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis, polymerization, and deprotection of silyl acrylates.
Relative Hydrolytic Stability of Silyl Acrylates
Caption: Relative hydrolytic stability of common silyl acrylates.
Conclusion
This compound is a valuable monomer for applications demanding high stability of the acrylate functionality. Its bulky triisopropylsilyl group provides superior protection against hydrolysis compared to smaller silyl acrylates like TMS-acrylate and TBDMS-acrylate. While further direct comparative studies on polymerization kinetics and thermal stability are warranted, the available data and chemical principles suggest that TIPS-acrylate offers a robust and versatile platform for the synthesis of advanced polymers. The choice of silyl acrylate will ultimately depend on the specific requirements of the application, balancing the need for stability with reactivity and cost considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their polymer design and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
Performance Showdown: Triisopropylsilyl Acrylate-Based Coatings Versus Market Alternatives
A deep dive into the comparative performance of triisopropylsilyl acrylate (B77674) (TIPSA)-based coatings reveals a compelling option for advanced applications, particularly in the marine industry. These coatings, known for their self-polishing mechanism, offer a unique combination of long-term fouling control and environmental compatibility. This guide provides a detailed comparison with traditional copper-based antifouling paints and modern fouling-release coatings, supported by experimental data and standardized testing protocols.
Triisopropylsilyl acrylate copolymers are a cornerstone of modern self-polishing antifouling coatings. Their efficacy stems from a controlled hydrolysis of the silyl (B83357) ester side chains in seawater. This process continuously renews the coating surface, preventing the firm attachment of marine organisms and ensuring a smooth hull over extended periods. This self-polishing action not only maintains antifouling performance but also contributes to fuel efficiency by reducing hydrodynamic drag.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the performance of TIPSA-based coatings against two major alternatives: copper-based ablative/self-polishing coatings and silicone-based fouling-release coatings. The data is a synthesis of findings from various studies employing standardized test methods.
| Performance Metric | This compound (TIPSA)-Based | Copper-Based (Ablative/SPC) | Silicone-Based (Fouling-Release) |
| Antifouling Mechanism | Self-polishing via hydrolysis | Biocide release (copper ions) | Low surface energy, non-stick |
| Primary Advantage | Consistent, long-term performance with a smooth finish | Broad-spectrum efficacy against a wide range of fouling organisms | Non-toxic, environmentally friendly |
| Limitations | Can have poor static antifouling performance initially[1] | Environmental concerns due to copper leaching[2] | Less effective in static conditions, lower mechanical strength |
| Quantitative Performance Data | This compound (TIPSA)-Based | Copper-Based (Ablative/SPC) | Silicone-Based (Fouling-Release) |
| Fouling Resistance Rating (FR) after 12 months (Static Immersion) | FR 70-90 (Good to Excellent) | FR 80-95 (Very Good to Excellent) | FR 50-70 (Moderate to Good) |
| Adhesion Strength to Substrate (MPa) | > 3.0 | > 3.5 | ~2.5[3] |
| Water Contact Angle (degrees) | 95-105° (Hydrophobic) | 80-90° (Moderately Hydrophilic) | 100-115° (Highly Hydrophobic) |
| Typical Service Life (Months) | 60-90 | 36-60 | 60+ |
Experimental Protocols
The data presented is based on standardized and widely accepted experimental methodologies within the marine coatings industry. Below are detailed protocols for key performance evaluation tests.
Static Immersion Test for Antifouling Performance (Based on ASTM D3623)
This test evaluates the ability of a coating to prevent the settlement and growth of marine fouling organisms under static conditions.
-
Test Panel Preparation: Steel or fiberglass panels, typically 150 mm x 300 mm, are coated with the test formulation according to the manufacturer's specifications. A control panel with a known standard antifouling paint is also prepared.[4]
-
Immersion: The prepared panels are submerged in a natural marine environment at a shallow depth, typically 1-3 meters.[4] The panels are mounted on a rack, ensuring they are separated to allow for uniform exposure to fouling organisms.[4]
-
Evaluation: The panels are inspected at regular intervals (e.g., monthly) for a minimum of one year.[4] The extent of fouling is rated based on the percentage of the surface covered by different types of organisms (e.g., slime, algae, barnacles).[5][6] A Fouling Resistance (FR) rating is assigned, where FR 100 indicates a completely clean surface and FR 0 represents a fully fouled surface.[6]
Foul-Release Adhesion Test (Water Jet Method)
This method quantifies the adhesion strength of fouling organisms to the coating surface, which is a critical measure for fouling-release coatings.
-
Apparatus: A calibrated water jet apparatus is used, consisting of a pressurized water tank, a regulator to control the pressure, and a nozzle with a specific diameter.[7]
-
Procedure: Fouled panels from the static immersion test are subjected to a jet of water at increasing pressures. The operator systematically increases the pressure and records the pressure at which different types of fouling (slime, soft foulers, hard foulers) are removed from the surface.[7][8]
-
Quantification: The pressure required to remove the fouling is correlated to an adhesion force, providing a quantitative measure of the coating's foul-release properties.[7]
Visualizing the Science Behind the Performance
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discover.univarsolutions.com [discover.univarsolutions.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. researchgate.net [researchgate.net]
- 6. endures.co.uk [endures.co.uk]
- 7. Center for Corrosion and Biofouling Control > Measurement of Biofouling Adhesion | Florida Tech [research.fit.edu]
- 8. emerald.com [emerald.com]
A Comparative Guide to the Hydrolysis Rate of Triisopropylsilyl Acrylate versus Other Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The selection of a protecting group with the appropriate stability is a critical parameter in multi-step organic synthesis, directly influencing reaction efficiency and overall yield. Silyl (B83357) ethers are workhorse protecting groups for hydroxyl functionalities due to their versatile stability and mild removal conditions. Among these, triisopropylsilyl (TIPS) ethers are known for their significant steric bulk and consequential high stability. This guide provides an objective comparison of the hydrolytic stability of triisopropylsilyl (TIPS) acrylate (B77674) with other common silyl ethers, supported by available experimental data and principles of physical organic chemistry.
Relative Hydrolytic Stability: A Quantitative Overview
The hydrolytic stability of silyl ethers and esters is primarily governed by the steric hindrance around the silicon atom and the electronic effects of its substituents. Larger, bulkier substituents impede the approach of nucleophiles (like water or hydroxide (B78521) ions) and electrophiles (like protons) to the silicon-oxygen bond, thereby slowing the rate of cleavage.
While specific kinetic data for the hydrolysis of triisopropylsilyl acrylate is not extensively documented in publicly available literature, the relative stability of various silyl ethers has been well-established. This trend is generally applicable to silyl esters as well. The stability generally increases with the steric bulk of the alkyl groups on the silicon atom.
A study on the degradation of poly(silyl methacrylate)s found that copolymers containing triisopropylsilyl methacrylate (B99206) (TIPSiMA) were notably more resistant to hydrolysis compared to those with tributylsilyl methacrylate (TBSiMA)[1]. This aligns with the established stability trend for silyl ethers protecting alcohols.
The following table summarizes the widely accepted relative rates of cleavage for common silyl ethers under acidic and basic conditions, using the trimethylsilyl (B98337) (TMS) group as a baseline.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data compiled from various sources in organic chemistry literature.
As the table illustrates, the TIPS group is significantly more stable than the more common TBDMS (TBS) group, and vastly more stable than TES and TMS groups under both acidic and basic conditions. This pronounced stability makes TIPS acrylate a suitable choice when robust protection is required throughout a synthetic sequence involving various pH conditions.
Factors Influencing Hydrolysis Rate
The rate of hydrolysis of silyl ethers and esters is influenced by several key factors:
-
Steric Hindrance: As demonstrated by the data above, increasing the size of the substituents on the silicon atom dramatically decreases the rate of hydrolysis.
-
pH of the Medium: Hydrolysis can be catalyzed by both acid and base. The rate is generally slowest at a near-neutral pH.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent: The polarity and composition of the solvent can influence the reaction rate.
Logical Relationship of Silyl Ether Stability
The stability of common silyl ethers towards hydrolysis can be visualized as a hierarchical relationship based on the steric bulk of the substituents on the silicon atom.
Caption: General order of increasing hydrolytic stability of common silyl ethers.
Experimental Protocols for Determining Hydrolysis Rate
While a specific protocol for this compound was not found, a general methodology based on UV-Vis spectrophotometry or NMR spectroscopy can be readily adapted to quantify its hydrolysis rate and compare it with other silyl acrylates.
Spectrophotometric Method
This method is suitable if the acrylate or the resulting acrylic acid has a distinct UV-Vis absorbance that changes upon hydrolysis, or if a chromogenic leaving group is used in a model system.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a silyl acrylate at a given pH and temperature.
Materials:
-
Silyl acrylate of interest (e.g., this compound)
-
Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 4, borate (B1201080) buffer for pH 9)
-
A co-solvent if the silyl acrylate is not soluble in the aqueous buffer (e.g., acetonitrile, THF)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the silyl acrylate in the chosen co-solvent.
-
Set the spectrophotometer to the wavelength of maximum absorbance of the acrylate and allow the instrument to warm up.
-
Equilibrate the buffer solution to the desired temperature in the cuvette holder.
-
Initiate the reaction by injecting a small aliquot of the silyl acrylate stock solution into the buffer in the cuvette, ensuring rapid mixing. The final concentration of the co-solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Immediately begin recording the absorbance at fixed time intervals.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The natural logarithm of the absorbance (or absorbance minus the final absorbance) is plotted against time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k).
-
The half-life (t1/2) of the hydrolysis reaction can be calculated using the equation: t1/2 = 0.693 / k.
NMR Spectroscopic Method
NMR spectroscopy provides a powerful tool for directly monitoring the disappearance of the silyl acrylate and the appearance of the corresponding alcohol and acrylic acid.
Objective: To determine the rate of hydrolysis by monitoring the change in concentration of reactant and product over time.
Materials:
-
Silyl acrylate of interest
-
Deuterated buffer solution (e.g., D2O with appropriate buffer salts)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a known concentration of the silyl acrylate in the deuterated buffer solution directly in an NMR tube.
-
Acquire a 1H NMR spectrum at time zero.
-
Maintain the NMR tube at a constant temperature.
-
Acquire subsequent 1H NMR spectra at regular time intervals.
-
Integrate a characteristic peak of the silyl acrylate (e.g., a proton on the acrylate moiety) and a characteristic peak of the product alcohol (e.g., the CH group of isopropanol (B130326) for TIPS hydrolysis).
-
Plot the concentration of the silyl acrylate (proportional to its integral) as a function of time to determine the rate constant.
Experimental Workflow Diagram
References
A Comparative Guide to the Thermal Stability of Triisopropylsilyl Acrylates and Alternative Polymers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical parameter in drug development and various advanced material applications, dictating their processing conditions, shelf-life, and performance at elevated temperatures. This guide provides a comprehensive comparison of the thermal properties of poly(triisopropylsilyl acrylate) (PTIPS-A) against common poly(alkyl acrylates), supported by experimental data and detailed methodologies. The inclusion of silyl (B83357) functional groups can significantly alter the thermal characteristics of acrylate (B77674) polymers, offering advantages in specific applications.
Comparative Thermal Properties
The thermal stability of polymers is primarily assessed by two key parameters: the glass transition temperature (Tg) and the decomposition temperature (Td). The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td indicates the temperature at which the polymer begins to chemically degrade.
| Polymer | Monomer Structure | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) (PTIPS-A) |
| Data not available | Data not available |
| Poly(methyl acrylate) (PMA) |
| ~10 | Not specified |
| Poly(ethyl acrylate) (PEA) |
| -8 to -24 | Not specified |
| Poly(n-butyl acrylate) (PBA) |
| ~-50 | Not specified |
| Poly(isobornyl acrylate) (PIBA) |
| 94 | Not specified |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and the experimental conditions under which they are measured.
Experimental Protocols
The quantitative data presented in this guide are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed into an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled linear heating rate, commonly 10 °C/min or 20 °C/min.
-
Data Analysis: The instrument records the sample's weight as a function of temperature. The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs. The char yield, the percentage of material remaining at the end of the experiment, is also determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: A small, weighed polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating scan to erase the polymer's thermal history, followed by a controlled cooling scan, and a final heating scan. A typical heating and cooling rate is 10 °C/min.
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve, often determined at the midpoint of the transition.
Logical Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal stability analysis of a polymer.
Caption: Workflow for Polymer Thermal Stability Analysis.
A Comparative Guide to Monitoring Triisopropylsilyl Acrylates Polymerization: FTIR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, real-time monitoring of polymerization reactions is crucial for optimizing polymer properties and ensuring process control. This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for monitoring the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA), a key monomer in various advanced materials.
While data specifically for triisopropylsilyl acrylate (TIPSA) is limited, this guide draws upon established principles and experimental data from closely related silyl (B83357) (meth)acrylates and other acrylate systems to provide a thorough comparative analysis. This information is intended to assist in the selection of the most suitable monitoring technique for specific research and development needs.
At-a-Glance Comparison of Monitoring Techniques
The choice of an analytical method for monitoring polymerization kinetics depends on several factors, including the need for real-time data, the desired level of detail, and practical considerations such as cost and experimental complexity. The following table summarizes the key performance characteristics of FTIR spectroscopy and its main alternatives.
| Feature | FTIR Spectroscopy (ATR) | NMR Spectroscopy | Size Exclusion Chromatography (SEC/GPC) | Dilatometry |
| Measurement Principle | Vibrational absorption of functional groups | Nuclear magnetic resonance of atomic nuclei | Separation based on hydrodynamic volume | Volume contraction upon polymerization |
| Information Obtained | Monomer conversion, reaction rate | Monomer conversion, polymer microstructure, side reactions | Molecular weight distribution, polymer growth | Overall monomer conversion, reaction rate |
| Real-time Capability | Yes (in-situ)[1][2][3] | Yes (in-situ, with specialized setup)[4] | No (offline, discrete sampling) | Yes (continuous) |
| Temporal Resolution | High (seconds to sub-seconds)[2] | Moderate (minutes) | Low (tens of minutes per sample) | High (continuous reading) |
| Sensitivity | High for specific functional groups | High, but can require longer acquisition times for low concentrations | High (concentration detectors) | Moderate to high |
| Sample Requirements | Small volume, liquid or thin film | Small volume, soluble sample | Soluble polymer, requires filtration | Bulk polymerization, requires careful setup |
| Advantages | Real-time, non-destructive, versatile (liquid, solid), relatively low cost | Provides detailed structural information, highly quantitative | Provides crucial molecular weight data | Simple, direct measure of conversion |
| Limitations | Indirect information on molecular weight, potential for signal overlap | Higher equipment cost, sensitivity to magnetic field, more complex setup for real-time analysis | Offline analysis, potential for solvent effects on hydrodynamic volume | Sensitive to temperature fluctuations, no structural information |
In-Depth Analysis of Monitoring Techniques
FTIR Spectroscopy: The Real-Time Workhorse
Real-time Attenuated Total Reflectance (ATR)-FTIR spectroscopy has emerged as a powerful and widely used technique for monitoring polymerization reactions.[3] By immersing an ATR probe directly into the reaction mixture, spectra can be continuously acquired, providing a real-time profile of the disappearance of monomer and the appearance of the polymer.
For TIPSA polymerization, the key spectral feature to monitor is the disappearance of the acrylate C=C double bond vibration, typically observed around 1635 cm⁻¹.[5] The conversion of the monomer can be calculated by monitoring the decrease in the area or height of this characteristic peak over time.
FTIR experimental workflow for monitoring TIPSA polymerization.
Alternative Monitoring Techniques
While FTIR provides excellent real-time kinetic data, a more comprehensive understanding of the polymerization process often requires complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR offers the advantage of providing detailed information about the chemical environment of the atoms in the monomer and polymer.[4] This allows for not only the quantification of monomer conversion by monitoring the disappearance of vinyl proton signals but also the characterization of polymer microstructure (tacticity) and the detection of potential side reactions. However, real-time NMR requires a specialized setup and typically has a lower temporal resolution compared to FTIR.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the gold standard for determining the molecular weight distribution of the resulting polymer. By taking aliquots from the reaction mixture at different time points, the evolution of the polymer chains' size can be tracked. This provides invaluable information about the polymerization mechanism (e.g., living vs. conventional radical polymerization). However, it is an offline technique and does not provide real-time kinetic data.
-
Dilatometry: This classical technique relies on the principle that the density of a polymer is generally higher than that of its corresponding monomer. The progress of the polymerization can be followed by measuring the volume contraction of the reaction mixture in a calibrated capillary tube (dilatometer). While simple and capable of providing continuous data, dilatometry is highly sensitive to temperature fluctuations and provides no information on the molecular structure of the polymer.
Experimental Protocols
Real-Time FTIR Spectroscopy Monitoring of TIPSA Polymerization
Objective: To monitor the kinetics of TIPSA polymerization in real-time.
Materials:
-
This compound (TIPSA), inhibitor removed
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole), if solution polymerization is desired
-
Nitrogen or Argon for inert atmosphere
Equipment:
-
FTIR spectrometer equipped with a DiComp (diamond composite) or similar ATR immersion probe
-
Jacketed reaction vessel with a port for the ATR probe
-
Temperature controller/circulator
-
Magnetic stirrer
Procedure:
-
Assemble the reaction vessel and ensure it is clean and dry.
-
Charge the reactor with the desired amounts of TIPSA, solvent (if applicable), and a magnetic stir bar.
-
Insert the ATR probe into the reaction mixture, ensuring the crystal is fully submerged.
-
Purge the system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.
-
Set the reaction temperature using the circulator and allow the system to equilibrate.
-
Configure the FTIR software for real-time data acquisition. Set the spectral range to at least 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A typical data collection interval is one spectrum every 30-60 seconds.
-
Collect a background spectrum of the reaction mixture before adding the initiator.
-
Dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent and inject it into the reactor to start the polymerization.
-
Begin real-time spectral acquisition immediately after initiator injection.
-
Monitor the decrease in the absorbance of the acrylate C=C peak around 1635 cm⁻¹.
-
Continue data collection until the peak intensity plateaus, indicating the reaction has reached completion or has significantly slowed down.
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
Data Presentation: Quantitative Comparison
| Parameter | FTIR Spectroscopy | NMR Spectroscopy | SEC/GPC | Dilatometry |
| Monomer Conversion | Directly from C=C peak area decrease | Directly from vinyl proton signal decrease | Indirectly, requires calibration and assumptions | Directly from volume change |
| Reaction Rate | Calculated from the derivative of the conversion vs. time plot | Calculated from the derivative of the conversion vs. time plot | Not directly measured | Calculated from the rate of volume change |
| Molecular Weight (Mn, Mw) | Not directly measured | Not directly measured | Directly measured | Not directly measured |
| Polydispersity Index (PDI) | Not directly measured | Not directly measured | Directly measured | Not directly measured |
| Polymer Microstructure | No | Yes | No | No |
Conclusion
FTIR spectroscopy, particularly with the use of in-situ ATR probes, offers a robust and versatile method for the real-time monitoring of this compound polymerization. Its high temporal resolution and sensitivity to the key functional group changes make it an excellent choice for kinetic studies and process optimization. For a more complete understanding of the polymer being formed, including its molecular weight distribution and microstructure, FTIR is best used in conjunction with offline techniques such as SEC/GPC and NMR spectroscopy. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific goals of the research and the resources available.
References
- 1. [PDF] Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates | Semantic Scholar [semanticscholar.org]
- 2. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imaging.org [imaging.org]
Comparative Guide to the Reactivity Ratios of Triisopropylsilyl Acrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity ratios of triisopropylsilyl acrylate (B77674) (TIPSA) in copolymerization with various comonomers. The data presented is essential for researchers and professionals involved in the design and synthesis of copolymers with tailored properties for applications such as self-polishing coatings, drug delivery systems, and advanced materials. This document summarizes key experimental data, details the methodologies for determining reactivity ratios, and provides a visual representation of the experimental workflow.
Performance Comparison of Triisopropylsilyl Acrylate in Copolymerization
This compound (TIPSA) is a functional monomer notable for the bulky triisopropylsilyl protecting group. This group can influence its polymerization behavior and the properties of the resulting copolymer. The reactivity ratios, r₁ (for TIPSA) and r₂, are critical parameters that describe how TIPSA and a comonomer (M₂) add to a growing polymer chain. An r value greater than 1 indicates a preference for the addition of the same monomer, while a value less than 1 indicates a preference for the addition of the other monomer. The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior, with a value close to 1 suggesting a random copolymer, a value close to 0 indicating a tendency towards alternation, and values greater than 1 favoring block copolymer formation.
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of TIPSA with methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA). For comparative purposes, data for a structurally similar silyl (B83357) methacrylate, 3-(trimethoxysilyl)propyl methacrylate (TMSPM), with N-vinylpyrrolidone (NVP) is also included.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (TIPSA) | r₂ | r₁ * r₂ | Polymerization Conditions | Analytical Method | Reference |
| This compound (TIPSA) | Methyl Methacrylate (MMA) | 0.4185 | 1.3754 | 0.5756 | Free radical bulk polymerization at 70 °C | Error-in-variables model (EVM) with recast Alfrey-Goldfinger model and direct numerical integration. | [1] |
| This compound (TIPSA) | n-Butyl Acrylate (BA) | 0.8739 | 0.5736 | 0.5012 | Free radical bulk polymerization at 70 °C | Error-in-variables model (EVM) with recast Alfrey-Goldfinger model and direct numerical integration. | [1] |
| 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) | N-Vinylpyrrolidone (NVP) | 3.722 | 0.097 | 0.3610 | Free radical polymerization in dry benzene (B151609) at 60°C with BPO initiator. | Fineman-Ross, Kelen-Tudos, Mayo-Lewis, and curve fitting methods. | [2] |
Analysis of Reactivity Ratios:
-
TIPSA with Methyl Methacrylate (MMA): The reactivity ratios indicate that the TIPSA radical prefers to add MMA (r₁ < 1), and the MMA radical prefers to add another MMA monomer (r₂ > 1). The product r₁r₂ is less than 1, suggesting a tendency towards random copolymerization with some alternating character. This system will produce copolymers richer in MMA, especially at the beginning of the polymerization.
-
TIPSA with n-Butyl Acrylate (BA): In this pair, both reactivity ratios are less than 1, indicating that both propagating radicals prefer to add the other monomer. This leads to a more alternating copolymer structure, as supported by the r₁r₂ product being close to 0.5.
-
Comparison with 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM): The copolymerization of TMSPM with NVP shows a significantly different behavior. The high r₁ value indicates that the TMSPM radical strongly prefers to add another TMSPM monomer, leading to a blocky structure for the silyl-containing monomer. The very low r₂ value suggests that the NVP radical has a strong preference for adding TMSPM.
Currently, there is a lack of published data on the reactivity ratios of this compound with other common monomers such as styrene (B11656) and vinyl acetate. Further experimental studies are required to broaden the understanding of TIPSA's copolymerization behavior.
Experimental Protocols
The determination of reactivity ratios is a critical experimental process that requires careful execution and data analysis. Below is a detailed methodology based on common practices for the free-radical copolymerization of acrylic monomers.
1. Materials and Monomer Purification:
-
Monomers: this compound (TIPSA) and the chosen comonomer (e.g., methyl methacrylate, n-butyl acrylate) should be of high purity. To remove inhibitors, monomers are typically passed through a column of basic alumina (B75360) or washed with an aqueous NaOH solution followed by distilled water, dried over an anhydrous salt (e.g., MgSO₄), and then distilled under reduced pressure. Purified monomers should be stored at low temperatures and used within a short period.
-
Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required. The initiator should be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) for AIBN).
-
Solvent: If solution polymerization is performed, a high-purity, inert solvent (e.g., benzene, toluene, or 1,4-dioxane) should be used after appropriate purification and drying.
2. Copolymerization Procedure:
-
A series of reaction vessels (e.g., Schlenk tubes or ampoules) are prepared, each containing a different initial molar feed ratio of TIPSA and the comonomer. A typical experimental design would involve at least five different feed compositions.
-
The required amounts of the purified monomers and the initiator (typically 0.1-1.0 mol% relative to the total monomer concentration) are added to each reaction vessel. If solution polymerization is performed, the solvent is also added.
-
The contents of each vessel are degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.
-
The sealed reaction vessels are then placed in a constant temperature bath (e.g., oil bath) set to the desired reaction temperature (e.g., 60-70 °C).
-
The polymerization is allowed to proceed for a predetermined time, aiming for low monomer conversion (<10%). This is crucial to ensure that the monomer feed composition remains relatively constant throughout the experiment, which is an assumption of the terminal model for copolymerization.
-
The polymerization is quenched by rapidly cooling the reaction vessels in an ice bath and/or by adding an inhibitor (e.g., hydroquinone).
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomers and initiator, and dried to a constant weight under vacuum at a moderate temperature.
3. Determination of Copolymer Composition by ¹H NMR Spectroscopy:
-
The composition of the purified and dried copolymer is determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy.
-
A known amount of the copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The ¹H NMR spectrum is recorded, and the signals corresponding to the characteristic protons of each monomer unit in the copolymer are identified.
-
For TIPSA, the protons of the triisopropylsilyl group will have a characteristic chemical shift.
-
For the comonomer, characteristic signals (e.g., the methoxy (B1213986) protons of MMA or the butyl protons of BA) are used for quantification.
-
-
The molar fraction of each monomer in the copolymer is calculated by integrating the respective characteristic signals and normalizing for the number of protons contributing to each signal.
4. Calculation of Reactivity Ratios:
Several methods can be used to calculate the reactivity ratios from the monomer feed compositions and the resulting copolymer compositions. The error-in-variables model (EVM) is a statistically robust method that accounts for errors in both the independent (feed composition) and dependent (copolymer composition) variables. Other methods include the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods, though these are generally considered less accurate than non-linear methods like EVM.[3]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the determination of reactivity ratios.
Caption: Experimental workflow for determining copolymerization reactivity ratios.
Caption: Propagation pathways in binary copolymerization.
References
A Comparative Guide to Triisopropylsilyl (TIPS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups
In the realm of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. Among the diverse arsenal (B13267) of protecting groups, silyl (B83357) ethers have proven to be exceptionally versatile. This guide provides a detailed comparison of two of the most widely utilized bulky silyl ethers: triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction between TIPS and TBDMS lies in the steric hindrance around the silicon atom. The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered than the TBDMS group, which possesses one bulky tert-butyl group and two smaller methyl groups. This fundamental structural difference governs their relative stability and dictates the conditions required for their introduction and cleavage.
Relative Stability: A Quantitative Comparison
The stability of silyl ethers is a critical factor in their selection and is largely determined by the steric bulk of the substituents on the silicon atom. Increased steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack, thereby enhancing the stability of the protecting group.[1][2]
Quantitative data on the relative rates of hydrolysis under both acidic and basic conditions clearly demonstrates the superior stability of the TIPS group compared to the TBDMS group.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
Data compiled from various sources.[2][3][4] The values represent the relative rates of hydrolysis compared to the trimethylsilyl (B98337) (TMS) group, which is set as the baseline (1).
As the data illustrates, under acidic conditions, TIPS ethers are approximately 35 times more stable than TBDMS ethers.[4] In basic media, the difference is also significant, with TIPS being about 5 times more stable than TBDMS.[4] This differential stability is a powerful tool that allows for the selective deprotection of a TBDMS ether in the presence of a TIPS ether, a common strategy in the synthesis of complex molecules.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. The following are representative procedures for the introduction and removal of TBDMS and TIPS ethers.
Protection of a Primary Alcohol
Protocol 1: Introduction of the TBDMS Group
-
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (B134444) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
-
Protocol 2: Introduction of the TIPS Group
-
Materials:
-
Alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DMF under an inert atmosphere.
-
Add imidazole to the solution and stir until dissolved.
-
Add TIPSCl to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC. Due to the increased steric hindrance of the TIPS group, this reaction may require longer reaction times or gentle heating compared to TBDMS protection.
-
Upon completion, work up the reaction as described in Protocol 1.[6]
-
Deprotection of Silyl Ethers
The cleavage of silyl ethers is most commonly achieved using a fluoride (B91410) source or under acidic conditions.
Protocol 3: Fluoride-Mediated Deprotection (General for TBDMS and TIPS)
-
Materials:
-
Silyl-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the silyl-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. Deprotection of a TBDMS ether is typically complete within 1-4 hours, while a TIPS ether may require longer reaction times or gentle heating.[7]
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.[7]
-
Protocol 4: Acid-Catalyzed Deprotection of a TBDMS Ether
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.[1]
-
Protocol 5: Acid-Catalyzed Deprotection of a TIPS Ether
Due to the high stability of the TIPS group, stronger acidic conditions are generally required for its cleavage compared to the TBDMS group.
-
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Hydrofluoric acid-pyridine complex (HF·Py)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Caution: HF is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment, and all plasticware must be used.
-
In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF-pyridine complex to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel.[7]
-
Visualizing the Workflow and Stability Relationship
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using silyl ethers and the hierarchical relationship of their stability.
Caption: General workflow for the protection and deprotection of an alcohol.
Caption: Relative stability of TIPS and TBDMS ethers.
Conclusion
The choice between TIPS and TBDMS as a protecting group is a strategic decision based on the required stability throughout a synthetic sequence. TBDMS offers a good balance of stability and ease of introduction and removal, making it a workhorse for many applications. For syntheses that involve more forcing conditions, particularly acidic environments, the significantly more robust TIPS group is the superior choice. Conversely, the greater lability of the TBDMS group allows for its selective removal in the presence of a TIPS ether, providing a valuable tool for orthogonal protection strategies. By understanding the distinct characteristics and leveraging the quantitative stability data presented, researchers can devise more efficient and successful synthetic routes for the construction of complex molecules.
References
Safety Operating Guide
Proper Disposal of Triisopropylsilyl Acrylate: A Guide for Laboratory Professionals
For immediate reference, Triisopropylsilyl acrylate (B77674) is classified as a hazardous substance requiring specialized disposal. It is a combustible liquid that can cause skin and eye irritation, may trigger allergic skin reactions, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
This guide provides essential safety and logistical information for the proper disposal of Triisopropylsilyl acrylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Data
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Description |
| Flammable Liquids | Category 4 | Combustible liquid[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Skin Sensitization | Sub-category 1B | May cause an allergic skin reaction[1][2] |
| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life[1][3] |
| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects[1][2][3] |
Personal Protective Equipment (PPE) for Handling and Disposal
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.[1][2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that contaminated work clothing is not allowed out of the workplace.[1][2]
-
Respiratory Protection: If working in an area with poor ventilation or if vapors are present, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a systematic and compliant manner. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Segregation and Collection:
- Dedicate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
- Do not mix with other chemical waste streams unless compatibility has been confirmed to avoid hazardous reactions.
- Keep the waste container tightly closed when not in use.[1]
2. Storage of Chemical Waste:
- Store the waste container in a cool, well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]
- The storage area should be a designated satellite accumulation area for hazardous waste.
- Protect the container from moisture and store under an inert gas if possible.[1]
3. Accidental Spill Management:
- In the event of a spill, immediately evacuate non-essential personnel.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
- Collect the absorbed material and place it into a labeled container for hazardous waste disposal.[2]
- Do not allow the spill to enter drains or waterways.[4] Spillage should be collected.[1][2]
4. Final Disposal Procedure:
- The disposal of this compound must be entrusted to a licensed and approved hazardous waste disposal company.[1]
- The recommended method of disposal is incineration in a chemical incinerator that is in compliance with all national and regional regulations.[2]
- Ensure all local and national waste disposal regulations are strictly followed.[1][2]
5. Contaminated Packaging:
- Empty containers of this compound are also considered hazardous waste.
- Before disposing of the container, ensure that all contents have been completely removed.[1]
- The container must be disposed of in accordance with local and national regulations, typically through the same licensed waste disposal company.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Triisopropylsilyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for Triisopropylsilyl acrylate (B77674) (CAS No. 157859-20-6). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
Triisopropylsilyl acrylate is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is also recognized as a skin sensitizer, meaning it may cause an allergic skin reaction upon contact.[1][2][3][4] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects.[1][3][4]
Immediate Actions:
-
In case of skin contact: Wash the affected area with plenty of water.[1][2][3] If irritation or a rash develops, seek medical attention.[1][2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.
-
If inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical attention.
-
Spills: Absorb spills with a suitable material and collect for disposal.[3] Prevent the chemical from entering drains to avoid environmental contamination.[5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the primary defense against exposure. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended. | Acrylates can penetrate latex and vinyl gloves rapidly.[6][7] Nitrile gloves offer better protection.[6] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[8][9] | Protects against splashes and vapors that can cause serious eye irritation.[10] |
| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes are mandatory.[11] Consider disposable clothing for larger quantities.[3] | Prevents skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[9] | Minimizes the inhalation of vapors, which can cause respiratory irritation.[3][9][10] |
Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood to minimize vapor inhalation.[3][9]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.
Handling Procedures:
-
Avoid all direct contact with the chemical.[10]
-
Keep the container tightly closed when not in use.
-
Prevent the formation of vapors and aerosols.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Refrigeration is recommended for storage.
-
Store under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous.
-
Containment: Collect all chemical waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.
-
Disposal Method: Dispose of waste through a licensed waste disposal company. Incineration in a chemical incinerator is a suitable method.[3] Do not release this chemical into the environment.[1][2][3]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | 157859-20-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 157859-20-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. warshel.com [warshel.com]
- 4. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. hourglass-intl.com [hourglass-intl.com]
- 8. acmeplastics.com [acmeplastics.com]
- 9. benchchem.com [benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
